(Trimethylsilyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-trimethylsilylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMZVAKMAONFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062335 | |
| Record name | Acetic acid, (trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-38-2 | |
| Record name | (Trimethylsilyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethylsilyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Trimethylsilyl)acetic acid chemical properties
An In-depth Technical Guide to (Trimethylsilyl)acetic Acid: Properties, Synthesis, and Core Reactivity for the Modern Chemist
Introduction
This compound, a unique organosilicon compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its structure, which combines a carboxylic acid moiety with a sterically demanding and electronically influential trimethylsilyl (TMS) group at the α-position, imparts a distinct reactivity profile that synthetic chemists can exploit for sophisticated molecular construction. This guide provides an in-depth exploration of the core chemical properties, synthesis, and, most importantly, the nuanced reactivity of this compound. We will delve into the mechanistic underpinnings of its key transformations, offering field-proven insights and detailed protocols relevant to researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent begins with its fundamental properties. This compound is a solid at room temperature with a relatively low melting point.[1][2][3] Its identity and purity are routinely confirmed through a combination of physical measurements and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2345-38-2[1][4][5] |
| Molecular Formula | C₅H₁₂O₂Si[1][4][5] |
| Molecular Weight | 132.23 g/mol [1][4] |
| Appearance | Colorless to off-white solid (<39°C) or liquid (>42°C)[3] |
| Melting Point | 39-42 °C[2][3] |
| Boiling Point | 178.09 °C; 90-95°C at 10 mmHg[3][6] |
| Flash Point | 95 °C (203 °F) - closed cup[2] |
| Solubility | Soluble in ethereal solvents[1][3] |
| pKa | ~5.23 (Predicted)[3] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by two key signals: a sharp singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group, and a singlet around 2 ppm for the two methylene (CH₂) protons adjacent to the silicon and carbonyl groups. The acidic proton of the carboxyl group typically appears as a broad singlet at lower field.[7]
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons of the TMS group, the methylene carbon, and the carbonyl carbon.
-
²⁹Si NMR: This technique provides direct evidence for the silicon environment and can be a powerful tool for characterization.[8][9]
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch of the carbonyl group.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into its cost and potential impurities. Historically, a common method involved the carbonation of a Grignard reagent derived from chloromethyltrimethylsilane.[10] However, a more practical and accessible laboratory synthesis involves the C-silylation of the dianion of acetic acid.[1][10]
Diagram 1: Synthesis via Acetic Acid Dianion
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis from Acetic Acid[11]
This protocol is based on the C-silylation of the acetic acid dianion, which favors the formation of the C-silylated product over the O-silylated kinetic product.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Dianion Formation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in a mixture of THF and ether at -78 °C.
-
Slowly add acetic acid (1.0 equivalent) to the LDA solution at -78 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 24 hours. This heating step is crucial for isomerizing any initially formed O-silylation precursor to the thermodynamically stable C-silylated intermediate upon addition of TMSCl.
-
-
Silylation:
-
Cool the reaction mixture back down to -78 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.1 equivalents) dropwise via the dropping funnel.
-
Stir the reaction at -78 °C for one hour and then allow it to warm to room temperature overnight.
-
-
Workup and Isolation:
-
Quench the reaction by carefully adding water.
-
Acidify the aqueous layer with dilute HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a trimethylsilyl ester intermediate, is then hydrolyzed to yield the final this compound. This hydrolysis often occurs quantitatively during the acidic workup.[10] Further purification can be achieved by recrystallization or distillation.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of the α-carbon, which is activated by both the adjacent carbonyl and the silicon atom. Deprotonation at this position generates a potent α-silyl carbanion, a key intermediate in several name reactions.
Enolate Formation and the Peterson Olefination
The most prominent application of this compound is in the Peterson olefination, a silicon-based alternative to the Wittig reaction for converting aldehydes and ketones into alkenes.[11][12][13] The reaction proceeds via the formation of an α-silyl carbanion (or its enolate equivalent), which adds to a carbonyl compound. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.[12][14]
A significant advantage of the Peterson olefination is the stereochemical control it offers. The elimination of the β-hydroxysilane intermediate proceeds via two distinct, stereospecific pathways:
-
Basic Conditions: Promotes a syn-elimination pathway.
-
Acidic Conditions: Promotes an anti-elimination pathway.
This dichotomy allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[11][12][14]
Diagram 2: The Peterson Olefination Mechanism
Caption: General mechanism of the Peterson Olefination reaction.
Protocol 2: Peterson Olefination for α,β-Unsaturated Acid Synthesis
This protocol outlines the reaction of the dianion of this compound with an aldehyde to form an α,β-unsaturated carboxylic acid.
-
Dianion Generation:
-
In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 equivalent) in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.0 equivalents) in THF dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
-
Carbonyl Addition:
-
Add a solution of the desired aldehyde (1.0 equivalent) in dry THF to the dianion solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Elimination (Basic Conditions):
-
Pour the reaction mixture into water and extract with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
The elimination to the α,β-unsaturated acid often occurs spontaneously upon warming or during the acidic workup. Gentle heating can be applied to drive the elimination to completion.
-
-
Isolation and Purification:
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting α,β-unsaturated carboxylic acid by column chromatography or recrystallization.
-
Mukaiyama-Type Aldol Reactions
This compound can also serve as a precursor for bis-silyl ketene acetals, which are potent nucleophiles in Mukaiyama-type aldol additions.[15][16] In a one-pot procedure, the acid reacts with an amine base and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the bis-silyl ketene acetal in situ.[15][17] This reactive intermediate then adds to an aldehyde, catalyzed by the TMSOTf, to yield a β-hydroxy carboxylic acid after acidic workup.[16][17]
This method is exceptionally mild and avoids the harsh basic conditions typically required for generating carboxylic acid dianions.[15][17]
Diagram 3: One-Pot Mukaiyama Aldol Addition
References
- 1. This compound | 2345-38-2 [chemicalbook.com]
- 2. (トリメチルシリル)酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 2345-38-2 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 6. This compound | 2345-38-2 | CAA34538 [biosynth.com]
- 7. This compound(2345-38-2) 1H NMR [m.chemicalbook.com]
- 8. Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester | C8H20O2SSi2 | CID 553109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Peterson Olefination [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. New Addition to the Synthetic Olefination Toolbox - ChemistryViews [chemistryviews.org]
- 14. Peterson Olefination | NROChemistry [nrochemistry.com]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
- 16. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 17. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
(Trimethylsilyl)acetic acid physical properties
An In-Depth Technical Guide to the Physical Properties of (Trimethylsilyl)acetic Acid
Introduction
This compound (TMSAA), with the CAS Registry Number 2345-38-2, is an organosilicon compound of significant interest in modern organic synthesis.[1][2] Its unique structure, combining a carboxylic acid moiety with a bulky, lipophilic trimethylsilyl group, imparts a distinct set of physical and chemical properties that are leveraged by researchers in pharmaceuticals and fine chemical production. This guide provides an in-depth exploration of the core physical properties of TMSAA, offering not just data, but the scientific context and experimental methodologies relevant to its practical application. Understanding these properties is paramount for its effective handling, storage, and deployment as a versatile synthetic building block, notably in the synthesis of complex molecules like α,β-unsaturated carboxylic acids.[3][4]
Core Physicochemical Properties
The physical state and characteristics of a reagent are the foundation of its utility in the laboratory. This compound is a low-melting solid, a property that dictates its storage and handling requirements. Below approximately 39°C, it exists as a colorless to off-white crystalline solid, while above this temperature, it is a liquid.[4][5][6] This transition temperature near ambient conditions requires researchers to be mindful of the laboratory environment to ensure consistent dispensing and reactivity.
All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 2345-38-2 | [1][2] |
| Molecular Formula | C₅H₁₂O₂Si | [2][7] |
| Molecular Weight | 132.23 g/mol | [1][7] |
| Appearance | Colorless to off-white solid (<39°C) or liquid (>42°C) | [4][6] |
| Melting Point | 39-42 °C (lit.) | [1][5][8][9] |
| Boiling Point | 90-95 °C at 10 mmHg | [4][5][6] |
| Density | 0.883 g/cm³ (estimate) | [4][5] |
| Flash Point | 95 °C (203 °F) - closed cup | [1][5][10] |
| pKa | 5.23 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in ethereal solvents; reacts with water | [4][5] |
Structural and Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR and IR spectroscopy are primary tools for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.
-
¹H NMR: The proton NMR spectrum of TMSAA is simple and highly characteristic. It displays two key signals:
-
A sharp, intense singlet at approximately 0.0 ppm , integrating to 9 protons. This signal is assigned to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Its upfield shift is a classic indicator of protons on a silicon atom.
-
A singlet at approximately 2.0 ppm , integrating to 2 protons. This corresponds to the methylene (-CH₂-) protons adjacent to both the silicon atom and the carbonyl group.
-
A broad singlet, typically far downfield (often >10 ppm), corresponds to the acidic proton of the carboxylic acid (-COOH). Its chemical shift can vary with concentration and solvent.[11]
-
-
¹³C NMR: The carbon spectrum provides further confirmation of the backbone:
-
A signal around -1.0 ppm corresponds to the carbons of the (-Si(CH₃)₃) group.
-
A signal for the methylene carbon (-CH₂-) is observed further downfield.
-
The carbonyl carbon (C=O) of the carboxylic acid appears significantly downfield, typically in the range of 170-180 ppm.
-
-
²⁹Si NMR: The ²⁹Si NMR spectrum shows a characteristic resonance for the silicon atom in the trimethylsilyl environment, providing direct evidence of the organosilicon structure.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of TMSAA is dominated by two features:
-
A very broad absorption band in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
A sharp, strong absorption peak around 1715 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[14]
Thermal Properties and Phase Behavior
Melting Point
The melting point of 39-42 °C is a critical parameter for purity assessment. A sharp melting range within this window is indicative of a high-purity sample.[1][8] Conversely, a depressed and broadened melting range suggests the presence of impurities.[1] This property is also practically important; on a warm day, the solid may melt, requiring it to be handled as a liquid. For long-term stability, it is often recommended to store it in a cool, dry place.
Boiling Point and Vacuum Distillation
This compound is susceptible to decomposition at elevated temperatures. Therefore, purification by distillation must be performed under reduced pressure (vacuum distillation).[6][15] The reported boiling point of 90-95 °C at 10 mmHg demonstrates that a moderate vacuum is sufficient to distill the compound well below its decomposition temperature.[5][6] This technique is essential for obtaining high-purity material, as it separates the target compound from non-volatile impurities and higher-boiling side products.[6][16]
Solubility and Reactivity Profile
The solubility of TMSAA is dictated by its dual nature. The nonpolar trimethylsilyl group renders it soluble in a variety of organic solvents, particularly ethereal solvents like diethyl ether and tetrahydrofuran (THF).[4][5]
However, the carboxylic acid group makes it susceptible to hydrolysis. The compound is described as moisture-sensitive.[4] In the presence of water, the trimethylsilyl group can be cleaved, although this reaction is generally slow under neutral conditions. This reactivity is a key aspect of its use in synthesis, where the TMS group can act as a protecting group for the α-position of acetic acid, which can be removed later under specific conditions.[17][18][19]
Experimental Protocols for Property Determination
The trustworthiness of physical property data relies on standardized, reproducible experimental methods.
Protocol for Melting Point Determination (Capillary Method)
This protocol adheres to the standard capillary method for determining the melting range of a crystalline solid.[5][20]
-
Sample Preparation:
-
Ensure the this compound sample is crystalline and dry. If it is coarse, gently crush it into a fine powder using a mortar and pestle.[5] This ensures uniform heat transfer.
-
Press the open end of a glass capillary tube into the powdered sample several times.
-
Tap the bottom (sealed end) of the capillary on a hard surface to pack the powder down into a dense column of 2-3 mm height.[5]
-
-
Measurement (Manual or Automated Apparatus):
-
Place the packed capillary into the heating block of the melting point apparatus.[20]
-
For an unknown sample, perform a rapid initial heating (e.g., 10-20 °C/min) to find an approximate melting point.[1]
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂. For a pure sample of TMSAA, this should be within the 39-42 °C range.[1][8]
-
Caption: Workflow for Melting Point Determination.
Protocol for Boiling Point Determination (Vacuum Distillation)
This protocol outlines the essential steps for purifying this compound by distillation under reduced pressure.
-
Apparatus Setup:
-
Safety First: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[21]
-
Assemble a vacuum distillation apparatus using ground-glass joints. All joints must be lightly greased to ensure a proper seal.[21]
-
The setup should include a distilling flask, a Claisen adapter (to minimize bumping), a thermometer with the bulb placed below the sidearm to the condenser, a condenser, and a receiving flask.[16][21]
-
Place a magnetic stir bar in the distilling flask for smooth boiling. Boiling stones are ineffective under vacuum.[21]
-
Connect the apparatus via thick-walled vacuum tubing to a vacuum trap, which is then connected to a vacuum source (e.g., a vacuum pump).
-
-
Distillation Procedure:
-
Charge the distilling flask with the crude this compound (no more than two-thirds full).
-
Begin stirring and turn on the vacuum source. The pressure should drop steadily. Monitor the pressure with a manometer if available.
-
Once a stable, low pressure (e.g., ~10 mmHg) is achieved, begin heating the distilling flask using a heating mantle or oil bath.[6]
-
Increase the temperature gradually until the liquid begins to boil and a ring of condensate rises towards the condenser.
-
Collect any low-boiling initial fractions (forerun) in the receiving flask.
-
When the temperature stabilizes, replace the receiving flask to collect the main fraction. The stable temperature observed during the collection of the bulk of the distillate is the boiling point at that specific pressure.[6]
-
Continue distillation until only a small residue remains in the distilling flask. Do not distill to dryness.
-
Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to return to atmospheric pressure before disassembling.
-
Caption: Workflow for Vacuum Distillation.
Safety and Handling Considerations
As a carboxylic acid, this compound is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn at all times.[8] Handling should be performed in a well-ventilated fume hood. Due to its moisture sensitivity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool location.[4][5]
Conclusion
The physical properties of this compound define its profile as a valuable and versatile reagent in organic chemistry. Its low melting point, solubility in common organic solvents, and the ability to be purified via vacuum distillation make it a manageable and practical compound for laboratory use. A thorough understanding of its spectroscopic signatures ensures identity and purity, while awareness of its moisture sensitivity and handling requirements is crucial for successful and safe application. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to confidently incorporate this important building block into their synthetic strategies.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 3. This compound | 2345-38-2 [chemicalbook.com]
- 4. This compound CAS#: 2345-38-2 [m.chemicalbook.com]
- 5. thinksrs.com [thinksrs.com]
- 6. Purification [chem.rochester.edu]
- 7. store.astm.org [store.astm.org]
- 8. Vacuum distillation | Purpose & how it works [h2o-de.com]
- 9. 三甲基硅基乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Trimethylsilyl acetate | 2754-27-0 [chemicalbook.com]
- 11. This compound(2345-38-2) 1H NMR [m.chemicalbook.com]
- 12. Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester | C8H20O2SSi2 | CID 553109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound(2345-38-2) IR Spectrum [chemicalbook.com]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. westlab.com [westlab.com]
- 21. chem.libretexts.org [chem.libretexts.org]
(Trimethylsilyl)acetic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Reactivity of (Trimethylsilyl)acetic Acid
Authored by: A Senior Application Scientist
Abstract
This compound, with the chemical formula (CH₃)₃SiCH₂CO₂H, is a versatile organosilicon compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique molecular architecture, dominated by the sterically demanding and electronically influential trimethylsilyl (TMS) group, imparts distinct reactivity that is leveraged by researchers in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth exploration of the compound's molecular structure, elucidated through comprehensive spectroscopic analysis. It further details validated synthetic protocols and examines the mechanistic underpinnings of its key reactions, with a particular focus on its utility for drug development professionals.
Core Molecular Characteristics
This compound is a solid at room temperature with a melting point in the range of 39-42 °C.[1][2][3] Its structure is characterized by a carboxylic acid moiety linked to a methyl group that is substituted with a trimethylsilyl group. This arrangement is central to its chemical behavior.
Physicochemical Properties
A summary of the essential physicochemical properties is presented below, providing foundational data for experimental design.
| Property | Value | Reference |
| CAS Number | 2345-38-2 | [1][4][5] |
| Molecular Formula | C₅H₁₂O₂Si | [4][5] |
| Molecular Weight | 132.23 g/mol | [1][4][5] |
| Melting Point | 39-42 °C | [1][2][3] |
| Boiling Point | 90-95 °C at 10 mmHg | [3] |
| SMILES | C--INVALID-LINK--(C)CC(=O)O | [1][4][6] |
| InChI Key | JDMMZVAKMAONFU-UHFFFAOYSA-N | [1][5][6] |
Structural Analysis
The core of this compound's utility lies in the interplay between the carboxylic acid functional group and the adjacent TMS group. The Si-C bond is significantly longer and more polarizable than a C-C bond, and the silicon atom is more electropositive than carbon. These factors contribute to the stabilization of a negative charge on the α-carbon (the carbon adjacent to the silicon and carbonyl groups), a phenomenon known as the α-silicon effect. This electronic stabilization is crucial for the facile formation and subsequent reactivity of the corresponding enolate.
Caption: Molecular structure of this compound.
Spectroscopic Characterization: A Deeper Look
Spectroscopic analysis provides an empirical fingerprint of the molecular structure, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is remarkably simple and diagnostic. It typically shows three distinct signals:
-
A sharp, intense singlet at approximately 0.1 ppm, integrating to 9 protons, corresponding to the three equivalent methyl groups of the TMS moiety. This upfield shift is a hallmark of protons on a silicon atom.
-
A singlet around 2.0 ppm, integrating to 2 protons, representing the α-methylene (CH₂) group.
-
A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid. The chemical shift of this proton is highly dependent on concentration and solvent.[7]
-
-
²⁹Si NMR: The ²⁹Si NMR spectrum provides direct evidence for the silicon environment.[8]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.1 | Singlet (s) | Si(CH ₃)₃ |
| ¹H | ~2.0 | Singlet (s) | SiCH ₂COOH |
| ¹H | >10 | Broad Singlet (br s) | COOH |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups based on their vibrational frequencies. The spectrum of this compound is dominated by two features characteristic of a carboxylic acid.[9]
-
A very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[10]
-
A strong, sharp absorption band around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 132.[11]
-
Key Fragments: The fragmentation is often dominated by the TMS group.
Synthesis of this compound
While several methods exist, a practical and cost-effective synthesis involves the C-silylation of the dianion of acetic acid.[2][12] This approach avoids the use of more expensive starting materials like chloromethyltrimethylsilane.[12]
References
- 1. (トリメチルシリル)酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 2345-38-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 2345-38-2 | CAA34538 [biosynth.com]
- 5. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. This compound(2345-38-2) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(2345-38-2) IR Spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound(2345-38-2) MS spectrum [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Preparation of (Trimethylsilyl)acetic Acid via Grignard Reagent
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of (trimethylsilyl)acetic acid, a valuable building block in organic chemistry. The primary focus is on its preparation utilizing the robust and scalable Grignard reaction, a cornerstone of carbon-carbon bond formation.
Introduction: The Significance of this compound
This compound, with the chemical formula (CH₃)₃SiCH₂CO₂H, is a versatile reagent in organic synthesis. Its utility stems from the presence of the silicon atom, which influences the reactivity of the adjacent methylene and carboxylic acid groups. This unique structure allows for its application in the synthesis of α,β-unsaturated carboxylic acids and α-trimethylsilylbutyrolactones, among other complex molecules.[1] While alternative synthetic routes exist, such as the reaction of acetic acid with lithium diisopropylamide followed by chlorotrimethylsilane, the Grignard-based method remains a prevalent and cost-effective approach.[1][2]
Core Synthesis Strategy: The Grignard Reaction
The synthesis of this compound via a Grignard reagent is a two-step process. First, a Grignard reagent, specifically (trimethylsilyl)methylmagnesium chloride, is prepared. This is followed by the carboxylation of the Grignard reagent using carbon dioxide (often in the form of dry ice), and subsequent acidic workup to yield the final product.[3]
Step 1: Formation of (Trimethylsilyl)methylmagnesium Chloride
The Grignard reagent is synthesized by reacting (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The solvent plays a crucial role in stabilizing the Grignard reagent through coordination.[4]
Step 2: Carboxylation and Acidic Workup
The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[5][6] This nucleophilic addition forms a magnesium salt of the carboxylate ion.[3] Subsequent protonation with an aqueous acid yields this compound.[3] This method effectively extends the carbon chain by one carbon atom.[5][6]
Mechanistic Insights
The Grignard reaction with carbon dioxide is a classic example of nucleophilic addition to a carbonyl group. The carbon atom in carbon dioxide (O=C=O) is electrophilic due to the polarization of the carbon-oxygen double bonds.[5] The Grignard reagent, which can be represented as R-MgX, behaves as a strong nucleophile with a carbanion-like character (R⁻).[5][6]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophilic carbon of the (trimethylsilyl)methyl group attacks the electrophilic carbon of CO₂, leading to the formation of a new carbon-carbon bond and breaking one of the C=O pi bonds. This results in a magnesium carboxylate intermediate.[3][5]
-
Protonation: The intermediate is then treated with an aqueous acid (acidic workup). The oxygen of the carboxylate is protonated to form the final carboxylic acid product, this compound.[5]
Caption: Mechanism of this compound synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
(Chloromethyl)trimethylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Procedure:
Part 1: Preparation of (Trimethylsilyl)methylmagnesium Chloride
-
Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing addition funnel, a magnetic stir bar, and a nitrogen or argon inlet.[7] Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[8]
-
Reagent Addition: To the flask, add magnesium turnings and a small crystal of iodine. The iodine helps to activate the magnesium surface.[7]
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask.[7]
-
Initiation and Addition of Alkyl Halide: In the addition funnel, prepare a solution of (chloromethyl)trimethylsilane in anhydrous ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining (chloromethyl)trimethylsilane solution dropwise at a rate that maintains a gentle reflux.[7]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete reaction.[7] Cool the resulting Grignard reagent solution to room temperature.
Part 2: Carboxylation and Workup
-
Carboxylation: In a separate beaker, crush a sufficient amount of dry ice. While stirring, slowly pour the prepared Grignard reagent solution onto the crushed dry ice. Use an excess of dry ice to ensure complete carboxylation and to help control the exothermic reaction.
-
Quenching and Acidification: Allow the excess dry ice to sublime. Slowly and carefully add aqueous hydrochloric acid to the reaction mixture with stirring to protonate the carboxylate salt and dissolve any remaining magnesium salts.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization. The pure product is a solid at room temperature with a melting point of approximately 39-42 °C.[1]
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Typical Molar Ratio | Example Quantity | Notes |
| Magnesium Turnings | 24.31 | 1.1 | 2.67 g | Use a slight excess. |
| (Chloromethyl)trimethylsilane | 122.67 | 1.0 | 12.27 g | Should be pure and dry. |
| Anhydrous Diethyl Ether/THF | - | - | 150-200 mL | Must be anhydrous. |
| Dry Ice (CO₂) | 44.01 | Large Excess | ~100 g | Use a significant excess. |
| Hydrochloric Acid (1 M) | - | - | As needed | Add until the aqueous layer is acidic. |
| Expected Yield | 132.23 | - | - | Yields can range from 70-90% based on optimization. |
Safety and Handling Precautions
-
(Chloromethyl)trimethylsilane: This compound is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Grignard Reagent ((Trimethylsilyl)methylmagnesium chloride): This reagent is highly flammable, reacts violently with water, and causes severe skin burns and eye damage.[9][10] It is crucial to handle it under an inert atmosphere (nitrogen or argon) and to avoid any contact with moisture.[9][11] All glassware must be thoroughly dried.[8]
-
Diethyl Ether and THF: These solvents are extremely flammable and can form explosive peroxides upon storage.[9][12] Use in a well-ventilated area away from ignition sources. Test for peroxides if the solvent has been stored for an extended period.[9]
-
Dry Ice: Handle with appropriate insulating gloves to prevent frostbite. Ensure adequate ventilation as it sublimes to carbon dioxide gas, which can displace oxygen.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[9][12][13] Have a fire extinguisher rated for chemical fires readily available.
Troubleshooting and Optimization
-
Failure to Initiate Grignard Reaction: This is often due to wet glassware or reagents, or inactive magnesium. Ensure all components are scrupulously dry. Activating the magnesium by crushing it gently with a dry glass rod or adding a small crystal of iodine can help initiate the reaction.[7]
-
Low Yield: Low yields can result from incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities, or side reactions. Titration of the Grignard reagent before use can help determine its exact concentration and allow for more precise stoichiometry in the carboxylation step.[14][15]
-
Formation of Biphenyl-type Impurities: While less common with this specific substrate, Grignard reagents can undergo coupling reactions. This is generally favored by higher temperatures. Maintaining a controlled temperature during the Grignard formation and subsequent reactions is important.[8]
Conclusion
The synthesis of this compound via the Grignard reagent is a reliable and well-established method. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and observing stringent safety precautions, researchers can successfully prepare this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.
References
- 1. This compound | 2345-38-2 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 4. Buy Trimethylsilylmethylmagnesium Chloride | 13170-43-9 [smolecule.com]
- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of (Trimethylsilyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trimethylsilyl)acetic acid, a versatile bifunctional molecule, finds significant application in organic synthesis and serves as a crucial building block in the development of pharmaceutical compounds. Its unique structure, incorporating both a carboxylic acid and a trimethylsilyl group, imparts distinct chemical properties that are leveraged in various synthetic transformations. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights from a Senior Application Scientist's perspective on data acquisition and interpretation.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound, with the chemical formula C₅H₁₂O₂Si, consists of a central methylene group (CH₂) flanked by a trimethylsilyl group (Si(CH₃)₃) and a carboxylic acid group (COOH).[1][2] This arrangement gives rise to characteristic signals in various spectroscopic techniques, which will be dissected in the following sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | COOH |
| ~2.0 | Singlet | 2H | CH₂ |
| ~0.1 | Singlet | 9H | Si(CH₃)₃ |
Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][8]
Expertise & Experience in Interpretation:
-
The Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, often between 11 and 12 ppm. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects. In some instances, this peak may not be observed if deuterium exchange occurs with a protic solvent like D₂O.
-
The Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and therefore appear as a sharp singlet around 2.0 ppm. Their proximity to the electron-withdrawing carboxylic acid group results in a downfield shift compared to a simple alkane.
-
The Trimethylsilyl Protons (Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are also chemically equivalent, giving rise to a strong, sharp singlet at approximately 0.1 ppm. The high shielding effect of the silicon atom is responsible for this characteristic upfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C=O |
| ~25 | CH₂ |
| ~-2 | Si(CH₃)₃ |
Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][9]
Expertise & Experience in Interpretation:
-
The Carbonyl Carbon (C=O): The carbon of the carbonyl group is significantly deshielded and resonates at a very downfield chemical shift, typically around 178 ppm.
-
The Methylene Carbon (CH₂): The methylene carbon appears at approximately 25 ppm.
-
The Trimethylsilyl Methyl Carbons (Si(CH₃)₃): The three equivalent methyl carbons attached to the silicon atom are highly shielded, resulting in a characteristic upfield signal at approximately -2 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carboxylic acid and trimethylsilyl moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-C stretch |
Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][10]
Expertise & Experience in Interpretation:
-
O-H Stretch: The most prominent feature in the IR spectrum is the very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.[11] The position of this band can be influenced by hydrogen bonding.
-
Si-CH₃ and Si-C Vibrations: The presence of the trimethylsilyl group is confirmed by a strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and another strong band around 840 cm⁻¹ corresponding to the Si-C stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electron ionization (EI) is a common technique.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment Ion |
| 132 | Low | [M]⁺ (Molecular Ion) |
| 117 | Moderate | [M - CH₃]⁺ |
| 75 | High | [(CH₃)₂SiOH]⁺ |
| 73 | Very High | [(CH₃)₃Si]⁺ (Base Peak) |
| 45 | Moderate | [COOH]⁺ |
Data interpreted from typical fragmentation patterns of similar compounds and general mass spectrometry principles.
Expertise & Experience in Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 132 is expected, corresponding to the molecular weight of this compound (132.23 g/mol ).[1][2] However, it is often of low intensity due to the facile fragmentation of the molecule.
-
Loss of a Methyl Group: A significant peak is often observed at m/z 117, which corresponds to the loss of a methyl radical ([M - CH₃]⁺) from the trimethylsilyl group.
-
The Base Peak: The most intense peak in the spectrum, the base peak, is typically found at m/z 73. This corresponds to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. This is a very characteristic fragment for compounds containing a trimethylsilyl group.
-
Other Significant Fragments: A peak at m/z 75 can be attributed to the rearrangement and formation of the [(CH₃)₂SiOH]⁺ ion. The fragment at m/z 45 corresponds to the carboxyl group, [COOH]⁺.
Experimental Protocol: A Self-Validating Spectroscopic Analysis Workflow
To ensure the identity and purity of a sample of this compound, a multi-technique spectroscopic approach is essential. The following protocol outlines a self-validating workflow.
References
- 1. scbt.com [scbt.com]
- 2. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. This compound(2345-38-2) 1H NMR [m.chemicalbook.com]
- 9. This compound(2345-38-2) 13C NMR [m.chemicalbook.com]
- 10. This compound(2345-38-2) IR Spectrum [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
(Trimethylsilyl)acetic Acid: A Comprehensive Technical Guide to Solubility and Stability for the Research Scientist
Introduction: The Versatility of a Silyl-Functionalized Carboxylic Acid
(Trimethylsilyl)acetic acid, a unique organosilicon compound, has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development.[1] Its structure, which marries a carboxylic acid moiety with a bulky, lipophilic trimethylsilyl group, imparts a distinct set of physicochemical properties that are advantageous in various applications. These include its use as a valuable reagent in the preparation of α,β-unsaturated carboxylic acids and α-trimethylsilylbutyrolactones.[2] Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in sensitive experimental and developmental workflows.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimentally-validated protocols to confidently work with this versatile compound.
Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its solubility and stability profiles.
| Property | Value | Source(s) |
| CAS Number | 2345-38-2 | [3][4][5] |
| Molecular Formula | C₅H₁₂O₂Si | [1][3] |
| Molecular Weight | 132.23 g/mol | [1][3][4] |
| Appearance | Colorless to off-white solid | [2] |
| Melting Point | 39-42 °C (lit.) | [4] |
| Boiling Point | 178.09 °C | [1] |
| Flash Point | 95 °C (closed cup) | [4] |
I. Solubility Profile of this compound
The solubility of this compound is a critical parameter for its application in various reaction and formulation systems. Its unique structure suggests a nuanced solubility profile, with the polar carboxylic acid group favoring polar solvents and the nonpolar trimethylsilyl group favoring nonpolar environments.
Qualitative Solubility Insights
Initial assessments indicate that this compound is soluble in ethereal solvents.[2] As a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt. It is also noted to be slightly soluble in water.
Quantitative Solubility Determination: An Experimental Workflow
To provide a comprehensive and actionable understanding of its solubility, the following detailed protocol outlines the industry-standard shake-flask method for quantitative solubility determination. This method is robust and yields reliable, equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents:
-
Water (deionized)
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible excess of solid remains at equilibrium.
-
To each vial, add a known volume of the respective solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response versus concentration.
-
Inject the filtered sample solutions and determine their concentrations from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or g/100 mL.
-
Diagram: Workflow for Quantitative Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility.
II. Chemical Stability of this compound
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions and formulations. As a silyl-containing compound, it is inherently susceptible to hydrolysis, and as a carboxylic acid, its stability can be influenced by temperature and pH.
General Stability and Incompatibilities
This compound is generally stable under normal, anhydrous conditions. However, it is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. It is incompatible with strong oxidizing agents, acids, and bases. Upon decomposition, particularly at elevated temperatures, it may produce organic acid vapors.
Hydrolytic Stability: The Influence of pH
The Si-C bond in this compound is generally stable, but the compound's overall stability in aqueous media is dictated by the potential for hydrolysis, which is significantly influenced by pH. The hydrolysis of silyl ethers and related compounds is known to be catalyzed by both acid and base. Therefore, the stability of this compound in aqueous solutions is expected to be lowest at acidic and basic pH values and greatest at a near-neutral pH.
Objective: To evaluate the rate of hydrolysis of this compound in aqueous buffered solutions at acidic, neutral, and basic pH.
Materials:
-
This compound
-
Aqueous buffer solutions:
-
pH 4 (e.g., acetate buffer)
-
pH 7 (e.g., phosphate buffer)
-
pH 9 (e.g., borate buffer)
-
-
Acetonitrile or other suitable co-solvent to ensure initial dissolution
-
Temperature-controlled incubator or water bath (e.g., 37 °C)
-
HPLC system with a suitable detector
-
Vials and autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen co-solvent.
-
In separate vials for each pH, add the appropriate buffer solution.
-
Spike the buffer solutions with a small volume of the stock solution to achieve the desired starting concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
-
Incubation and Sampling:
-
Incubate the vials at a constant temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by adding the aliquot to a vial containing a suitable solvent (e.g., the mobile phase for HPLC analysis) and, if necessary, neutralize the pH.
-
-
Analysis by HPLC:
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound at each time point.
-
A stability-indicating HPLC method should be used, which is capable of separating the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate of degradation, which can often be modeled using first-order kinetics. The half-life (t₁/₂) at each pH can then be calculated.
-
Diagram: Hydrolytic Degradation Pathway
References
Discovery and history of organosilicon compounds
An In-Depth Technical Guide to the Discovery and History of Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organosilicon chemistry, a cornerstone of modern materials science and synthetic chemistry, has a rich and layered history stretching back to the mid-19th century. This guide provides a comprehensive exploration of the seminal discoveries, pioneering scientists, and pivotal synthetic innovations that have shaped this field. From the initial synthesis of a simple tetraalkylsilane to the industrial-scale production of polysiloxanes (silicones), we will trace the intellectual and experimental journey that unlocked the unique properties of the silicon-carbon bond. This narrative delves into the causality behind key experimental choices, offering field-proven insights for today's researchers. We will examine the foundational work of Friedel, Crafts, and Kipping, the revolutionary impact of the Müller-Rochow direct process, and the subsequent explosion in applications that continue to drive innovation in medicine, electronics, and advanced materials.
The Genesis: Early Encounters with Silicon and the First Si-C Bond
Prior to the 19th century, silicon was known exclusively through its inorganic compounds, primarily silicates, which form the bulk of the Earth's crust.[1][2] The journey towards organosilicon chemistry began with the isolation of elemental silicon and the synthesis of its simple inorganic halides. In 1824, Jöns Jacob Berzelius prepared amorphous silicon and was the first to synthesize silicon tetrachloride (SiCl₄).[3] This compound, along with other silicon halides, would become a critical starting material for future syntheses.
Further foundational work was contributed by Friedrich Wöhler, a prominent figure in 19th-century chemistry, who synthesized trichlorosilane in 1857 and silane itself in 1858.[3][4] These early explorations into silicon hydrides and halides set the stage for the deliberate formation of a silicon-carbon bond.[3]
The landmark breakthrough occurred in 1863. French chemist Charles Friedel and his American collaborator, James Crafts, successfully synthesized the first organosilicon compound, tetraethylsilane (Si(C₂H₅)₄).[1][5][6][7][8] Their method, while rudimentary by modern standards, was a landmark achievement. It involved reacting silicon tetrachloride with diethylzinc in a sealed tube at high temperatures (around 160°C).[1][2][9][10]
Caption: Friedel and Crafts' 1863 synthesis of tetraethylsilane.
This reaction unequivocally demonstrated that a stable, covalent bond could be formed between silicon and carbon, officially birthing the field of organosilicon chemistry.[1][6] Following this discovery, other researchers made incremental advances. In 1872, Albert Ladenburg prepared silanes with silicon functional groups, and in 1885, A. Polis used a Wurtz-type reaction with sodium metal to prepare tetraphenylsilane.[9][11]
The Kipping Era: Unraveling the Chemistry of "Silicones"
While the 19th century saw the initial creation of organosilicon compounds, the early 20th century was defined by the systematic and extensive investigations of one man: Frederic Stanley Kipping.[5][6][12] Often regarded as the pioneer of modern organosilicon chemistry, Kipping's work from roughly 1899 to 1944 laid the essential groundwork for the entire field, particularly for the development of silicone polymers.[9][11][13]
Kipping's crucial insight was the application of the recently discovered Grignard reagents for the synthesis of organosilanes.[14] This provided a far more versatile and controllable method than the organozinc or organosodium reagents used previously.[9] By reacting silicon tetrachloride with various organomagnesium halides (R-MgX), Kipping was able to synthesize a wide array of organochlorosilanes with varying numbers of organic substituents (RSiCl₃, R₂SiCl₂, R₃SiCl).[2][9]
The most profound consequence of this work came from studying the hydrolysis of these organochlorosilanes. When Kipping hydrolyzed dichlorodiphenylsilane (Ph₂SiCl₂), he expected to isolate the corresponding diol, Ph₂Si(OH)₂, which he termed a "silicol." However, he observed that these molecules readily condensed, eliminating water to form long chains and rings.
Caption: Kipping's hydrolysis pathway to polysiloxanes.
Kipping mistakenly believed the structure of the dehydrated product was analogous to a ketone, containing a silicon-oxygen double bond (R₂Si=O). Drawing on this analogy, he coined the term "silicone" in 1904.[5][13][15] While his structural assumption was incorrect—the stable structure is a polymeric single-bonded siloxane backbone (-Si-O-Si-)—the name has persisted for this incredibly important class of polymers.[14][16]
Despite publishing over 50 papers on the subject and meticulously documenting the properties of these novel materials, Kipping famously underestimated their practical value, viewing them as chemically interesting but commercially unpromising "glues and messes."[10][17]
The Industrial Leap: The Direct Process and the Birth of an Industry
The transition of organosilicon compounds from laboratory curiosities to industrial powerhouses was catalyzed by a single, transformative invention in the early 1940s: the "Direct Process." Independently and nearly simultaneously developed by Eugene G. Rochow at General Electric and Richard Müller in Germany, this process provided an economically viable, large-scale method for producing the key monomers for silicone production—methylchlorosilanes.[5][6][18][19]
The Müller-Rochow process involves passing a stream of methyl chloride gas over heated, powdered silicon in the presence of a copper catalyst.[5][18] This reaction directly yields a mixture of methylchlorosilanes, with the most sought-after product being dimethyldichlorosilane ((CH₃)₂SiCl₂), the primary precursor for polydimethylsiloxane (PDMS), the backbone of most common silicones.[5]
Experimental Protocol: The Müller-Rochow Direct Process
-
Reactants: Elemental silicon (powdered) and methyl chloride (gas).
-
Catalyst: Copper.
-
Conditions: The reaction is carried out in a fluidized bed reactor at temperatures typically ranging from 280-350°C.
-
Reaction: 2 CH₃Cl + Si → (CH₃)₂SiCl₂ (main product) + other methylchlorosilanes (CH₃SiCl₃, (CH₃)₃SiCl).
-
Separation: The resulting mixture of silanes is separated by fractional distillation.
Caption: Workflow of the Müller-Rochow Direct Process.
This industrial breakthrough was the missing piece of the puzzle. At the same time, researchers like J.F. Hyde at Corning Glass Company were actively seeking high-temperature stable polymers and recognized the immense potential of Kipping's discoveries.[1][9][11] The confluence of an efficient production method and a clear market need led to the formation of the Dow Corning Corporation in 1943, a joint venture between Dow Chemical and Corning Glass, specifically to commercialize silicones.[9][11] This marked the beginning of the global silicone industry, which rapidly developed products for military applications during World War II, including water repellents, lubricants, and synthetic rubber.[1][15]
Modern Era: Expansion of Synthesis and Application
Following the industrialization of silicones, the field of organosilicon chemistry continued to evolve rapidly. New synthetic methodologies were developed, providing access to a vast array of compounds with tailored properties.
-
Hydrosilylation: This process, involving the addition of a Si-H bond across an unsaturated bond (like an alkene or alkyne), became a major route for forming Si-C bonds.[5][18] It is typically catalyzed by platinum-group metals and is fundamental to the curing of many silicone elastomers and the synthesis of functionalized silanes.[5]
-
Silyl Protecting Groups: The development of silyl ethers as protecting groups for alcohols revolutionized organic synthesis.[5] Reagents like trimethylsilyl chloride (TMSCl) react with alcohols to form stable silyl ethers, which mask the reactive hydroxyl group during other chemical transformations and can be easily removed later using a fluoride source.[5]
-
Reactive Intermediates: For decades, it was believed that silicon, unlike carbon, could not form stable double bonds. This paradigm shifted with the first evidence for silenes (Si=C) in 1967 and the isolation of the first stable silene in 1981.[5] This opened up a new area of fundamental research into low-coordinate silicon compounds.
The unique properties of organosilicon compounds—thermal stability, chemical inertness, hydrophobicity, flexibility, and low toxicity—have led to their use in nearly every sector of technology and science.[17][18] In the biomedical and pharmaceutical fields, silicones are used for medical devices and implants due to their biocompatibility.[19] More recently, the incorporation of silicon into drug molecules as a "bioisostere" for carbon has emerged as a strategy to fine-tune pharmacokinetic properties, leading to novel therapeutic candidates like silatecans for cancer therapy.[6]
| Pioneer(s) | Key Contribution(s) | Time Period | Significance |
| Charles Friedel & James Crafts | First synthesis of an organosilicon compound (tetraethylsilane).[5][6][8][10][20] | 1863 | Established the existence of the Si-C bond, founding the field. |
| Frederic S. Kipping | Systematic synthesis of organosilanes using Grignard reagents; discovery and naming of "silicones".[5][12][13][14] | c. 1900-1944 | Laid the chemical foundation for silicone polymers. |
| Eugene G. Rochow & Richard Müller | Independent invention of the "Direct Process" for methylchlorosilane synthesis.[5][6][19] | c. 1941-1942 | Enabled the cost-effective, large-scale industrial production of silicones. |
| J.F. Hyde | Pioneered the commercial development of silicone polymers at Corning Glass.[1][7] | c. 1940s | Translated laboratory discoveries into practical, high-value materials. |
Table 1: Key Pioneers in the History of Organosilicon Chemistry.
Conclusion and Future Outlook
The history of organosilicon compounds is a compelling narrative of scientific discovery, from an accidental synthesis in a sealed tube to a multi-billion dollar global industry. The journey was marked by the systematic and foundational research of Kipping, who unveiled a new class of polymers, and the industrial ingenuity of Rochow and Müller, who made them accessible. Today, the field continues to expand, driven by innovations in catalysis, polymer science, and medicinal chemistry. As researchers continue to explore the unique properties of the silicon-carbon bond, the next chapter in the history of organosilicon chemistry promises even more revolutionary materials and life-changing applications.
References
- 1. Organosilicon development history [sbfchem.com]
- 2. longdom.org [longdom.org]
- 3. Silicon - Wikipedia [en.wikipedia.org]
- 4. Friedrich Wöhler - Wikipedia [en.wikipedia.org]
- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. The Invention of Silicone – History & Uses | Wristband Express [wristbandexpress.com]
- 8. Friedel–Crafts reaction | Opinion | Chemistry World [chemistryworld.com]
- 9. History of organic silicon development-IOTA [phenylsilicone.com]
- 10. The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog [oreateai.com]
- 11. A brief history of the development of the silicone industry_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]
- 12. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]
- 13. Frederic Kipping - Wikipedia [en.wikipedia.org]
- 14. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]
- 15. encyclopedia.com [encyclopedia.com]
- 16. Silicones [essentialchemicalindustry.org]
- 17. madeupinbritain.uk [madeupinbritain.uk]
- 18. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 19. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
- 20. Organosilicon compounds [m.chemicalbook.com]
The Alchemist's Guide to (Trimethylsilyl)acetic Acid: A Technical Manual for Safe and Effective Handling
For Researchers, Scientists, and Drug Development Professionals
(Trimethylsilyl)acetic acid (TMSAA) is a versatile reagent in the modern synthetic chemist's toolbox, prized for its role in introducing the trimethylsilyl group and as a building block in complex molecular architectures. However, its utility is matched by a reactive nature that demands a thorough understanding of its hazards and handling requirements. This guide provides a comprehensive overview of the safety and handling precautions for TMSAA, moving beyond mere procedural lists to explain the chemical principles that underpin these critical measures. Our aim is to empower researchers with the knowledge to not only handle this reagent safely but also to make informed decisions that ensure the integrity of their experiments.
Understanding the Core Chemistry: Properties and Hazards
A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its inherent hazards.
| Property | Value | Significance for Handling |
| Molecular Formula | C₅H₁₂O₂Si | Indicates the presence of a reactive silyl group and a carboxylic acid moiety. |
| Molecular Weight | 132.23 g/mol [1][2] | Relevant for stoichiometric calculations in synthesis. |
| Appearance | White solid or colorless liquid[3][4] | The physical state is temperature-dependent. |
| Melting Point | 39-42 °C[4] | The compound may be a solid at room temperature, requiring controlled heating for use as a liquid. |
| Boiling Point | 90-95 °C at 10 mmHg[4] | Distillation should be performed under reduced pressure to prevent decomposition. |
| Flash Point | 95 °C (203 °F) - closed cup | Indicates that it is a combustible solid. |
| Solubility | Soluble in ethereal solvents[4] | Incompatible with water due to hydrolysis. |
| Moisture Sensitivity | Yes[4] | Hydrolyzes in the presence of water, releasing acetic acid and forming siloxanes.[5] |
Core Hazards:
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The primary hazards stem from its reactivity, particularly its propensity for hydrolysis and its incompatibility with certain classes of chemicals.
The Chemistry of Incompatibility: A Proactive Approach to Safety
Understanding why certain chemicals are incompatible with TMSAA is crucial for preventing dangerous reactions. The key lies in the reactivity of the silicon-carbon and silicon-oxygen bonds.
A. Hydrolysis: The Unseen Adversary
The trimethylsilyl group is highly susceptible to hydrolysis, reacting with water to form hexamethyldisiloxane and liberating acetic acid.[5] This reaction is often exothermic and can lead to a pressure buildup in sealed containers.
Mechanism of Hydrolysis:
The silicon atom in TMSAA is electrophilic and is readily attacked by the nucleophilic oxygen atom of water. This is followed by proton transfer and cleavage of the silicon-oxygen bond of the carboxylic acid, or the silicon-carbon bond if the ester is considered. The final products are typically silanols, which can then condense to form siloxanes, and acetic acid.
Causality Behind Handling Precautions:
-
Inert Atmosphere: Handling and storing TMSAA under an inert atmosphere (e.g., nitrogen or argon) is critical to exclude atmospheric moisture and prevent gradual degradation of the reagent.[6]
-
Dry Glassware and Solvents: All glassware and solvents must be scrupulously dried before use to prevent unintended hydrolysis, which can affect reaction yields and purity.[7]
B. Incompatibility with Strong Acids, Bases, and Oxidizing Agents
-
Strong Acids: Strong acids can catalyze the hydrolysis of the silyl group and may also promote other decomposition pathways.[8][9][10]
-
Strong Bases: Strong bases will deprotonate the carboxylic acid, forming the corresponding carboxylate salt. While this may be a desired reaction in some synthetic protocols, uncontrolled reactions with strong bases can be exothermic.
-
Strong Oxidizing Agents: The organic portion of the molecule can be oxidized by strong oxidizing agents, potentially leading to vigorous or explosive reactions.[8][9][10]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors or dust.[9][11]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where TMSAA is handled.[8]
Personal Protective Equipment (PPE):
The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn when there is a significant risk of splashing.[11][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11][12] Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory to protect against skin contact.[11][12]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[13]
Safe Handling and Storage Protocols: From Receipt to Reaction
A systematic approach to handling and storage is essential for maintaining the integrity of the reagent and ensuring the safety of laboratory personnel.
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
The storage area should be designated for moisture-sensitive and combustible materials.
Experimental Workflow for Handling this compound:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE and that all operations will be conducted in a certified chemical fume hood.[11][12] Confirm that all glassware and solvents are dry.[7]
-
Inert Atmosphere: If the reaction is sensitive to moisture, use standard techniques to establish an inert atmosphere (e.g., a nitrogen-flushed glovebox or Schlenk line).
-
Dispensing: If the compound is solid, it can be weighed in the air, but the transfer should be done promptly. If it is liquid, use a dry syringe or cannula for transfers under an inert atmosphere.
-
Sealing: After dispensing, securely seal the container, preferably with paraffin film, to prevent moisture ingress.
-
Post-Handling: Decontaminate all glassware that has been in contact with TMSAA. Wash hands thoroughly after handling.[13]
Emergency Procedures: A Calm and Calculated Response
In the event of an emergency, a clear and practiced response plan is crucial to mitigate harm.
A. Spills
The appropriate response to a spill depends on its size and location.
Decision Tree for Spill Response:
Caption: Decision-making workflow for this compound spills.
Step-by-Step Spill Cleanup Protocol (Minor Spill):
-
Alert and Restrict: Alert personnel in the immediate area and restrict access.[11]
-
Ventilate: Ensure the fume hood is operating correctly to ventilate any vapors.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.[13]
-
Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[11][14] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[14]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[14][15] All cleaning materials should be disposed of as hazardous waste.
B. Fire
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[16] Do not use water, as it will react with the TMSAA.
-
For a large fire, evacuate the area immediately and call emergency services.[14]
C. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][16]
Disposal: Responsible Stewardship
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13] Do not dispose of it down the drain. Waste should be collected in a clearly labeled, sealed container.
Conclusion: A Culture of Safety
Safe handling of this compound is not merely about following a set of rules; it is about cultivating a deep understanding of the chemical's properties and reactivity. By internalizing the principles outlined in this guide, researchers and drug development professionals can confidently and safely harness the synthetic power of this valuable reagent, paving the way for innovation while upholding the highest standards of laboratory safety.
References
- 1. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2345-38-2 [m.chemicalbook.com]
- 5. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
- 6. Thermal Decomposition and Ceramifying Process of Ceramifiable Silicone Rubber Composite with Hydrated Zinc Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acs.org [acs.org]
- 9. salisbury.edu [salisbury.edu]
- 10. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 16. researchgate.net [researchgate.net]
Thermochemical properties of (Trimethylsilyl)acetic acid
An In-Depth Technical Guide to the Thermochemical Properties of (Trimethylsilyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, CAS 2345-38-2, is an organosilicon compound of increasing interest in chemical synthesis, particularly as a valuable reagent in the preparation of α,β-unsaturated carboxylic acids[1]. Its utility in pharmaceuticals and advanced materials necessitates a thorough understanding of its thermodynamic stability and energetic properties. This guide provides a comprehensive framework for the determination and application of the key thermochemical properties of this compound, including its enthalpy of formation, heat capacity, and enthalpy of sublimation. While specific experimental data for this compound is not extensively reported in public literature, this document, written from the perspective of a Senior Application Scientist, focuses on the authoritative methodologies required to obtain these values. We will explore the theoretical underpinnings, present detailed experimental protocols for calorimetry and effusion techniques, discuss the power of computational chemistry for predictive analysis, and contextualize the importance of these properties in practical applications.
Introduction: The Scientific Imperative
This compound, with the linear formula (CH₃)₃SiCH₂CO₂H, is a solid carboxylic acid with a melting point in the range of 39-42 °C[1][2]. Its molecular structure, combining a reactive carboxylic acid moiety with a bulky, stabilizing trimethylsilyl group, imparts unique chemical characteristics that are leveraged in organic synthesis[1].
Why are thermochemical properties critical?
-
Process Safety and Scale-up: Knowledge of reaction enthalpies is fundamental to designing safe and controllable large-scale synthetic processes, preventing thermal runaway events.
-
Reaction Optimization: Understanding the Gibbs free energy of reactions involving this compound allows for the prediction of equilibrium positions and the optimization of reaction conditions to maximize yield.
-
Physical Stability and Formulation: For drug development professionals, properties like the enthalpy of sublimation are crucial for predicting the physical stability of solid forms, understanding sublimation rates during storage, and designing robust formulation processes like lyophilization.
This guide will provide the in-depth knowledge required to either obtain or reliably estimate these critical thermodynamic parameters.
Table 1: Known Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2345-38-2 | [3] |
| Molecular Formula | C₅H₁₂O₂Si | [3] |
| Molecular Weight | 132.23 g/mol | [3] |
| Melting Point | 39-42 °C | [1][2] |
Theoretical Framework: The Language of Chemical Energy
The core thermochemical properties governing a compound's behavior are the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and the enthalpies of phase transitions (e.g., fusion, ΔfusH; sublimation, ΔsubH).
-
Standard Enthalpy of Formation (ΔfH°): This is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is the single most important value for determining the heat of any reaction involving the compound.
-
Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance by a given amount. It is essential for calculating enthalpy changes over different temperatures and is critical for heat-transfer calculations in chemical reactors.
-
Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of a substance from a solid to a gas at a constant temperature and pressure. It is a measure of the intermolecular forces in the solid state and is vital for understanding volatility and physical stability.
These properties are interconnected. For instance, at a given temperature, the enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization (Hess's Law).
Experimental Determination: Protocols for Precision
Acquiring reliable thermochemical data requires meticulous experimental work. The following sections detail the authoritative methods for characterizing a solid organosilicon acid like this compound.
Standard Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry
The determination of ΔfH° for organosilicon compounds presents a significant challenge: incomplete combustion can lead to the formation of silicon carbide and occluded carbon within a poorly defined silica (SiO₂) matrix[4]. A static-bomb calorimeter is often insufficient. The authoritative method is rotating-bomb calorimetry , which ensures the complete oxidation and dissolution of all products into a well-defined final state.
Causality Behind the Method: The rotation of the bomb after ignition agitates the internal solution (typically an aqueous hydrofluoric acid solution), ensuring that all silicon-containing products are converted to a homogeneous aqueous solution of fluorosilicic acid (H₂SiF₆)[5][6][7]. This creates a completely defined final state, which is the bedrock of accurate calorimetric measurements.
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation:
-
Weigh approximately 0.5-1.0 g of high-purity this compound (≥99%) into a fused-silica crucible.
-
Add a known mass of a combustion auxiliary, such as benzoic acid or vinylidene fluoride polymer, to promote complete combustion[4].
-
Attach a platinum fuse wire in contact with the sample pellet.
-
-
Bomb Assembly:
-
Place the crucible into the platinum-lined rotating-bomb calorimeter.
-
Pipette a precise amount (e.g., 10.0 mL) of an aqueous solution, typically containing hydrofluoric acid (HF), into the bottom of the bomb[5]. The HF ensures the formation of soluble H₂SiF₆.
-
Seal the bomb and pressurize with high-purity oxygen to approximately 30 atm.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter's water jacket, which has a precisely known heat capacity (determined by calibrating with certified benzoic acid).
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample by passing a current through the fuse wire.
-
Simultaneously begin rotation of the bomb assembly to ensure complete dissolution of combustion products.
-
Record the temperature change of the water jacket over time until thermal equilibrium is re-established.
-
-
Post-Combustion Analysis:
-
Vent and open the bomb. Quantitatively analyze the final solution for H₂SiF₆ and any unreacted starting materials to confirm complete combustion.
-
Apply corrections for the heat of fuse wire combustion, the heat of formation of nitric acid (from residual N₂ in the bomb), and other standard calorimetric corrections (Washburn corrections).
-
-
Calculation: From the corrected temperature rise and the known heat capacity of the calorimeter, calculate the total energy of combustion (ΔcU°). Use this value, along with the known standard enthalpies of formation for CO₂(g), H₂O(l), and H₂SiF₆(aq), to calculate the standard enthalpy of formation (ΔfH°) of this compound.
Caption: Workflow for determining ΔfH° via rotating-bomb calorimetry.
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow to or from a sample as a function of temperature[8]. It is the primary method for determining heat capacity, melting point, and the enthalpy of fusion.
Causality Behind the Method: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate[8]. A phase transition, like melting, results in an endothermic heat flow into the sample, which appears as a peak on the thermogram. The area of this peak is directly proportional to the enthalpy of the transition.
Experimental Protocol: DSC Analysis
-
Instrument Calibration:
-
Perform temperature and enthalpy calibrations using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin)[9]. This is a self-validating step to ensure instrument accuracy.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation during the experiment.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Heat Capacity Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Perform a three-step measurement:
-
a. Run a baseline scan with two empty pans.
-
b. Run a scan with a sapphire standard (of known heat capacity) in the sample position.
-
c. Run a scan with the this compound sample.
-
-
The difference in heat flow between these runs allows for the precise calculation of the sample's Cp as a function of temperature.
-
-
Enthalpy of Fusion Measurement:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition (~39-42 °C).
-
Record the thermogram, which will show an endothermic peak corresponding to melting.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔfusH). The onset temperature of the peak is typically taken as the melting point.
-
Caption: Workflow for determining Cp and ΔfusH using DSC.
Enthalpy of Sublimation via Knudsen Effusion
The Knudsen effusion method is a classic and reliable technique for measuring the very low vapor pressures of solids[10]. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.
Causality Behind the Method: A sample is placed in a sealed cell with a tiny orifice, under high vacuum. Molecules escape (effuse) through the orifice at a rate proportional to the sample's vapor pressure[10][11]. By measuring the rate of mass loss over time at different temperatures, the vapor pressure can be calculated. Plotting ln(P) vs. 1/T yields a line whose slope is -ΔsubH°/R, where R is the gas constant.
Experimental Protocol: Knudsen Effusion
-
Cell Preparation: Place a small amount of crystalline this compound into the Knudsen cell, which has a precisely calibrated orifice.
-
Measurement: Mount the cell in a high-vacuum chamber on an ultra-microbalance.
-
Isothermal Steps: Heat the cell to a series of constant temperatures below the melting point. At each temperature, record the mass loss as a function of time. The rate of mass loss ( dm/dt ) should be linear[11].
-
Calculation:
-
For each temperature (T), calculate the vapor pressure (P) using the Knudsen-Hertz equation.
-
Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).
-
The enthalpy of sublimation (ΔsubH°) is determined from the slope of the resulting line.
-
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, modern computational chemistry provides a powerful means to estimate thermochemical properties with high accuracy[12]. Methods like Density Functional Theory (DFT) or more sophisticated composite methods (e.g., G4 theory) can be used to calculate the gas-phase enthalpy of formation.
Methodology Overview:
-
Conformational Search: For a flexible molecule, identify the lowest energy conformer(s)[12].
-
Geometry Optimization: Optimize the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a vibrational frequency calculation to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Energy Calculation: Use atomization or isodesmic reaction schemes to calculate the standard gas-phase enthalpy of formation, ΔfH°(g, 298.15 K).
-
Solid-State Correction: The enthalpy of sublimation (estimated or from experiment) is then used to convert the gas-phase value to the crucial solid-state enthalpy of formation: ΔfH°(s) = ΔfH°(g) - ΔsubH°.
Quantum chemical studies are invaluable for understanding the reactivity of organosilicon compounds and can provide deep insights where experimental investigation is challenging[13].
Applications and Significance of the Data
The data obtained from the methodologies above have direct, tangible impacts:
-
For Process Chemists: The standard enthalpy of formation is used to calculate the heat of reaction for any synthesis involving this compound, enabling safe thermal management during scale-up.
-
For Formulation Scientists: The vapor pressure and enthalpy of sublimation data are critical for assessing the long-term stability of the active pharmaceutical ingredient (API) in its solid form. A high vapor pressure could lead to loss of material over time or changes in crystal form.
-
For Materials Scientists: The thermodynamic stability of the Si-C bond, reflected in the enthalpy of formation, is a key parameter in designing new organosilicon materials with desired thermal resistance. The use of related trimethylsilyl compounds as intermediates is crucial in pharmaceutical synthesis and material science[14][15].
Conclusion
While a complete, experimentally verified thermochemical dataset for this compound is not prominently available, the means to acquire this data are well-established and authoritative. Through a synergistic application of rotating-bomb combustion calorimetry, differential scanning calorimetry, and Knudsen effusion techniques, a full thermodynamic profile can be established. These experimental endeavors, complemented by high-level computational predictions, provide the foundational data necessary for the safe, efficient, and reliable application of this compound in research, drug development, and materials science. This guide serves as a blueprint for such an undertaking, emphasizing the causality and rigor required for scientific integrity.
References
- 1. This compound | 2345-38-2 [chemicalbook.com]
- 2. Trimethylsilyl acetate | CAS#:2345-38-2 | Chemsrc [chemsrc.com]
- 3. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. [Rotating-bomb method; redetermination of combustion and formation heats of vinylidene fluoride polymer and benzotrifluoride] (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. tainstruments.com [tainstruments.com]
- 10. Knudsen cell - Wikipedia [en.wikipedia.org]
- 11. pragolab.cz [pragolab.cz]
- 12. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal and Photochemical Reactions of Organosilicon Compounds [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Silylated Acetic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging the Silicon Gap in Computational Drug Discovery
Silylated acetic acids, and organosilicon compounds at large, represent a fascinating yet often computationally underexplored class of molecules.[1] Their unique stereoelectronic properties, stemming from the introduction of a silicon atom, can significantly influence molecular acidity, conformation, and reactivity—key parameters in drug design and development. This guide moves beyond a generic recitation of computational protocols. Instead, it offers an in-depth, field-proven perspective on why specific quantum chemical methodologies are chosen and how they can be robustly applied to predict the physicochemical properties of silylated acetic acids. As your virtual Senior Application Scientist, I will lead you through a self-validating workflow, grounded in authoritative research, to empower your own investigations into this intriguing chemical space.
The 'Why': Theoretical Foundations for Silicon-Containing Carboxylic Acids
The core of our predictive power lies in Density Functional Theory (DFT), a computational method that offers a remarkable balance between accuracy and computational cost for studying molecular systems.[2] However, the predictive accuracy of DFT is not monolithic; it is critically dependent on the judicious selection of two key components: the functional and the basis set.
Choosing Your Weapon: The Functional "Jacob's Ladder"
DFT functionals are often categorized by "Jacob's Ladder," which organizes them by increasing complexity and, generally, accuracy.[3] For calculating properties like the acid dissociation constant (pKa) of carboxylic acids, which is highly sensitive to electronic effects, the choice of functional is paramount.
-
Hybrid-GGAs (e.g., B3PW91, PBE1PBE): These functionals, which mix a portion of exact Hartree-Fock exchange with GGA, have shown satisfactory performance in predicting the pKa of substituted carboxylic acids with moderate computational cost.[3] They provide a reliable baseline for initial studies.
-
Range-Separated Hybrid-GGAs (e.g., CAM-B3LYP, ωB97X-D): These are often the gold standard for acidity predictions.[3][4] CAM-B3LYP, for instance, has demonstrated a low mean absolute error (MAE) of around 0.23 pKa units for carboxylic acids.[3] It accurately captures both short- and long-range electronic interactions, which is crucial when dealing with the influence of a silyl group on the carboxyl moiety. The causality for this choice is rooted in the need to accurately model the charge separation upon deprotonation.
The Language of Electrons: Selecting the Right Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing silicon and intended for property prediction (like pKa or vibrational frequencies), a flexible basis set is non-negotiable.
-
Pople Style (e.g., 6-311+G(d,p)): This is a highly effective and commonly used choice. The "6-311" indicates a triple-zeta valence description, providing flexibility for valence electrons. The "+" adds diffuse functions, which are essential for describing the charge distribution in anions (the carboxylate conjugate base).[4] The "(d,p)" adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for non-spherical electron density, which is critical for accurately modeling bonding, particularly in hypervalent-capable elements like silicon.
-
Implicit Solvation Models (e.g., SMD, CPCM): Silylated acetic acids are often studied in solution. An implicit solvation model treats the solvent as a continuous medium with a defined dielectric constant. The Solvation Model based on Density (SMD) is a universal solvation model that has proven reliable for pKa predictions in conjunction with functionals like CAM-B3LYP.[3][4] This is a computationally efficient way to account for the significant stabilizing effect of the solvent on the charged conjugate base, a critical factor in acid dissociation.[4]
Practical Applications and Methodologies
This section details the core computational workflows for characterizing silylated acetic acids. We will use trimethylsilyl acetic acid (TMSAA) (CAS No: 2345-38-2) as our representative molecule.[5]
Conformational Analysis: Finding the Ground State
Before any property calculation, determining the lowest energy conformation of the molecule is essential. The rotational barrier around the Si-C and C-C bonds can lead to multiple local minima.
-
Initial Structure Generation: Build the 3D structure of trimethylsilyl acetic acid using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search. For a relatively simple molecule like TMSAA, rotating the Si-C-C=O dihedral angle in increments (e.g., 30 degrees) is a viable systematic approach.
-
Geometry Optimization and Frequency Calculation:
-
For each identified conformer, perform a geometry optimization and frequency calculation. A cost-effective level of theory like B3LYP/6-31G(d) is often sufficient for this initial screening.[6]
-
The frequency calculation is a self-validating step: a true energy minimum will have zero imaginary frequencies.
-
-
Refined Energy Calculation: Take the optimized coordinates of all unique, stable conformers and perform a final, higher-level single-point energy calculation (e.g., CAM-B3LYP/6-311+G(d,p) with the SMD solvation model for water) to determine their relative energies and Boltzmann populations at a given temperature (e.g., 298.15 K).
pKa Prediction: Quantifying Acidity
The "direct approach" for pKa calculation, which models the acid dissociation equilibrium, is a robust and widely used method.[3] It relies on calculating the Gibbs free energy change (ΔG) for the dissociation reaction in solution.
-
Optimize Structures: Perform a full geometry optimization and frequency calculation for both the protonated acid (HA) and the deprotonated conjugate base (A⁻) using a high-level method (e.g., CAM-B3LYP/6-311+G(d,p)) and an implicit solvation model (e.g., SMD for water).[3][4] The frequency calculation provides the thermal corrections to the Gibbs free energy.
-
Calculate Gibbs Free Energies: Extract the total Gibbs free energy in solution (G_sol) for both HA and A⁻ from the output files of the calculations.
-
Calculate ΔG of Dissociation: Use the following equation: ΔG_diss = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA)
-
The Gibbs free energy of the proton in water, G_sol(H⁺), is a well-established experimental value, typically taken as -270.3 kcal/mol (this value can vary slightly depending on the source and standard state conventions). It is crucial to use a consistent value.
-
-
Calculate pKa: Convert the ΔG_diss (in kcal/mol) to pKa using the formula: pKa = ΔG_diss / (2.303 * RT)
-
Where R is the gas constant (1.987 x 10⁻³ kcal/mol·K) and T is the temperature in Kelvin (298.15 K).
-
Vibrational Spectroscopy: Predicting IR Spectra
A computed vibrational spectrum can aid in the structural elucidation of novel silylated compounds by comparing theoretical frequencies with experimental data from FT-IR spectroscopy.
-
Optimize and Calculate Frequencies: Perform a geometry optimization followed by a frequency calculation on the lowest energy conformer of the silylated acetic acid. The B3LYP functional with a 6-31G(d,p) basis set often provides a good balance of accuracy and cost for vibrational frequencies.[7]
-
Apply Scaling Factors: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. To achieve better agreement with experimental spectra, a scaling factor is applied. For B3LYP/6-31G(d,p), this factor is typically around 0.96-0.97.[8] It is best practice to use established scaling factors for the specific level of theory.
-
Visualize Spectrum: Use visualization software to plot the scaled frequencies versus their calculated IR intensities to generate a theoretical spectrum. This allows for the assignment of key vibrational modes, such as the C=O stretch of the carboxyl group and Si-C stretches.
Data Presentation and Interpretation
For clear communication and comparison, quantitative results should be tabulated.
Table 1: Comparison of DFT Functionals for pKa Prediction of Acetic Acid (Experimental pKa ≈ 4.76)
| Functional | Basis Set | Solvation Model | Calculated pKa | MAE |
| PBE1PBE | 6-311+G(d,p) | SMD | 4.42 | 0.34 |
| B3PW91 | 6-311+G(d,p) | SMD | 4.38 | 0.38 |
| CAM-B3LYP | 6-311+G(d,p) | SMD | 4.53 | 0.23 |
Data synthesized from trends reported in reference[3].
Table 2: Predicted Vibrational Frequencies for Trimethylsilyl Acetic Acid (TMSAA)
| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) (Scale Factor: 0.965) |
| O-H Stretch | ~3720 | ~3590 |
| C=O Stretch | ~1810 | ~1747 |
| Si-C Stretch | ~780 | ~753 |
Hypothetical data based on typical frequency ranges for illustrative purposes. Actual calculations are required for specific values.[7]
Trustworthiness and Validation
The protocols described herein are designed as self-validating systems.
-
Conformational Analysis: The absence of imaginary frequencies confirms a true energy minimum.
-
pKa Prediction: The methodology's trustworthiness is established by benchmarking against known carboxylic acids before applying it to novel silylated analogues.[3] The strong correlation between calculated Gibbs free energy changes and experimental pKa values for a training set of molecules validates the chosen level of theory.[9]
-
Vibrational Analysis: The use of established scaling factors, derived from extensive comparison between theoretical and experimental data, grounds the predicted spectrum in reality.
By adhering to these principles of careful methodology selection, validation against known data, and systematic application, researchers can confidently employ quantum chemical calculations to unlock a deeper understanding of silyated acetic acids, accelerating their research and development efforts.
References
- 1. A Simple Preparation of Trimethylsilyl Acetic Acid | Semantic Scholar [semanticscholar.org]
- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 3. art.torvergata.it [art.torvergata.it]
- 4. jchemlett.com [jchemlett.com]
- 5. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (Trimethylsilyl)acetic Acid Derivatives in Mukaiyama Aldol Reactions
Introduction: Reimagining the Acetate Aldol Addition
The Mukaiyama aldol reaction stands as a cornerstone of modern organic synthesis, providing a powerful and mild method for carbon-carbon bond formation.[1][2][3] This Lewis acid-catalyzed process involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[4] A key advantage of this reaction is its ability to direct crossed aldol additions, mitigating the self-condensation issues often encountered under traditional basic conditions.[1]
This guide focuses on a specific and highly effective variant: the use of acetate-derived silyl ketene acetals, generated from precursors like (Trimethylsilyl)acetic acid or, more conveniently, acetic acid itself. This approach provides direct access to β-hydroxy carboxylic acids, which are exceptionally versatile intermediates in the synthesis of complex molecules, including polyketides and other natural products.[4][5][6] We will explore the underlying mechanism, provide field-tested protocols, and discuss the practical advantages of this methodology for researchers in synthetic chemistry and drug development.
Pillar 1: Mechanistic Insight & Causality
The efficacy of using acetic acid derivatives in the Mukaiyama aldol reaction hinges on the in situ formation of a highly reactive nucleophile: the bis-silyl ketene acetal. This process is elegantly orchestrated by the dual role of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
The Dual Role of TMSOTf:
-
Silylating Agent: In the presence of a hindered amine base such as diisopropylethylamine (i-Pr₂NEt), TMSOTf first converts the carboxylic acid into its trimethylsilyl ester (TMSOAc).[5][6]
-
Lewis Acid Catalyst: A second equivalent of TMSOTf then activates this silyl ester, facilitating a second deprotonation by the amine base to form the key bis-silyl ketene acetal intermediate.[5][6] Crucially, residual TMSOTf (or a cationic silicon species) then functions as the Lewis acid catalyst, activating the aldehyde electrophile for the subsequent C-C bond formation.[5][6][7]
This one-pot, three-step sequence—silyl ester formation, bis-silyl ketene acetal formation, and TMSOTf-catalyzed Mukaiyama addition—obviates the need to pre-form and isolate the often-sensitive silyl ketene acetal, representing a significant process simplification.[5][8]
Stereochemical Considerations:
The Mukaiyama aldol reaction typically proceeds through an open, acyclic transition state, in contrast to the closed, cyclic Zimmerman-Traxler model for traditional enolate reactions.[9][10] The resulting diastereoselectivity (syn vs. anti) is influenced by steric interactions between the substituents on the silyl ketene acetal and the aldehyde, as well as the nature of the Lewis acid.[1][9][11] While this specific protocol using TMSOTf often shows limited diastereoselectivity, the primary value lies in its efficiency for constructing the β-hydroxy acid backbone.
Diagram 1: Reaction Mechanism
Caption: One-pot mechanism using acetic acid as a precursor.
Pillar 2: Self-Validating Protocols & Data
The following protocol is a robust, field-proven method for the direct use of acetic acid as an enolate precursor in Mukaiyama aldol reactions with non-enolizable aldehydes.[5][6] The success of the reaction is readily validated by the high conversion rates and clean formation of the desired β-hydroxy carboxylic acid product.
Experimental Protocol: One-Pot Synthesis of 3-Hydroxy-3-phenylpropanoic Acid
Materials & Equipment:
-
Oven-dried 10-mL round-bottomed flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes for liquid transfer
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetic acid (glacial)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Ethanol (95%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To the oven-dried 10-mL round-bottomed flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ (5.0 mL).
-
Reagent Addition: Sequentially add the following reagents via syringe at room temperature:
-
Acetic acid (57 μL, 1.0 mmol)
-
Diisopropylethylamine (i-Pr₂NEt) (435 μL, 2.5 mmol)
-
Benzaldehyde (122 μL, 1.2 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (271 μL, 1.5 mmol)
-
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Desilylation: Upon completion, add a solution of trifluoroacetic acid (TFA) (154 μL, 2.0 mmol) in 95% ethanol (2.0 mL). Stir the mixture for 30 minutes at room temperature to ensure complete desilylation.
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final β-hydroxy carboxylic acid product.
Diagram 2: Experimental Workflow dot digraph "Experimental Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="1. Setup\nFlask under N₂ with CH₂Cl₂"]; B [label="2. Reagent Addition (rt)\n- Acetic Acid\n- i-Pr₂NEt\n- Aldehyde\n- TMSOTf"]; C [label="3. Reaction\nStir for 2h at rt"]; D [label="4. Desilylation\nAdd TFA in EtOH\nStir for 30 min"]; E [label="5. Quench & Extract\n- Add sat. NaHCO₃\n- Extract with CH₂Cl₂"]; F [label="6. Wash & Dry\n- Wash with Brine\n- Dry over MgSO₄"]; G [label="7. Concentrate\nRotary Evaporation"]; H [label="8. Purify\nSilica Gel Chromatography"]; I [label="Final Product\nβ-Hydroxy Carboxylic Acid", shape=ellipse, fillcolor="#34A853"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 5. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: (Trimethylsilyl)acetic acid as a Versatile Reagent in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (Trimethylsilyl)acetic acid
This compound (TMSAA), a bifunctional organosilicon compound, has emerged as a powerful and versatile reagent in modern organic synthesis. Its strategic importance lies in its ability to serve as a stable yet reactive precursor to α-silyl carbanions and silyl ketene acetals, providing elegant and efficient pathways to key structural motifs such as alkenes, β-hydroxy carboxylic acids, and α,β-unsaturated carboxylic acids.[1] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by detailed experimental protocols.
Physicochemical Properties and Structure
This compound is a solid at room temperature with a melting point of 39-42 °C. Its structure features a carboxylic acid moiety and a robust trimethylsilyl group on the α-carbon, a combination that dictates its unique reactivity.
-
Chemical Formula: C₅H₁₂O₂Si[2]
-
Molecular Weight: 132.23 g/mol [2]
-
CAS Number: 2345-38-2[2]
-
Appearance: Solid[3]
-
Boiling Point: ~130 °C[4]
Caption: Structure of this compound (TMSAA).
Synthesis Overview
TMSAA can be synthesized through several routes. A common laboratory preparation involves the reaction of the dianion of acetic acid with chlorotrimethylsilane.[1][5] This method, which requires the use of a strong base like lithium diisopropylamide (LDA), allows for the C-silylation of the acetic acid backbone.[5] Another route is the carbonation of trimethylsilylmethylmagnesium chloride, a Grignard reagent.[1] The availability of these synthetic methods makes TMSAA an accessible reagent for widespread use.
Core Synthetic Application: The Peterson Olefination
One of the cornerstone applications of TMSAA is its use in the Peterson olefination to generate α,β-unsaturated carboxylic acids. This reaction is the silicon-analog of the Wittig reaction and offers excellent stereochemical control.[6][7] The process involves the deprotonation of TMSAA to form a dianion, which then acts as an α-silyl carbanion nucleophile.
Mechanistic Insight
The reaction begins with the double deprotonation of TMSAA using a strong base (e.g., 2 equivalents of LDA) to generate the α-silyl carboxylate dianion. This dianion then attacks a carbonyl compound (aldehyde or ketone) to form a β-hydroxysilane intermediate.[6][8] The fate of this intermediate, and thus the stereochemistry of the resulting alkene, is determined by the workup conditions.
-
Basic Conditions: Promote a syn-elimination, leading to one stereoisomer of the alkene.
-
Acidic Conditions: Promote an anti-elimination, leading to the opposite stereoisomer.[6][9]
This divergent pathway allows for selective synthesis of either the (E) or (Z)-alkene from the same intermediate, a significant advantage in complex molecule synthesis.[10]
References
- 1. This compound | 2345-38-2 [chemicalbook.com]
- 2. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]
- 3. gelest.com [gelest.com]
- 4. This compound | 2345-38-2 | CAA34538 [biosynth.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Peterson Olefination | NROChemistry [nrochemistry.com]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Silylation Using (Trimethylsilyl)acetic Acid
Introduction: A Strategic Approach to Silylation
Silylation is a cornerstone derivatization technique in modern chemistry, pivotal for enhancing the volatility and thermal stability of polar molecules for analytical procedures like gas chromatography-mass spectrometry (GC-MS).[1][2][3] It is also a critical strategy in organic synthesis for the protection of labile functional groups such as alcohols, phenols, carboxylic acids, and amines.[4][5][6] The introduction of a trimethylsilyl (TMS) group masks the active hydrogens of these functionalities, thereby preventing undesirable side reactions and improving solubility in nonpolar solvents.[3][7]
While a diverse array of silylating agents exists, (Trimethylsilyl)acetic acid (TMSA) presents unique properties for specialized applications. Unlike more aggressive reagents like trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), TMSA offers a milder, more selective approach to silylation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practical application, and protocols for leveraging this compound as a silylating agent.
The Underlying Chemistry: Mechanism of Silylation with TMSA
The silylation of a functional group (represented as R-XH, where X is O, N, or S) with this compound is fundamentally a trans-silylation reaction. The process is typically facilitated by a catalyst, often a strong, non-nucleophilic base, which serves to deprotonate the target functional group, enhancing its nucleophilicity.
The proposed mechanism proceeds as follows:
-
Activation of the Substrate: A base abstracts the acidic proton from the substrate (e.g., an alcohol, R-OH), generating a more nucleophilic alkoxide (R-O⁻).
-
Nucleophilic Attack: The activated substrate then attacks the electrophilic silicon atom of the this compound.
-
Formation of the Silyl Ether: This leads to the formation of a pentacoordinate silicon intermediate, which subsequently collapses, transferring the trimethylsilyl group to the substrate and releasing acetic acid as a byproduct.
This equilibrium-driven process can be shifted towards the products by removal of the acetic acid byproduct or by using a stoichiometric amount of base.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Physicochemical Rationale: Understanding the Trimethylsilyl Group's Influence
An In-Depth Guide to the Applications of (Trimethylsilyl)acetic Acid in Pharmaceutical Manufacturing
This compound (TMSAA) and its derivatives represent a class of uniquely versatile reagents in modern organic synthesis, finding significant utility in the complex landscape of pharmaceutical manufacturing. The presence of both a reactive carboxylic acid moiety and a sterically demanding, electronically influential trimethylsilyl (TMS) group imparts a dual reactivity profile that chemists can exploit to construct complex molecular architectures with high efficiency and control. This guide provides an in-depth exploration of the core applications of TMSAA, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations essential for successful implementation in a drug development setting.
Before delving into specific applications, it is crucial to understand the role of the trimethylsilyl group, –Si(CH₃)₃. Unlike a simple alkyl group, the TMS group is characterized by its significant molecular volume and chemical inertness.[1] The silicon-carbon bond is longer and more polarizable than a carbon-carbon bond, and the silicon atom can stabilize an adjacent carbanion (α-silyl carbanion), a feature that is central to its utility in olefination reactions.[2][3] Furthermore, when attached to an oxygen atom (as in a silyl ester), the resulting trimethylsiloxy group [−O-Si(CH₃)₃] is a potent protecting group that is stable under many reaction conditions but can be cleaved selectively.[1][4] This combination of steric bulk, electronic stabilization, and utility as a protecting group precursor makes TMSAA a powerful tool.
Application I: Synthesis of β-Keto Acids and Esters
β-Keto acids and their corresponding esters are fundamental building blocks in pharmaceutical synthesis, serving as precursors to a wide array of heterocyclic compounds and other complex intermediates.[5][6][7] A highly efficient method for their synthesis involves the acylation of the lithium enolate of trimethylsilyl acetate, the ester of this compound.[5] This approach offers a more direct and often higher-yielding alternative to traditional methods like the hydrolysis of β-keto esters or the acylation of carboxylic acid dianions.[5]
Causality of the Experimental Design
The success of this protocol hinges on the in situ generation of a reactive nucleophile from trimethylsilyl acetate. The use of two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. The first equivalent deprotonates the α-carbon to form the lithium enolate. The second equivalent is consumed by the initially formed product, the acidic β-keto siloxy ester, driving the reaction to completion.[5] The trimethylsilyl group on the ester facilitates the reaction and is readily hydrolyzed during aqueous workup to yield the desired β-keto acid.
Workflow Diagram: β-Keto Acid Synthesis
Caption: Workflow for the synthesis of β-keto acids via acylation of the trimethylsilyl acetate enolate.
Protocol 1: General Procedure for the Synthesis of β-Keto Acids
This protocol is adapted from the methodology reported by Cowan and Rathke.[5]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Trimethylsilyl acetate
-
Appropriate acid chloride
-
Anhydrous glassware, argon or nitrogen atmosphere setup
Step-by-Step Procedure:
-
Prepare LDA Solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature. Stir for 20 minutes at 0 °C, then re-cool to -78 °C.
-
Form the Enolate: Add trimethylsilyl acetate (1.5 equivalents) dropwise to the LDA solution at -78 °C. Stir the resulting solution for 15 minutes to ensure complete enolate formation.
-
Acylation: Add the desired acid chloride (1.0 equivalent) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.
-
Workup and Isolation: Remove the THF under reduced pressure. To the resulting solid, add water and acidify with HCl to a pH of 1-2. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude β-keto acid can be purified by crystallization or silica gel chromatography. Note that some β-keto acids are prone to decarboxylation upon heating and should be handled accordingly.[5]
| Product Example | Yield | Melting Point (°C) | Reference |
| 3-Oxo-3-phenylpropanoic acid | 97% | 88-90 | [5] |
| 4,4-Dimethyl-3-oxopentanoic acid | 81% | 58-60 | [5] |
Application II: Peterson Olefination for α,β-Unsaturated Carboxylic Acids
The Peterson Olefination is a powerful, silicon-based alternative to the Wittig reaction for the synthesis of alkenes.[2][8][9] When this compound is used as the starting material, it provides a direct route to valuable α,β-unsaturated carboxylic acids. The reaction proceeds via the addition of the α-silyl carbanion of TMSAA to a ketone or aldehyde, forming a β-hydroxysilane intermediate.[10]
Mechanism and Stereochemical Control
A key advantage of the Peterson Olefination is the ability to control the stereochemistry of the resulting alkene by choosing the elimination conditions for the β-hydroxysilane intermediate.[2][8]
-
Basic Conditions: Treatment with a base (e.g., KH, NaH) results in a syn-elimination pathway, leading to one stereoisomer.
-
Acidic Conditions: Treatment with an acid (e.g., H₂SO₄, AcOH) results in an anti-elimination pathway, leading to the opposite stereoisomer.
This stereochemical divergence allows for the synthesis of either (E)- or (Z)-alkenes from the same intermediate, provided the diastereomeric β-hydroxysilanes can be separated.[2][10]
Reaction Mechanism: Peterson Olefination
Caption: Stereodivergent pathways of the Peterson Olefination.
Protocol 2: Synthesis of an α,β-Unsaturated Carboxylic Acid via Peterson Olefination
Materials:
-
This compound
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) or n-BuLi
-
Aldehyde or Ketone
-
Sulfuric acid (for acidic elimination) or Potassium hydride (for basic elimination)
Step-by-Step Procedure:
-
Generate the Dianion: In a flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool to -78 °C. Add LDA or n-BuLi (2.0 equivalents) dropwise to generate the dianion (α-silyl carbanion). Stir for 30 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in THF to the dianion solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Quench and Isolate Intermediate: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. At this stage, the crude β-hydroxysilane intermediate can be isolated and purified by chromatography if desired.
-
Elimination Step:
-
Acidic (anti-elimination): Dissolve the crude β-hydroxysilane in a suitable solvent (e.g., THF, CH₂Cl₂) and treat with a catalytic amount of concentrated H₂SO₄. Stir at room temperature until elimination is complete.
-
Basic (syn-elimination): Suspend potassium hydride (KH, ~1.2 equivalents) in anhydrous THF. Add a solution of the crude β-hydroxysilane in THF dropwise. Stir at room temperature or with gentle heating.
-
-
Final Workup: After the elimination is complete, perform an appropriate aqueous workup. Acidify the aqueous layer to protonate the carboxylate and extract the α,β-unsaturated carboxylic acid product. Purify by crystallization or chromatography.
Application III: this compound as a Bioisostere
In medicinal chemistry, bioisosterism is a strategy used to modify lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.[11][12][13] The trimethylsilylmethyl group (-CH₂Si(CH₃)₃), derived from TMSAA, can serve as a non-classical bioisostere for other bulky lipophilic groups, such as the ubiquitous tert-butyl group (-C(CH₃)₃).
While sterically similar, the electronic properties are distinct. The Si-C bond is longer than a C-C bond, and silicon is more electropositive than carbon. This can alter bond angles, conformational preferences, and electronic interactions with a target receptor.[3] Replacing a metabolically vulnerable tert-butyl group with a more stable trimethylsilylmethyl group can be a viable strategy to block metabolic oxidation and improve a drug candidate's half-life.[11][13] This application represents a more advanced, design-oriented use of TMSAA in the later stages of drug development.
Conclusion
This compound is far more than a simple carboxylic acid. Its true value in pharmaceutical manufacturing lies in the strategic exploitation of the trimethylsilyl group. Whether used to generate a potent nucleophile for the construction of β-keto acid intermediates, as the cornerstone of a stereocontrolled Peterson Olefination to access unsaturated systems, or as a sophisticated bioisosteric replacement to fine-tune drug properties, TMSAA provides chemists with a reliable and versatile synthetic tool. The protocols and principles outlined herein serve as a guide for researchers and drug development professionals to effectively harness the potential of this remarkable reagent.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Peterson Olefination | NROChemistry [nrochemistry.com]
- 3. study.com [study.com]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Peterson Olefination [organic-chemistry.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ctppc.org [ctppc.org]
Application Note: Derivatization of Alcohols with (Trimethylsilyl)acetic Acid for Enhanced GC-MS Analysis
Introduction: Overcoming the Challenge of Alcohol Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, the direct analysis of polar compounds, such as alcohols, often presents significant challenges. The presence of hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding, which in turn results in low volatility and poor thermal stability.[1][2] Consequently, direct injection of underivatized alcohols onto a GC column can lead to poor peak shape, broad peaks, and even thermal degradation, compromising the accuracy and reliability of the analysis.
To circumvent these issues, derivatization is a widely employed strategy.[1] This chemical modification process transforms polar functional groups into less polar, more volatile, and more thermally stable moieties.[2] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most common derivatization techniques in GC-MS.[2] While reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are staples for forming TMS ethers with alcohols, this application note explores the potential of a less conventional reagent: (Trimethylsilyl)acetic acid (TMSA) .
This document provides a comprehensive, albeit theoretical, guide to the derivatization of alcohols with TMSA to form (trimethylsilyl)acetyl esters. Due to a notable lack of specific published applications of TMSA for this purpose, this note will extrapolate from established principles of esterification and silylation to propose a robust protocol and discuss the anticipated analytical advantages.
The Rationale: Postulated Advantages of this compound Derivatization
The unique bifunctional nature of this compound, possessing both a reactive carboxylic acid and a stable trimethylsilyl group, suggests several potential benefits for the derivatization of alcohols:
-
Enhanced Volatility and Thermal Stability: Similar to standard acylation, the esterification of the hydroxyl group will significantly reduce its polarity, leading to increased volatility and improved chromatographic performance.
-
Distinctive Mass Spectral Fragmentation: The presence of the trimethylsilyl group on the acetyl moiety is hypothesized to induce characteristic and informative fragmentation patterns in the mass spectrometer. This could provide an additional layer of confidence in compound identification, with the potential for a prominent ion at m/z 73 (Si(CH3)3) and other silicon-containing fragments.
-
Tunable Chromatographic Retention: The resulting (trimethylsilyl)acetyl esters will have different retention times compared to both the parent alcohols and their corresponding TMS ethers. This could be advantageous in complex matrices where co-elution is a concern.
-
Stable Derivatives: Ester derivatives are generally more stable towards hydrolysis compared to TMS ethers, which can be sensitive to trace amounts of moisture.[2] This increased stability could be beneficial for sample storage and automated analysis sequences.
Proposed Reaction Mechanism: Esterification of Alcohols with this compound
The derivatization of an alcohol with this compound is proposed to proceed via an esterification reaction. To facilitate this reaction under mild conditions suitable for analytical derivatization, an activating agent for the carboxylic acid, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC), is recommended. The reaction is envisioned to proceed as follows:
-
Activation of the Carboxylic Acid: this compound reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.
-
Formation of the Ester and Byproduct: The tetrahedral intermediate collapses, forming the desired (trimethylsilyl)acetyl ester and the N,N'-dicyclohexylurea (DCU) byproduct.
Caption: Proposed reaction mechanism for the DCC-mediated esterification of an alcohol with this compound.
Experimental Protocol: A Step-by-Step Guide to Derivatization
This section outlines a detailed, hypothetical protocol for the derivatization of a model alcohol with this compound. Note: This protocol is based on established esterification procedures and has not been empirically validated for this specific application. Optimization may be required for different analytes and matrices.
Reagents and Materials
-
This compound (TMSA), ≥98%
-
N,N'-Dicyclohexylcarbodiimide (DCC), ≥99%
-
4-(Dimethylamino)pyridine (DMAP), catalyst, ≥99%
-
Anhydrous Pyridine or Acetonitrile (solvent)
-
Model alcohol (e.g., 1-dodecanol) standard solution (1 mg/mL in solvent)
-
Anhydrous Sodium Sulfate
-
GC-MS grade solvent for dilution (e.g., hexane or ethyl acetate)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.2 µm PTFE)
Derivatization Procedure
-
Sample Preparation:
-
Pipette 100 µL of the alcohol standard solution into a reaction vial.
-
If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried over anhydrous sodium sulfate prior to derivatization. Moisture will interfere with the reaction.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation (prepare fresh):
-
Prepare a 0.1 M solution of TMSA in anhydrous pyridine.
-
Prepare a 0.1 M solution of DCC in anhydrous pyridine.
-
Prepare a 0.01 M solution of DMAP in anhydrous pyridine.
-
-
Derivatization Reaction:
-
To the dried alcohol residue, add 100 µL of the TMSA solution.
-
Add 10 µL of the DMAP solution.
-
Add 100 µL of the DCC solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.
-
-
Sample Work-up:
-
After incubation, allow the vial to cool to room temperature.
-
The DCU byproduct will precipitate as a white solid. Centrifuge the vial at 5,000 x g for 5 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
-
Alternatively, dilute the reaction mixture with 800 µL of hexane, vortex, and filter through a 0.2 µm PTFE syringe filter to remove the DCU precipitate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final derivatized solution into the GC-MS system.
-
References
Synthesis of β-Hydroxy Carboxylic Acids via Silyl-Mediated Aldol Addition of (Trimethylsilyl)acetic Acid Esters
An Application Note for Researchers and Drug Development Professionals
Abstract
β-Hydroxy carboxylic acids and their ester derivatives are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Their synthesis is a cornerstone of modern organic chemistry. This application note provides a detailed protocol and technical guide for the synthesis of β-hydroxy esters via a silyl-mediated aldol-type reaction using esters of (trimethylsilyl)acetic acid. This method, often considered a variation of the Mukaiyama aldol or silyl-Reformatsky reaction, offers a robust and versatile alternative to traditional methods, characterized by mild reaction conditions and broad functional group tolerance.[3][4][5] We will explore the underlying mechanism, provide a validated experimental protocol, discuss the reaction's scope, and offer practical troubleshooting advice for researchers in synthetic chemistry and drug development.
Introduction: The Significance of β-Hydroxy Carbonyls
The β-hydroxy carbonyl unit is a fundamental building block in organic synthesis. Its prevalence in bioactive molecules, including statins (e.g., the open-chain form of Lovastatin), β-lactam antibiotics, and various polyketide natural products, underscores its importance.[1] Consequently, the development of efficient and stereoselective methods to construct this moiety is a continuous focus of chemical research.
Historically, the Reformatsky reaction, which utilizes an organozinc enolate generated from an α-halo ester, has been a classic method for this transformation.[5][6][7][8][9][10] While effective, it often requires harsh conditions and the use of metallic zinc, which can limit its applicability with sensitive substrates. The advent of silyl enol ethers and silyl ketene acetals revolutionized this field, allowing for the generation of enolate equivalents under much milder, base-free conditions.[11]
The use of ethyl or other alkyl esters of this compound falls into this modern category. In the presence of a suitable activator, these reagents form a silyl ketene acetal in situ, which then adds to an aldehyde or ketone to furnish the desired β-hydroxy ester with high efficiency.[3] This approach avoids the pre-formation of potentially unstable enolates and offers excellent compatibility with a wide range of electrophiles.[3]
Reaction Mechanism: The Silyl-Mediated Pathway
The core of this synthetic strategy is the generation and subsequent reaction of a silyl ketene acetal. Unlike the classic Reformatsky reaction which involves an organozinc intermediate, this pathway proceeds through silicon-based intermediates.[4][8]
The mechanism can be broken down into three key stages:
-
Enolate Formation: The reaction is initiated by an activator, typically a Lewis acid or a silicon-philic species. This activator coordinates to the carbonyl oxygen of the this compound ester, facilitating the formation of the silyl ketene acetal. This intermediate is the key nucleophile in the reaction.
-
C-C Bond Formation: The electron-rich silyl ketene acetal performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This step often proceeds through a coordinated, cyclic transition state, especially when mediated by a Lewis acid, which can influence the stereochemical outcome of the reaction.[4] This addition forms a silylated aldol adduct.
-
Hydrolysis (Workup): The reaction is quenched with an acidic aqueous solution. This step protonates the alkoxide and hydrolyzes the silyl ester moiety, yielding the final β-hydroxy carboxylic acid. If the silyl group on the hydroxyl is also cleaved, the β-hydroxy ester is obtained directly.
The overall transformation is depicted in the diagram below.
Figure 1: General mechanism for the silyl-mediated synthesis of β-hydroxy carboxylic acids.
Experimental Protocol: A General Procedure
This protocol describes a general method for the reaction between an aldehyde and ethyl (trimethylsilyl)acetate. Researchers should optimize conditions for their specific substrates.
3.1. Materials and Reagents
-
Aldehyde: 1.0 mmol, 1.0 eq (dried and purified as necessary)
-
Ethyl (trimethylsilyl)acetate: 1.5 mmol, 1.5 eq
-
Lewis Acid Catalyst: (e.g., TiCl₄, 1.0 M in DCM, 1.1 mmol, 1.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous, 10 mL
-
Quenching Solution: Saturated aqueous NH₄Cl solution
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous MgSO₄ or Na₂SO₄
-
Glassware: Flame-dried round-bottom flask, syringe, magnetic stirrer, dropping funnel
3.2. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.1 mL of a 1.0 M solution) dropwise via syringe. Stir the resulting mixture for 15-20 minutes at -78 °C.
-
Nucleophile Addition: In a separate flask, dissolve ethyl (trimethylsilyl)acetate (1.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers.
-
Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure β-hydroxy ester.
-
(Optional) Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).[12]
Data Presentation: Scope and Versatility
This synthetic method is compatible with a wide variety of carbonyl compounds. The protocol tolerates a diverse range of aromatic, heteroaromatic, and aliphatic aldehydes and ketones.[3] Electron-donating and electron-withdrawing groups on aromatic aldehydes are generally well-tolerated.
| Entry | Aldehyde/Ketone | Product | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | >90% | [3] |
| 2 | 4-Nitrobenzaldehyde | Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate | ~85-95% | [3] |
| 3 | Cyclohexanecarbaldehyde | Ethyl 3-cyclohexyl-3-hydroxypropanoate | ~80-90% | [3] |
| 4 | Acetophenone | Ethyl 3-hydroxy-3-phenylbutanoate | ~70-80% | [13] |
| 5 | Furfural | Ethyl 3-(furan-2-yl)-3-hydroxypropanoate | >85% | [3] |
Table 1: Representative examples demonstrating the scope of the silyl-mediated aldol addition. Yields are approximate and depend on specific conditions and substrates.
Workflow and Troubleshooting
A clear understanding of the experimental workflow is crucial for successful execution.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. adichemistry.com [adichemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 13. Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes [organic-chemistry.org]
Application Note: (Trimethylsilyl)acetic Acid as a Versatile Precursor for Ester Enolate Synthesis in Carbon-Carbon Bond Formation
Introduction: A Stable Gateway to Reactive Enolates
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds via enolate chemistry stands as a cornerstone methodology.[1] However, the direct generation and handling of reactive enolates, particularly ester enolates, can be challenging due to issues of self-condensation, regioselectivity, and stability.[2][3] (Trimethylsilyl)acetic acid emerges as a highly valuable and practical reagent that circumvents many of these difficulties. It serves as a stable, solid, and readily available precursor to a synthetically versatile dianion, which acts as an equivalent of the acetate enolate.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the theory, application, and detailed protocols for using this compound as an enolate precursor. The primary focus will be on its role in the Peterson olefination to generate α,β-unsaturated carboxylic acids, a reaction that offers significant advantages over traditional Wittig-type methodologies, including simplified purification and stereochemical control.[4][5]
Mechanistic Framework: From Carboxylic Acid to Nucleophile
The utility of this compound lies in its ability to be converted in situ into a potent carbon nucleophile. This transformation is achieved through a sequential deprotonation using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).
2.1. The Two-Step Deprotonation
The process requires two full equivalents of base, a critical detail rooted in the structure of the starting material.[6]
-
Acid-Base Neutralization: The first equivalent of LDA deprotonates the highly acidic carboxylic acid proton (pKa ~4-5), forming a lithium carboxylate. This is a rapid and straightforward acid-base reaction.
-
α-Carbon Deprotonation: The second equivalent of LDA abstracts a proton from the α-carbon (the carbon adjacent to the carboxylate group). The presence of the silicon atom and the adjacent carboxylate group sufficiently acidifies this C-H bond (pKa ~20-25), allowing for the formation of a dianion, which is a lithium enolate.[7]
The resulting species is a powerful nucleophile, poised to react with a wide range of electrophiles at the α-carbon.
Figure 1: Mechanism of dianion enolate formation from this compound.
2.2. The Peterson Olefination Pathway
A premier application of this enolate is the Peterson Olefination, which constructs alkenes from α-silyl carbanions and carbonyl compounds.[8][9] The reaction proceeds via a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to provide stereochemically distinct products.[5][10]
-
Nucleophilic Addition: The generated enolate adds to the carbonyl carbon of an aldehyde or ketone, forming a lithium β-silyloxido-carboxylate.
-
Workup & Intermediate Formation: Upon aqueous workup, this intermediate is protonated to yield a stable β-hydroxysilane. This intermediate can often be isolated.
-
Stereoselective Elimination: The key to the Peterson Olefination's utility is the controlled elimination of the β-hydroxysilane.
This stereochemical divergence allows for the selective synthesis of either the (E) or (Z)-alkene from a common intermediate, a distinct advantage over many other olefination methods.
Application Protocols
3.1. Safety & Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[14][15]
-
Lithium Diisopropylamide (LDA): Highly flammable and corrosive. Reacts violently with water. Handle under a dry, inert atmosphere (e.g., argon or nitrogen). Commercial solutions in THF/heptane/ethylbenzene are commonly used.
-
Anhydrous Solvents (THF): Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or anhydrous solvent from a commercial purification system.
3.2. Protocol: Peterson Olefination of Benzaldehyde
This protocol details the synthesis of cinnamic acid from benzaldehyde using the enolate of this compound.
Materials:
-
This compound (TCI, >98%)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Diisopropylamine, freshly distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde, freshly distilled
-
Sulfuric acid (10% aqueous solution) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
Procedure:
Part A: In-situ Generation of the Enolate and Aldol Addition
-
Flask Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: To the reaction flask, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.6 M in hexanes, 2.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL). Transfer this solution via cannula or syringe to the LDA solution at -78 °C over 20 minutes. A thick white precipitate will form.
-
Enolate Formation: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Electrophile Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quench: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 50 mL of deionized water.
-
Workup for Intermediate: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane intermediate. This intermediate can be purified by column chromatography if desired, or used directly in the next step.
Part B: Elimination to form α,β-Unsaturated Acid
-
Method 1: Acid-Catalyzed (Anti-elimination)
-
Dissolve the crude β-hydroxysilane in THF (30 mL).
-
Add 10% sulfuric acid (15 mL) and stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Extract the mixture with diethyl ether (3 x 40 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude product.
-
-
Method 2: Base-Catalyzed (Syn-elimination)
-
Dissolve the crude β-hydroxysilane in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add NaH (1.2 eq, 60% dispersion) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.
-
Carefully quench the reaction at 0 °C by the slow addition of water. Acidify the aqueous layer with 1M HCl and extract with diethyl ether (3 x 40 mL). Dry the combined organic layers over MgSO₄ and concentrate.
-
Purification: The final product (cinnamic acid) can be purified by recrystallization from hot water or by silica gel column chromatography.
Figure 2: General experimental workflow for the Peterson Olefination.
Data & Expected Outcomes
The Peterson olefination using the enolate of this compound is a robust reaction applicable to a variety of aldehydes and ketones. The choice of elimination conditions is critical for stereochemical outcomes.
| Electrophile | Elimination Condition | Major Product | Typical Yield |
| Benzaldehyde | Acidic (H₂SO₄) | (E)-Cinnamic acid | 85-95% |
| Benzaldehyde | Basic (KH) | (Z)-Cinnamic acid | 70-85% |
| Cyclohexanone | Acidic (H₂SO₄) | Cyclohexylideneacetic acid | 80-90% |
| 4-Methoxybenzaldehyde | Acidic (H₂SO₄) | (E)-4-Methoxycinnamic acid | 88-96% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete enolate formation due to wet reagents/glassware or insufficient base. | Ensure all glassware is rigorously flame-dried. Use freshly distilled, anhydrous solvents and reagents. Titrate n-BuLi before use. Use at least 2.1 equivalents of LDA. |
| Recovery of Starting Acid | Incomplete enolate formation or unreactive electrophile. | Confirm LDA activity. Increase reaction time or temperature for the electrophile addition step. |
| Mixture of Stereoisomers | Incomplete elimination or non-stereospecific conditions. | Ensure the elimination reaction goes to completion by monitoring with TLC. Strictly adhere to either acidic or basic conditions; avoid neutral workups that can scramble stereochemistry. |
| Side Products | Self-condensation of the electrophile (if enolizable). | Add the enolizable aldehyde/ketone slowly at low temperature to the pre-formed TMS-acetate enolate. |
Conclusion
This compound is a powerful and reliable tool in synthetic organic chemistry, providing a stable and accessible entry point to acetate enolate chemistry. Its application in the Peterson olefination allows for the stereocontrolled synthesis of α,β-unsaturated carboxylic acids, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science. The protocols outlined in this note provide a robust framework for researchers to successfully employ this versatile reagent in their synthetic endeavors.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 2345-38-2 [chemicalbook.com]
- 7. Enolate synthesis [quimicaorganica.org]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. Peterson Olefination [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound 99 2345-38-2 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. gelest.com [gelest.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Note: (Trimethylsilyl)acetic Acid Derivatives in the Stereoselective Synthesis of α,β-Unsaturated Esters
Abstract
α,β-Unsaturated esters are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed guide to the synthesis of these valuable compounds using esters derived from (trimethylsilyl)acetic acid via the Peterson olefination reaction. We delve into the underlying reaction mechanism, offering insights into achieving high stereocontrol (E/Z selectivity). A comprehensive, field-tested protocol is provided, along with a troubleshooting guide and a summary of representative substrate scope to empower researchers in drug development and chemical synthesis with a reliable and versatile synthetic tool.
Introduction: The Strategic Value of Silyl-Based Olefination
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry. While classic methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful, they can be limited by issues such as the generation of stoichiometric phosphine oxide or phosphonate byproducts, which complicates purification. The Peterson olefination, a silicon-based alternative, offers significant advantages, including the formation of water-soluble and volatile silanolate byproducts, simplifying product isolation.[1]
This reaction utilizes α-silyl carbanions which react with aldehydes and ketones to form a β-hydroxysilane intermediate.[1][2] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key feature of the Peterson olefination is its stereochemical flexibility; by choosing the elimination conditions, one can often selectively prepare either the (E)- or (Z)-alkene from the same intermediate.[1][2][3]
When an electron-withdrawing group, such as an ester, is attached to the α-silyl carbanion, the β-hydroxysilane intermediate becomes highly prone to spontaneous elimination, often proceeding directly to the α,β-unsaturated product in situ.[2][4] This application note focuses specifically on this highly efficient variant using esters of this compound.
Reaction Mechanism: Controlling Stereochemical Outcomes
The synthesis of α,β-unsaturated esters via this method is a modification of the Peterson Olefination. The overall transformation can be dissected into three critical steps: enolate generation, nucleophilic addition, and stereoselective elimination.
-
Enolate Generation: The process begins with the deprotonation of an ester of this compound, such as ethyl (trimethylsilyl)acetate, at the α-carbon. This requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice, typically prepared in situ at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[5] This step quantitatively generates the lithium enolate, a potent α-silyl carbanion nucleophile.[5][6]
-
Nucleophilic Addition: The generated α-silyl enolate is then reacted with a carbonyl compound (an aldehyde or ketone). The enolate adds to the electrophilic carbonyl carbon, forming a lithium aldolate intermediate, which upon aqueous workup would yield a β-hydroxysilane.[3][7]
-
Elimination: The fate of the β-hydroxysilane intermediate dictates the stereochemistry of the final product. The presence of the ester group facilitates elimination. The stereochemical outcome is governed by the conditions used for the elimination step:
This stereochemical dichotomy allows for the selective synthesis of either the (E)- or (Z)-α,β-unsaturated ester, provided the diastereomeric β-hydroxysilane intermediates can be separated.[3] However, in many cases with ester-stabilized carbanions, the reaction proceeds directly to the alkene, with the (E)-isomer often being the thermodynamic product.[4]
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl (E)-cinnamate from benzaldehyde and ethyl (trimethylsilyl)acetate.
Materials and Equipment:
-
Reagents: Diisopropylamine (≥99.5%), n-Butyllithium (n-BuLi, 1.6 M in hexanes), Ethyl (trimethylsilyl)acetate (98%), Benzaldehyde (≥99%), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (MgSO₄), Celite.
-
Equipment: Flame-dried round-bottom flasks with septa, magnetic stirrer, syringes, cannula, argon or nitrogen line with bubbler, low-temperature thermometer, ice-water bath, dry ice-acetone bath (-78 °C).
Procedure:
-
Preparation of LDA Solution (In Situ):
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-BuLi (1.6 M in hexanes, 6.25 mL, 10.0 mmol) dropwise via syringe over 10 minutes.
-
Stir the resulting pale yellow solution at 0 °C for 30 minutes. The LDA solution is now ready for use.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice-acetone bath.
-
In a separate flame-dried flask, prepare a solution of ethyl (trimethylsilyl)acetate (1.73 mL, 9.1 mmol) in anhydrous THF (10 mL).
-
Add the ethyl (trimethylsilyl)acetate solution to the LDA solution dropwise via cannula over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes to ensure complete enolate formation.
-
-
Reaction with Benzaldehyde:
-
Add freshly distilled benzaldehyde (0.83 mL, 8.2 mmol) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate) to afford Ethyl (E)-cinnamate as a colorless oil.
-
Substrate Scope and Data
The reaction is broadly applicable to a range of aldehydes and ketones, generally providing good to excellent yields of the corresponding α,β-unsaturated esters. Aromatic and aliphatic aldehydes are well-tolerated. Ketones can also be used, though they are typically less reactive than aldehydes.
| Entry | Carbonyl Substrate | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl (E)-cinnamate | 85-95 | >98:2 |
| 2 | 4-Nitrobenzaldehyde | Ethyl (E)-4-nitrocinnamate | 90 | >98:2 |
| 3 | Cyclohexanecarboxaldehyde | Ethyl (E)-3-cyclohexylacrylate | 78 | >95:5 |
| 4 | Pivalaldehyde | Ethyl (E)-4,4-dimethyl-2-pentenoate | 75 | >95:5 |
| 5 | Cyclohexanone | Ethyl 2-cyclohexylideneacetate | 70 | 90:10 |
Yields and ratios are representative and may vary based on specific reaction conditions and purification efficiency.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Product Yield
-
Cause A: Inactive Base. The efficacy of LDA is paramount. n-BuLi degrades over time, and diisopropylamine or THF may contain water.
-
Solution: Titrate the n-BuLi solution before use. Always use freshly distilled, anhydrous THF and diisopropylamine over molecular sieves. Ensure all glassware is rigorously flame- or oven-dried.
-
Cause B: Poor Temperature Control. Allowing the temperature to rise significantly during base or substrate addition can lead to side reactions, such as enolate decomposition or aldol condensation.
-
Solution: Use a calibrated low-temperature thermometer. Add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
-
Issue: Poor Stereoselectivity (Low E:Z Ratio)
-
Cause: The reaction conditions may not sufficiently favor the thermodynamic (E)-product, or kinetic factors may be at play.
-
Solution: Forcing conditions, such as allowing the reaction to stir longer at room temperature or gentle heating after the addition, can sometimes improve the E:Z ratio. For sensitive substrates where the β-hydroxysilane can be isolated, a two-step procedure is recommended. Isolate the diastereomeric mixture of the intermediate, separate the diastereomers chromatographically, and then subject each to either acidic or basic conditions to obtain the pure (E) and (Z) isomers, respectively.[2][8]
-
-
Issue: Formation of Silyl Ketene Acetal Byproduct
-
Cause: While C-silylation is required to produce this compound, subsequent enolization can lead to trapping by silylating agents, forming silyl ketene acetals (O-silylation). This is more of a concern in the synthesis of the starting material.[9]
-
Solution: The preparation of the starting ethyl (trimethylsilyl)acetate should be performed under conditions that favor C-silylation.[9] During the olefination reaction itself, this is not a primary concern as the enolate is intended to react with the carbonyl electrophile.
-
Conclusion
The Peterson olefination using esters of this compound is a highly effective and reliable method for the synthesis of α,β-unsaturated esters. Its operational simplicity, the ease of byproduct removal, and the potential for high stereocontrol make it a superior alternative to many traditional olefination methods. The detailed protocol and insights provided herein are intended to enable researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. The Peterson Olefination Reaction | Semantic Scholar [semanticscholar.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Catalytic Activation of (Trimethylsilyl)acetic Acid: A Synthetic Chemist's Guide to Application and Protocol
Introduction: Reimagining a Classic Reagent
(Trimethylsilyl)acetic acid, a structurally simple organosilicon compound, has emerged from the periphery of synthetic utility to become a versatile and powerful building block in modern organic chemistry.[1] Traditionally employed as a derivatizing agent or a bulky protecting group, recent advancements in catalytic methodologies have unlocked its potential as a precursor to valuable synthetic intermediates.[2] This guide provides an in-depth exploration of the catalytic activation of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource replete with mechanistic insights, field-proven protocols, and practical application notes. We will delve into its role in generating silyl ketene acetals for aldol additions and its more recent application as a methyl group surrogate in decarboxylative C-H functionalization reactions, showcasing the transformative power of catalysis.
I. Silyl Ketene Acetal Formation for Aldol Reactions: A Modern Approach to Enolate Chemistry
The direct use of acetic acid in aldol reactions is notoriously challenging due to the preferential deprotonation of the acidic carboxylic proton over the α-carbon.[3][4] Catalytic activation of this compound, or acetic acid itself in a one-pot procedure, circumvents this limitation by generating a reactive bis-silyl ketene acetal intermediate. This strategy, centered around the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a mild and efficient pathway to β-hydroxy carboxylic acids.[3][4][5][6]
Causality of the Experimental Design: The Role of TMSOTf
The success of this one-pot, three-step reaction hinges on the dual role of TMSOTf as both a silylating agent and a Lewis acid catalyst.[3][4] The process begins with the in situ formation of trimethylsilyl acetate (TMSOAc). A second equivalent of TMSOTf then activates the silyl ester, facilitating deprotonation by a hindered amine base (e.g., i-Pr2NEt) to form the bis-silyl ketene acetal. This highly nucleophilic species is the key intermediate. Finally, the remaining TMSOTf catalyzes the Mukaiyama aldol addition of the bis-silyl ketene acetal to an aldehyde.[3][4][5] This orchestrated sequence allows for the direct use of acetic acid as an enolate precursor under exceptionally mild conditions.[3][5][6]
Experimental Workflow: TMSOTf-Catalyzed Aldol Reaction
Caption: Workflow for the one-pot aldol reaction.
Detailed Protocol: Synthesis of 3-Hydroxy-3-phenylpropanoic Acid
Materials:
-
Acetic Acid (1.0 mmol, 60 mg)
-
Benzaldehyde (1.2 mmol, 127 mg)
-
i-Pr2NEt (2.2 mmol, 284 mg)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.2 mmol, 489 mg)
-
Dichloromethane (CH2Cl2), anhydrous (5.0 mL)
-
Trifluoroacetic acid (TFA)
-
95% Ethanol (EtOH)
-
Standard aqueous work-up solutions and silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous CH2Cl2 (5.0 mL), i-Pr2NEt (2.2 mmol), and acetic acid (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (2.2 mmol) dropwise over 5 minutes.
-
After stirring for 15 minutes at 0 °C, add benzaldehyde (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC.
-
Upon completion, quench the reaction by adding a solution of TFA in 95% EtOH.
-
Perform a standard aqueous work-up, extracting the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy carboxylic acid.
| Aldehyde | Yield (%) | Reference |
| Benzaldehyde | >95 | [3] |
| 4-Methoxybenzaldehyde | >95 | [3] |
| 4-Nitrobenzaldehyde | >95 | [3] |
| Cinnamaldehyde | 83 | [3] |
II. Decarboxylative C-H Methylation: this compound as a "Magic Methyl" Source
The introduction of a methyl group, often termed a "magic methyl," can significantly enhance the pharmacological properties of a molecule.[2][7] Traditional methylation strategies often rely on hazardous and unstable reagents.[2] Recent innovations in photoredox and transition-metal catalysis have established acetic acid and its derivatives as safe and readily available sources of methyl radicals via decarboxylation.[7][8]
Mechanistic Rationale: Catalytic Generation of Methyl Radicals
The central principle of this approach is the single-electron oxidation of the carboxylate derived from this compound. This oxidation event, often initiated by a photocatalyst or a transition metal complex, leads to the formation of a carboxyl radical, which rapidly undergoes decarboxylation to generate a methyl radical.[7][8] This highly reactive methyl radical can then be intercepted by a suitable substrate in a C-H functionalization event.
Photoredox-Catalyzed Minisci-Type Methylation
Photoredox catalysis offers a particularly mild and efficient method for generating methyl radicals from acetic acid.[7][8] In a typical Minisci-type reaction, an excited-state photocatalyst oxidizes the carboxylate, initiating the decarboxylation cascade. The resulting methyl radical adds to a protonated heterocycle, and the catalytic cycle is completed by a subsequent oxidation and deprotonation.
Caption: Generalized mechanism for photoredox-catalyzed decarboxylative methylation.
Protocol: Photoredox-Catalyzed Methylation of Lepidine
Materials:
-
Lepidine (1.0 mmol, 143 mg)
-
This compound (1.5 mmol, 198 mg)
-
Photocatalyst (e.g., 4CzIPN, 1-2 mol%)
-
Base (e.g., Cs2CO3, 2.0 mmol)
-
Solvent (e.g., DMF or DMSO, 0.1 M)
-
Standard Schlenk tube or vial for photocatalysis
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add lepidine (1.0 mmol), this compound (1.5 mmol), the photocatalyst (e.g., 4CzIPN, 0.01 mmol), and Cs2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent (e.g., DMF, 10 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
| Heterocycle | Methylating Agent | Catalyst System | Yield (%) | Reference |
| 2-Arylpyridine | Acetic Acid | Rh-catalyst | N/A | [8] |
| Phenanthridine | NHP ester | Ir-photocatalyst + Lewis Acid | 32 | [8] |
| Lepidine | Acetic Acid | Hypervalent Iodine/Photoredox | 43 | [8] |
| Quinoxalin-2-one | Acetic Acid | Hypervalent Iodine/Photoredox | Wide Scope | [8] |
III. Transition-Metal Catalyzed Cross-Coupling Reactions
The generation of a methyl group from this compound via decarboxylation can also be harnessed in transition-metal-catalyzed cross-coupling reactions. While direct palladium-catalyzed decarboxylative couplings with this compound are still an emerging area, the principles of decarboxylative cross-coupling are well-established and provide a framework for future development.[9][10][11]
Conceptual Framework: Palladium-Catalyzed Decarboxylative Coupling
In a hypothetical palladium-catalyzed decarboxylative cross-coupling, a Pd(0) species would oxidatively add to an aryl halide or triflate. The resulting Pd(II) complex would then undergo a ligand exchange with the carboxylate of this compound. Subsequent decarboxylation would generate a methyl-palladium(II) intermediate, which upon reductive elimination, would yield the methylated arene and regenerate the Pd(0) catalyst.
Caption: Conceptual catalytic cycle for decarboxylative methylation.
Conclusion and Future Outlook
The catalytic activation of this compound has transformed it from a simple reagent into a versatile synthetic tool. The TMSOTf-catalyzed aldol reaction provides a reliable and mild method for the synthesis of β-hydroxy carboxylic acids. Furthermore, the emergence of catalytic decarboxylative strategies has positioned this compound as a valuable and safe source for the "magic methyl" group in C-H functionalization and, potentially, in a broader range of cross-coupling reactions. As catalytic methods continue to advance, we can anticipate further innovative applications of this compound in the synthesis of complex molecules, empowering researchers in drug discovery and materials science.
References
- 1. A Simple Preparation of Trimethylsilyl Acetic Acid | Semantic Scholar [semanticscholar.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluor" by C. Wade Downey, Miles W. Johnson et al. [scholarship.richmond.edu]
- 7. mdpi.com [mdpi.com]
- 8. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (Trimethylsilyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (Trimethylsilyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of their synthesis. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing this compound:
-
The Grignard Reagent Method: This classic approach involves the carbonation of trimethylsilylmethylmagnesium chloride. The Grignard reagent is first prepared from (chloromethyl)trimethylsilane and magnesium metal, followed by a reaction with carbon dioxide (typically solid dry ice) and an acidic workup.[1][2]
-
The Acetic Acid Dianion Method: This method involves the deprotonation of acetic acid using two equivalents of a strong, non-nucleophilic base, most commonly Lithium Diisopropylamide (LDA), to form a dianion. This dianion is then reacted with trimethylsilyl chloride (TMSCl).[1][2] A subsequent hydrolysis step yields the final product. This route can offer excellent yields when optimized to favor C-silylation over O-silylation.[1][3]
Q2: Why are strictly anhydrous conditions so critical for this synthesis, regardless of the method?
Anhydrous conditions are non-negotiable due to the high reactivity of the key intermediates:
-
Grignard Reagents: These are extremely strong bases and will be instantly quenched by any protic source, such as water, alcohols, or even trace atmospheric moisture.[4][5] This reaction forms an unreactive alkane (tetramethylsilane in this case) and a magnesium salt, terminating the synthesis.
-
Lithium Diisopropylamide (LDA): As a powerful base, LDA is also highly sensitive to water. Any moisture will consume the base, preventing the complete formation of the essential acetic acid dianion.
-
Trimethylsilyl Chloride (TMSCl): TMSCl readily hydrolyzes upon contact with water to form hexamethyldisiloxane and hydrochloric acid.[6][7] This not only consumes the silylating agent but the HCl produced can interfere with basic intermediates.
Q3: What are the main safety precautions to consider during the synthesis?
-
Pyrophoric and Air-Sensitive Reagents: Grignard reagents and LDA can be pyrophoric. All manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
-
Reactive Reagents: Trimethylsilyl chloride is a corrosive and volatile liquid that fumes in air.[7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent carboxylation are exothermic.[8] Proper temperature control with an ice bath or cryocooler is essential to prevent runaway reactions and minimize side product formation.
-
Solvent Safety: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used. These are highly flammable and can form explosive peroxides over time. Always use freshly distilled or certified peroxide-free solvents.
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a Q&A format, providing probable causes and actionable solutions.
Issue Cluster 1: Grignard Reagent Method Failures
Q: My Grignard reaction fails to initiate. The magnesium turnings remain unreactive. What are the likely causes and solutions?
This is a common issue, almost always stemming from one of three areas:
| Probable Cause | Scientific Explanation | Troubleshooting Steps |
| Wet Glassware or Solvent | Grignard reagents are potent bases that are rapidly destroyed by water. A microscopic layer of water on the glassware or trace moisture in the solvent will quench the reaction as it initiates.[4] | 1. Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and assemble while hot under a stream of inert gas. 2. Use Anhydrous Solvent: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for ether/THF) or purchase high-quality anhydrous solvent packaged under an inert atmosphere. |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide. | 1. Crush the Turnings: Briefly grind the magnesium turnings in a dry mortar and pestle (under inert gas if possible) to expose a fresh metal surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium to etch the surface and generate a small amount of catalyst. A wisp of brown iodine vapor or bubbling indicates activation. |
| Inhibitors Present | The (chloromethyl)trimethylsilane starting material may contain inhibitors or be of poor quality. | 1. Purify Starting Material: Distill the (chloromethyl)trimethylsilane before use. 2. Initiate with a More Reactive Halide: Add a small amount of a more reactive halide like ethyl bromide to start the reaction, then proceed with the dropwise addition of your primary substrate. |
Q: I successfully formed the Grignard reagent, but the carboxylation step resulted in a very low yield of this compound. Why?
Low yield after successful Grignard formation points to problems during the carboxylation step.
| Probable Cause | Scientific Explanation | Troubleshooting Steps |
| Inefficient CO₂ Delivery | Gaseous CO₂ has poor solubility in ethereal solvents, leading to a diffusion-controlled reaction that is often slow and incomplete.[8] Pouring the Grignard solution onto crushed dry ice can cause localized superheating and side reactions as the CO₂ sublimes rapidly. | 1. Use a Dry Ice/Solvent Slurry: Crush dry ice into a fine powder and suspend it in anhydrous diethyl ether or THF in a separate flask. Transfer the Grignard solution slowly via cannula into this vigorously stirred, cold slurry. This maximizes the surface area and maintains a low temperature. 2. Reverse Addition: Add the Grignard solution to an excess of dry ice, not the other way around. This ensures CO₂ is always in excess. |
| Poor Temperature Control | Carboxylation is exothermic.[8] An increase in temperature can lead to side reactions, including the reaction of the initially formed magnesium carboxylate with another molecule of the Grignard reagent, ultimately leading to ketone and tertiary alcohol byproducts after workup. | 1. Maintain Low Temperature: Perform the carboxylation at -78 °C (a dry ice/acetone bath). 2. Slow Addition: Add the Grignard solution to the CO₂ source slowly and dropwise to dissipate the heat generated. |
| Premature Quenching | If the acidic workup is performed before the carboxylation is complete, unreacted Grignard reagent will be destroyed. | 1. Allow Sufficient Reaction Time: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then warm slowly to room temperature to ensure the reaction goes to completion. |
Workflow Troubleshooting: Grignard Synthesis
Below is a logical diagram to guide your troubleshooting process for the Grignard method.
Caption: Troubleshooting logic for the Grignard synthesis method.
Issue Cluster 2: Acetic Acid Dianion Method Failures
Q: My reaction produced a mixture of C-silylated and O-silylated products. How can I improve the selectivity for the desired this compound?
This is the central challenge of the dianion method. The formation of the O-silylated ketene acetal versus the C-silylated product is highly dependent on reaction conditions.[1]
-
Scientific Explanation: The initial deprotonation of acetic acid with one equivalent of LDA forms the lithium acetate enolate. The second deprotonation is slower and creates the dianion. Silylation can occur on either the oxygen (kinetic product, favored at low temperatures) or the alpha-carbon (thermodynamic product).
-
Solution: A key study found that promoting the thermodynamic product is crucial.[1] After forming the dianion at low temperature (-78°C), allow the reaction mixture to warm and then reflux for an extended period (e.g., 24 hours) before cooling back down to add the trimethylsilyl chloride. This equilibration period strongly favors the formation of the thermodynamically more stable C-silylated intermediate upon quenching with TMSCl.[1]
Q: The deprotonation with LDA seems incomplete, leading to low conversion. How can I ensure full dianion formation?
-
Scientific Explanation: Incomplete deprotonation can result from impure LDA, inaccurate titration of the LDA solution, or insufficient reaction time.
-
Solutions:
-
Verify LDA Molarity: Commercial LDA solutions can degrade over time. It is best practice to titrate the solution (e.g., with menthol and a colorimetric indicator) before use to know its exact molarity.
-
Use Freshly Prepared LDA: For maximum reactivity, prepare LDA in situ from diisopropylamine and n-butyllithium just before use.
-
Ensure Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of accurately measured LDA relative to acetic acid.
-
Allow Sufficient Time: Add the acetic acid dropwise to the cold LDA solution and allow it to stir for at least 30-60 minutes at low temperature to ensure complete dianion formation before proceeding with the heating/equilibration step.
-
Section 3: Optimized Experimental Protocols
These protocols are designed to be self-validating, with checkpoints for ensuring success.
Protocol 1: High-Yield Synthesis via the Acetic Acid Dianion Method
This protocol is based on the findings of Bellassoued et al., which favors the C-silylated product.[1]
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), titrated solution in hexanes
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Acetic Acid, glacial
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (2M)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
LDA Preparation (In Situ): Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF, followed by 2.2 equivalents of diisopropylamine. Add 2.1 equivalents of n-BuLi dropwise via syringe. Stir the resulting solution for 30 minutes at 0 °C, then cool back to -78 °C.
-
Dianion Formation: Add 1.0 equivalent of glacial acetic acid dropwise to the LDA solution at -78 °C. After addition, stir the mixture for 1 hour at -78 °C.
-
Thermodynamic Equilibration (Critical Step): Remove the cooling bath and allow the mixture to warm to room temperature. Equip the flask with a condenser and reflux the mixture for 24 hours. This step is crucial for maximizing the yield of the C-silylated product.[1]
-
Silylation: After the reflux period, cool the reaction mixture back down to -78 °C. Add 1.1 equivalents of freshly distilled TMSCl dropwise. Stir for 2 hours at -78 °C, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis and Workup: Cool the flask in an ice bath and cautiously add 2M HCl to quench the reaction until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a mixture of the desired acid and its silyl ester. Add water to the crude oil and stir vigorously for 1-2 hours to fully hydrolyze the ester. Re-extract the product into diethyl ether. After drying and solvent removal, the this compound can be purified by distillation or recrystallization from a minimal amount of a non-polar solvent. The expected yield is approximately 70%.[3][9]
Workflow: Dianion Synthesis Method
Caption: High-level workflow for the Dianion Synthesis Method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 2345-38-2 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 7. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 9. A Simple Preparation of Trimethylsilyl Acetic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatographic Purification of (Trimethylsilyl)acetic acid Reaction Products
Welcome to the technical support center for the purification of (trimethylsilyl)acetic acid reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of silylated compounds. As these molecules are pivotal in modern organic synthesis, particularly in aldol reactions to generate versatile β-hydroxy carboxylic acids[1][2][3], their effective purification is a critical step. This resource provides in-depth troubleshooting advice and practical protocols grounded in established scientific principles.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems encountered during the column chromatography of this compound derivatives in a direct question-and-answer format.
Problem 1: My target compound is showing significant tailing on the TLC plate and column.
Probable Cause: This is a classic issue when purifying acidic compounds like carboxylic acids on standard silica gel. The tailing is primarily caused by strong, non-ideal interactions between the acidic proton of your carboxylic acid product and the polar, slightly acidic silanol (Si-OH) groups on the surface of the silica gel[4]. This leads to a portion of your compound being more strongly retained, resulting in a "tail" as it slowly elutes. Concentration effects can also contribute if the sample is overloaded[5].
Solution: The most effective solution is to modify the mobile phase by adding a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%).
-
Mechanism of Action: The added acid serves two purposes. First, it protonates the silica surface, reducing the number of ionized silanol sites available for strong interaction. Second, by Le Châtelier's principle, it suppresses the deprotonation of your carboxylic acid product, keeping it in a less polar, neutral form that interacts more predictably with the stationary phase. This results in a more compact spot/band and significantly improved peak shape[4].
-
Practical Steps:
-
Develop your initial mobile phase using solvents like ethyl acetate and hexane.
-
Once you have an approximate system, add 0.5% acetic acid to the mobile phase mixture.
-
Re-run the TLC. You should observe a more symmetrical spot with a slightly higher Rf value.
-
Use this acid-modified mobile phase for your column chromatography. The added acid is volatile and will be easily removed under vacuum when you concentrate your fractions.
-
Problem 2: My product appears to be decomposing on the silica gel column.
Probable Cause: Trimethylsilyl (TMS) groups, especially TMS esters, are susceptible to hydrolysis, particularly under acidic conditions[6][7]. Standard silica gel is inherently acidic and contains surface-bound water, creating an environment that can cleave the silyl group from your molecule, leading to the formation of the desilylated carboxylic acid and other byproducts[8]. This is often observed as the appearance of a new, more polar spot on TLC plates as the column progresses[8][9].
Solution: Your first step should be to confirm the instability, and then choose an appropriate mitigation strategy.
-
Confirm Instability: Perform a stability test by spotting your crude product on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new, more polar spot appears that wasn't in the initial crude mixture, your compound is likely unstable on silica[9].
-
Mitigation Strategies:
-
Use Deactivated Silica: Neutralize the acidic sites on the silica gel. This can be done by flushing the packed column with your initial, non-polar solvent system containing 1-2% triethylamine (TEA), followed by flushing with the pure solvent system to remove excess base before loading your sample[10]. Caution: Ensure your target compound is stable to basic conditions.
-
Switch Stationary Phase: If deactivation is insufficient or incompatible, consider a different stationary phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds[10]. Reversed-phase chromatography on C18-functionalized silica is another option if your compound has sufficient hydrophobicity[11].
-
Minimize Residence Time: Run the column faster. A slightly higher pressure ("flash" chromatography) and a steeper solvent gradient will reduce the time your compound is in contact with the silica, thereby minimizing decomposition.
-
Problem 3: I'm seeing poor separation between my product and a non-polar impurity, even though they have different Rf values on TLC.
Probable Cause: Several factors can lead to a loss of resolution from TLC to column chromatography.
-
Overloading: Too much sample was loaded onto the column, exceeding the capacity of the stationary phase and causing bands to broaden and overlap.
-
Improper Loading: If the sample was loaded in a large volume of solvent, or a solvent stronger than the mobile phase, it can cause the initial band to spread unevenly down the column before separation begins[12][13].
-
Column Packing Issues: A poorly packed column with channels or cracks will lead to an uneven solvent front and poor separation.
Solution: Focus on proper column preparation and sample loading.
-
Determine Loading Capacity: As a rule of thumb for flash chromatography, use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Optimize Sample Loading:
-
Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent (or a slightly weaker solvent) and carefully pipette it onto the top of the column[12].
-
Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column[12]. This technique ensures the sample is introduced as a very narrow, concentrated band.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound reaction products?
For most applications, standard silica gel (pH 6.5-7.5) is the first choice due to its versatility and cost-effectiveness[14][15]. However, as discussed in the troubleshooting section, if your product is acid-sensitive, you may need to consider alternatives like neutral alumina or reversed-phase silica (C18)[10][15].
Q2: How do I select the optimal mobile phase?
Mobile phase selection is an empirical process best guided by Thin Layer Chromatography (TLC)[15]. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4, ensuring it moves off the baseline but is well-retained for separation from other components[15].
| Compound Polarity | Recommended Starting Solvent System | Strategy to Increase Rf | Strategy to Decrease Rf |
| Non-polar | 5-20% Ethyl Acetate in Hexane | Increase Ethyl Acetate % | Decrease Ethyl Acetate % |
| Intermediate Polarity | 30-60% Ethyl Acetate in Hexane | Increase Ethyl Acetate % | Decrease Ethyl Acetate % |
| Polar | 100% Ethyl Acetate or 1-10% Methanol in Dichloromethane | Increase Methanol % | Decrease Methanol % |
Table 1: Mobile Phase Selection Guide for Normal Phase Chromatography.
Q3: My compound has disappeared on the column; it's not in any of the collected fractions. What happened?
There are a few possibilities[9]:
-
Decomposition: The compound was unstable and has irreversibly adsorbed or decomposed on the silica. Test for stability on a TLC plate as a first step[9].
-
Eluted in the Solvent Front: The mobile phase was too polar, and the compound eluted very quickly in the first few fractions. Always check the first fraction collected[9].
-
Highly Diluted: The compound did elute, but it is spread across many fractions at a very low concentration. Try combining and concentrating a range of fractions where you expected to see your compound and re-analyzing by TLC[9].
Experimental Protocol: Flash Chromatography Purification
This protocol outlines a standard procedure for the purification of a moderately polar carboxylic acid product from a this compound reaction.
1. TLC Analysis & Mobile Phase Optimization:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a chamber with a starting solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
- Visualize the plate under UV light and/or by staining.
- Adjust the solvent polarity to achieve an Rf of ~0.3 for the target compound. If tailing is observed, add 0.5% acetic acid to the mobile phase.
2. Column Preparation:
- Select a column of appropriate size (e.g., for 100 mg of crude material, use ~10 g of silica gel).
- Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Ensure there are no air bubbles or cracks.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
- Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading (Dry Loading Recommended):
- Dissolve the crude product (100 mg) in a minimal amount of a volatile solvent (e.g., 2-3 mL of Dichloromethane).
- Add ~300 mg of silica gel to this solution.
- Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the equilibrated column.
4. Elution and Fraction Collection:
- Begin eluting with the initial non-polar mobile phase, collecting fractions.
- Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis. For example, move from 10% EtOAc to 20%, then 30%, etc.
- Monitor the elution process by collecting small fractions and analyzing them by TLC.
- Pool the fractions that contain the pure product.
5. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during chromatographic purification.
Caption: A decision tree for troubleshooting common chromatography problems.
References
- 1. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
Troubleshooting common side reactions with (Trimethylsilyl)acetic acid
Welcome to the technical support center for (Trimethylsilyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use. Here, we leverage in-depth chemical principles and field-proven insights to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to form the enolate of a this compound ester is giving low yields and a mixture of products. What is happening?
This is a common issue often stemming from competing C- vs. O-silylation pathways and suboptimal reaction conditions.
Core Problem: When generating the enolate of an acetic acid derivative, quenching with a silylating agent can result in a mixture of the desired α-silyl ester (C-silylation) and a silyl ketene acetal (O-silylation).[1] The ratio of these products is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Base Selection & Stoichiometry: The choice and amount of base are critical.
-
Lithium diisopropylamide (LDA) is a strong, sterically hindered base often used to form the dianion of acetic acid, which can then be silylated.[2] Using less than two equivalents of a strong base may not fully generate the dianion, leading to incomplete reaction or side products.
-
For ester enolates, using a base with an alkoxide that matches the ester's alkoxy group can prevent unwanted transesterification.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's outcome. A mixture of diethyl ether and tetrahydrofuran (THF), with refluxing prior to adding the silylating agent, has been shown to favor the C-silylation product, this compound.[1]
-
Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to favor the kinetically controlled product and minimize side reactions.[4][5] Allowing the reaction to warm prematurely can lead to a mixture of kinetic and thermodynamic products or decomposition.
Protocol for Optimized Enolate Formation:
A general procedure to favor the kinetic enolate is as follows:
-
Dissolve the ester in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of a strong, non-nucleophilic base like LDA.
-
Stir for the recommended time to ensure complete enolate formation.
-
Proceed with the addition of your electrophile at low temperature.
Question 2: I'm attempting a Peterson olefination with a derivative of this compound, but I'm getting a mixture of E/Z isomers or the β-hydroxysilane intermediate instead of the desired alkene. How can I control the stereochemistry and drive the reaction to completion?
The Peterson olefination is a powerful tool, but its stereochemical outcome is highly dependent on the elimination conditions of the intermediate β-hydroxysilane.[6][7][8]
Understanding the Mechanism: The reaction proceeds through the addition of the α-silyl carbanion to a carbonyl compound, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.[7]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway.
This dichotomy allows for stereochemical control if the diastereomeric β-hydroxysilane intermediates can be separated.[6][8]
Troubleshooting Guide:
| Observed Issue | Potential Cause | Recommended Solution |
| Mixture of E/Z Alkenes | Incomplete separation of β-hydroxysilane diastereomers before elimination, or non-stereoselective elimination conditions. | Isolate and separate the diastereomeric β-hydroxysilane intermediates using chromatography. Then, subject each diastereomer to the appropriate elimination conditions to obtain the desired pure E or Z alkene.[6] |
| Isolation of β-Hydroxysilane Instead of Alkene | The elimination step is not occurring in situ. This is common when using α-silyl organomagnesium reagents, as the strong magnesium-oxygen bond prevents immediate elimination.[6] | After the initial addition reaction and workup, treat the isolated β-hydroxysilane with either an acid (e.g., sulfuric acid, trifluoroacetic acid) or a base (e.g., potassium hydride, sodium hydride) to induce elimination. |
| Low Yield of Alkene | The α-silyl carbanion may be unstable or undergo side reactions before adding to the carbonyl compound. | Ensure anhydrous conditions and low temperatures during the formation of the α-silyl carbanion. Use of α-silyl organolithium or organomagnesium reagents is common.[7] |
Workflow for Stereocontrolled Peterson Olefination:
Caption: Stereocontrolled Peterson Olefination Workflow.
Question 3: My reaction is clean by TLC, but after workup and purification, I observe significant protodesilylation. How can I prevent the loss of the trimethylsilyl group?
α-Silyl carbonyl compounds are known to be sensitive to acidic conditions, which can lead to cleavage of the carbon-silicon bond (protodesilylation).[1]
Key Factors Leading to Protodesilylation:
-
Acidic Workup: Using aqueous acid (e.g., HCl, NH4Cl) to quench the reaction can protonate the enolate or the carbonyl, facilitating the loss of the silyl group.
-
Silica Gel Chromatography: The acidic nature of standard silica gel can cause protodesilylation during purification.
-
Moisture: this compound and its derivatives are sensitive to moisture, which can lead to hydrolysis.[9]
Preventative Measures:
-
Neutral or Basic Workup: If the reaction allows, use a non-acidic workup. Quenching with a saturated solution of sodium bicarbonate or using a biphasic extraction with a mild base can be effective.
-
Treated Silica Gel: For chromatographic purification, use silica gel that has been treated with a base, such as triethylamine. A common practice is to slurry the silica gel in the eluent containing a small percentage (e.g., 1%) of triethylamine.
-
Ahydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous, especially during the setup and execution of the reaction.
Decision Tree for Preventing Protodesilylation:
Caption: Troubleshooting Protodesilylation.
Question 4: I am using this compound in a Mukaiyama-type aldol reaction, and the yields are inconsistent. What are the critical parameters for this reaction?
The Mukaiyama aldol reaction, which utilizes a silyl enol ether (or a silyl ketene acetal derived from this compound) and a carbonyl compound in the presence of a Lewis acid, is sensitive to several factors.[10][11]
Critical Parameters and Troubleshooting:
| Parameter | Importance | Troubleshooting Tips |
| Lewis Acid | The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, TiCl4, BF3·OEt2) are crucial for activating the carbonyl electrophile. | * Screen Different Lewis Acids: The optimal Lewis acid can be substrate-dependent. * Check Stoichiometry: Catalytic amounts are often sufficient, but some systems may require stoichiometric amounts. * Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture. |
| Silylating Agent | For in situ formation of the silyl ketene acetal, the silylating agent's reactivity is key. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often more effective than trimethylsilyl chloride.[4][10][12] | If using TMSCl and getting low conversion, consider switching to the more reactive TMSOTf. |
| Base | A non-nucleophilic, hindered amine base (e.g., triethylamine, diisopropylethylamine) is required to facilitate the formation of the silyl ketene acetal without competing side reactions.[10][12] | Ensure the base is pure and dry. The stoichiometry of the base relative to the acid and silylating agent is critical. |
| Temperature | Reactions are typically run at low temperatures (-78 °C) to control selectivity and minimize side reactions. | Maintain a consistent low temperature throughout the addition of reagents. Allow the reaction to warm slowly to room temperature as specified in the protocol. |
A one-pot, three-step process for an aldol reaction with acetic acid involves the in situ formation of trimethylsilyl acetate, its conversion to a bis-silyl ketene acetal, and finally the TMSOTf-catalyzed Mukaiyama aldol addition.[10][12] This highlights the complexity and the need for careful control over the reaction conditions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | 2345-38-2 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Trimethylsilyl Trifluoromethanesulfonate-Catalyzed Aldol Reaction of Various Aldehydes with Silyl Enol Ethers [jstage.jst.go.jp]
- 12. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
Technical Support Center: Optimizing Aldol Additions with Silylated Acids
Welcome to the technical support center for optimizing reaction conditions for aldol additions with silylated acids, a cornerstone of modern organic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful carbon-carbon bond-forming reaction. Here, we will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low reactivity can stem from several factors. Firstly, ensure your Lewis acid is active and used in appropriate stoichiometry; for many reactions, a stoichiometric amount is initially required, although catalytic systems exist.[2] Secondly, the silylated acid (silyl ketene acetal) may have degraded due to moisture. These reagents are sensitive to hydrolysis.[3] Lastly, the reaction temperature might be too low, or the chosen solvent may not be optimal for the specific substrates and Lewis acid combination.[4][5]
Q2: I'm observing a complex mixture of products and low yield of the desired aldol adduct. What's going on?
A2: A complex product mixture often points to side reactions. One common issue is the hydrolysis of the silyl ketene acetal back to the parent carboxylic acid or ester, especially if there are trace amounts of water in the reaction.[3] Another possibility is a retro-aldol reaction, where the product reverts to the starting materials.[6] Additionally, if the aldehyde can enolize, self-condensation can compete with the desired crossed aldol reaction.[1] The choice of Lewis acid can also influence the product distribution.[7]
Q3: How can I control the diastereoselectivity of my aldol addition?
A3: Diastereoselectivity is highly dependent on the reaction conditions.[2][8] Key factors include the geometry (E/Z) of the silyl ketene acetal, the choice of Lewis acid, the solvent, and the reaction temperature.[4][7][8] For instance, chelating Lewis acids like TiCl₄ often favor syn-aldol products, while non-chelating Lewis acids like BF₃·OEt₂ can lead to anti-products.[8] The stereochemical outcome is dictated by the transition state geometry, which can be either open or cyclic.[7]
Q4: What is the best way to prepare and purify silyl ketene acetals?
A4: Silyl ketene acetals are typically prepared by reacting a carboxylic acid ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, which is then trapped with a silyl halide (e.g., TMSCl).[9][10] It is crucial to perform this reaction under strictly anhydrous and inert conditions to prevent hydrolysis and side reactions. Purification is usually achieved by distillation under reduced pressure.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a frequent challenge. This guide will walk you through a systematic approach to identify and resolve the root cause.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
In-depth Analysis:
-
Reagent Integrity: The Mukaiyama aldol addition is highly sensitive to the purity of the reactants.[11] Silyl ketene acetals can hydrolyze in the presence of moisture, rendering them inactive.[3] Lewis acids are also often moisture-sensitive. Using freshly opened or purified reagents is critical.
-
Reaction Conditions:
-
Temperature: Many aldol additions are performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.[1] However, if the activation barrier is too high, the reaction may not proceed. A gradual increase in temperature might be necessary.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.[4][5] Dichloromethane is a common choice, but other aprotic solvents like THF or toluene may be more suitable for certain substrate combinations.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the Lewis acid and the hydrolysis of the silyl ketene acetal.[1]
-
Problem 2: Poor Diastereoselectivity
Achieving the desired stereoisomer is often the primary goal. Poor diastereoselectivity can be addressed by carefully tuning the reaction parameters.
Factors Influencing Diastereoselectivity
| Parameter | Effect on Diastereoselectivity | Rationale & Key Considerations |
| Lewis Acid | High | Chelating Lewis acids (e.g., TiCl₄, SnCl₄) often favor syn products through a closed, six-membered transition state.[8] Non-chelating Lewis acids (e.g., BF₃·OEt₂) tend to favor anti products via an open transition state.[7][8] |
| Silyl Ketene Acetal Geometry | High | The (E)- or (Z)-geometry of the silyl ketene acetal can directly influence the stereochemical outcome, particularly in reactions proceeding through a chair-like transition state. |
| Solvent | Moderate to High | The polarity and coordinating ability of the solvent can influence the aggregation state of the Lewis acid and the geometry of the transition state.[4][5] |
| Temperature | Moderate | Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Substrate Sterics | High | The steric bulk of the substituents on both the silyl ketene acetal and the aldehyde can play a significant role in dictating the facial selectivity of the attack.[7] |
Experimental Protocol for Optimizing Diastereoselectivity
-
Lewis Acid Screening:
-
Set up parallel reactions using different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, TMSOTf).
-
Maintain a consistent low temperature (e.g., -78 °C) for all reactions.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.
-
-
Solvent Screening:
-
Using the optimal Lewis acid identified in the previous step, set up parallel reactions in different anhydrous solvents (e.g., CH₂Cl₂, THF, Toluene, Et₂O).
-
Maintain all other parameters constant.
-
Analyze the diastereomeric ratio of the products.
-
-
Temperature Optimization:
-
Using the best Lewis acid and solvent combination, run the reaction at a range of temperatures (e.g., -100 °C, -78 °C, -40 °C, 0 °C).
-
Determine the temperature that provides the best balance of reaction rate and diastereoselectivity.
-
Problem 3: Product Decomposition During Workup or Purification
The desired aldol adduct can sometimes be sensitive to the conditions used for quenching the reaction and purifying the product.
Workflow for a Mild Workup Procedure
Caption: Workflow for a Mild Aldol Reaction Workup.
Key Considerations for a Stable Product:
-
Quenching: Quenching the reaction at low temperature is crucial to dissipate the heat generated and prevent side reactions or decomposition.[1] Saturated aqueous sodium bicarbonate is often used to neutralize the Lewis acid, while ammonium chloride is a milder alternative.
-
Aqueous Workup: Some aldol products are sensitive to acidic or basic conditions. Using buffered solutions during the aqueous workup can help maintain a neutral pH.
-
Purification: Flash column chromatography on silica gel is the standard method for purification.[1] If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Experimental Protocols
General Protocol for a Diastereoselective Mukaiyama Aldol Addition
This protocol describes a typical procedure for the TiCl₄-mediated aldol addition of a silyl ketene acetal to an aldehyde.[1]
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.
-
Allow the flask to cool to room temperature under a stream of argon.
-
Add anhydrous dichloromethane (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
To the cooled solvent, add the aldehyde (1.0 equiv).
-
Slowly add a solution of titanium tetrachloride (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange.
-
Stir the mixture for 10 minutes.
-
Add a solution of the silyl ketene acetal (1.2 equiv) in anhydrous dichloromethane dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone or ester.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. EP0317960A2 - A process to produce silyl ketene acetals - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Handling (Trimethylsilyl)acetic Acid Reactions
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for handling reactions involving (Trimethylsilyl)acetic acid. As a key building block in modern organic synthesis, particularly for the generation of unique enolates and subsequent carbon-carbon bond formation, its successful application hinges on the rigorous exclusion of atmospheric moisture. This guide is designed to provide you, our fellow researchers and developers, with field-proven insights and troubleshooting strategies to ensure your reactions are reproducible, high-yielding, and successful. We will move beyond simple procedural lists to explain the fundamental causality behind these critical techniques.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the most common questions our team receives regarding the moisture sensitivity of reactions utilizing this compound and its derivatives.
Q1: this compound itself has low hydrolytic sensitivity under neutral conditions. Why are its reactions considered so moisture-sensitive?
A: This is an excellent and crucial distinction. While this compound is relatively stable to neutral water, its utility in synthesis comes from its conversion into highly reactive, moisture-sensitive intermediates.[1][2] The "moisture-sensitive" label applies to the entire reaction system that is required to make it useful.
The primary issue arises when this compound is deprotonated to form an enolate. This is typically achieved using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) in anhydrous aprotic solvents.[3] Both the base and the resulting enolate intermediate are extremely sensitive to protic sources, especially water.
Key Points of Failure:
-
Base Quenching: Strong bases like LDA react instantly and irreversibly with water, rendering them incapable of deprotonating the silyl acetic acid.
-
Intermediate Hydrolysis: The critical reactive intermediates, such as lithium enolates or the subsequently formed silyl ketene acetals, are readily hydrolyzed by trace moisture.[4] This hydrolysis is rapid and leads directly back to the starting carboxylate species, effectively killing the desired reaction pathway.
-
Silylating Agent Decomposition: In many modern protocols, such as Mukaiyama aldol reactions, powerful silylating agents like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are used.[5][6][7] These agents are exceptionally electrophilic and will rapidly react with water to form inert hexamethyldisiloxane (TMS-O-TMS) and the corresponding strong acid (in this case, triflic acid), which can catalyze unwanted side reactions.
Q2: What is the primary mechanism by which moisture compromises a typical reaction, for example, the formation of a silyl ketene acetal?
A: The core of the problem is a series of competitive, non-productive reactions that consume your reagents and intermediates. Let's visualize the intended pathway versus the moisture-induced failure pathway for a reaction involving deprotonation and silylation.
Caption: Moisture interference pathways in a typical silylation reaction.
As the diagram illustrates, moisture attacks at every critical, reactive stage of the process, leading to a cascade of failures that results in low or zero yield of the desired product.
Q3: How can I be certain my solvents and liquid reagents are sufficiently dry for these reactions?
A: Visual inspection is insufficient. A solvent that appears clear can contain enough water (50-100 ppm) to ruin a sensitive reaction. Here are the industry-standard methods:
-
Solvent Purification Systems (SPS): An SPS (or "Grubbs system") that passes solvents through columns of activated alumina and/or other drying agents is the gold standard for dispensing anhydrous solvents.[8]
-
Distillation from a Drying Agent: This is a classic and effective method. The choice of drying agent is critical and solvent-dependent. For instance, tetrahydrofuran (THF) and diethyl ether are commonly dried by refluxing over sodium/benzophenone until the deep blue color of the ketyl radical persists.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for storing already anhydrous solvents to maintain their dryness.[9][10] They are not ideal for drying very wet solvents but are perfect for "scavenging" trace moisture that may enter during storage. Ensure the sieves are properly activated by heating under vacuum.
-
Karl Fischer Titration: This is the definitive analytical method for quantifying water content in a solvent, down to the parts-per-million (ppm) level.[9] If you are developing a cGMP process or troubleshooting a persistent issue, verifying your solvent dryness with a Karl Fischer titrator is highly recommended.
Q4: What are the key differences between using a nitrogen balloon, a Schlenk line, and a glovebox?
A: The choice of equipment depends on the scale, sensitivity, and complexity of your reaction. Each provides a progressively higher level of atmospheric exclusion.
| Feature | Nitrogen/Argon Balloon | Schlenk Line | Glovebox |
| Principle | Maintains a positive pressure of inert gas in the flask.[11] | Allows for alternating cycles of vacuum and inert gas backfill to thoroughly purge the vessel.[12] | A fully enclosed, sealed environment with a constantly purified inert atmosphere. |
| Best For | Simple, short-duration reactions with moderately sensitive reagents. Transfer of liquids via syringe. | Multi-step reactions, cannula transfers, and reactions requiring rigorous exclusion of air and moisture.[13] | Handling and weighing highly pyrophoric or extremely air-sensitive solids. Long, complex experiments.[12] |
| Pros | Inexpensive, quick to set up. | Excellent atmospheric control; versatile for many operations (filtration, transfer). | Highest level of protection; allows for manipulation as if on an open bench. |
| Cons | Prone to leaks; does not remove atmospheric gases already in the flask (requires flushing).[14] | Requires more training; glassware can be expensive. | High initial and maintenance costs; limited working space. |
Part 2: Troubleshooting Guide
Even with careful preparation, issues can arise. This guide addresses the most common failure modes in a question-and-answer format.
Q5: My reaction yield is very low, or I am only recovering my starting materials. What is the most likely cause?
A: This is the classic symptom of moisture or other protic impurities. A systematic check of your procedure is required. Use the following flowchart to diagnose the potential point of failure.
Caption: Troubleshooting flowchart for low-yielding reactions.
Q6: I'm observing a significant peak corresponding to hexamethyldisiloxane (TMS-O-TMS) in my GC-MS or NMR. What does this indicate?
A: The presence of TMS-O-TMS is a definitive sign that your silylating agent (e.g., TMSCl, TMSOTf) has been hydrolyzed by water. This is a common artifact in silylation reactions.[15][16] It confirms that moisture entered the reaction either from a contaminated reagent/solvent or through a leak in your apparatus. The solution is to revisit every step of your anhydrous setup protocol.
Q7: My reaction requires LDA, which I prepare in situ. How can I be sure the deprotonation of this compound is successful?
A: When adding the this compound solution to your freshly prepared LDA at -78 °C, the reaction should remain a clear, homogeneous solution. If you observe the formation of a white precipitate that does not redissolve, it is likely lithium (trimethylsilyl)acetate crashing out of solution. While this does not always mean the reaction has failed, it can suggest solubility issues or that the enolate is not forming cleanly. Ensure your THF is absolutely dry, as residual water can interfere with LDA formation and subsequent solubility. A common practice is to add the acid slowly to the LDA solution to ensure efficient mixing and deprotonation at low temperature.[17]
Part 3: Key Experimental Protocols
Adherence to strict, well-designed protocols is paramount. The following are detailed methodologies for core operations.
Protocol 1: General Setup for a Moisture-Sensitive Reaction (Schlenk Line)
This protocol outlines the rigorous procedure for setting up a reaction under a controlled inert atmosphere.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) with a magnetic stir bar.
-
Heat the assembled glassware in a drying oven at >120 °C for at least 4 hours (overnight is preferable).
-
Alternatively, flame-dry the assembled glassware under vacuum using a high-temperature heat gun or a soft flame.[11] This is often more effective at removing the final layer of adsorbed water.
-
Immediately transfer the hot glassware to a Schlenk line, attach it, and perform at least three "evacuate-refill" cycles with dry nitrogen or argon to purge the apparatus.[12] Allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Solvent and Reagent Preparation:
-
Obtain anhydrous solvent (e.g., THF, Diethyl Ether, Toluene) from a purification system or by distillation.
-
Transfer the required volume of solvent to the reaction flask via a double-tipped needle (cannula) or a dry syringe.[18]
-
Prepare solutions of liquid reagents in anhydrous solvent and transfer them to the reaction flask via syringe through a rubber septum.
-
For solids like this compound, if not handled in a glovebox, quickly weigh the required amount into a separate dry flask, purge with inert gas, dissolve in anhydrous solvent, and transfer via cannula.[12]
-
-
Running the Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add reagents dropwise via syringe or addition funnel, ensuring the rate of addition does not cause an uncontrolled exotherm.
-
Maintain a slight positive pressure of inert gas throughout the entire reaction, monitored by a mineral oil bubbler.[18]
-
Upon completion, quench the reaction carefully at low temperature before warming to room temperature for workup.
-
Protocol 2: Recommended Drying Agents for Common Solvents
The choice of drying agent is critical for preparing anhydrous solvents via distillation. Using an inappropriate agent can lead to solvent degradation or incomplete drying.[10][19]
| Solvent | Primary Drying Agent(s) | Pre-Drying Agent(s) (Optional) | Incompatible With |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | CaH₂, 4Å Molecular Sieves | Acidic agents (P₂O₅) |
| Diethyl Ether | Sodium / Benzophenone | CaH₂, CaCl₂ | Acidic agents (P₂O₅) |
| Toluene / Hexanes | Sodium / Benzophenone, CaH₂ | CaCl₂, CaSO₄ | N/A |
| Dichloromethane (DCM) | CaH₂ | P₂O₅ (use with caution) | Sodium, KOH |
| Acetonitrile (MeCN) | CaH₂, P₂O₅ (re-distill) | 4Å Molecular Sieves | Sodium |
Note: Always consult safety data sheets and established laboratory procedures before distilling solvents from reactive drying agents like sodium or calcium hydride.
References
- 1. This compound | 2345-38-2 [chemicalbook.com]
- 2. This compound CAS#: 2345-38-2 [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 6. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. studylib.net [studylib.net]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 19. scribd.com [scribd.com]
Preventing formation of artifacts in silylation derivatization
A Guide to Preventing and Troubleshooting Artifact Formation
Welcome to the Technical Support Center for silylation derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize silylation to enhance the volatility and stability of analytes for gas chromatography (GC) and other analytical techniques. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you prevent the formation of artifacts and troubleshoot common issues, ensuring the integrity and accuracy of your experimental results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your silylation experiments in a direct question-and-answer format.
Q1: I'm seeing multiple peaks for a single analyte in my chromatogram. What's causing this and how can I fix it?
The presence of multiple peaks for a single compound is a classic sign of artifact formation or incomplete derivatization.[1][2] Here are the likely culprits and how to address them:
-
Incomplete Derivatization: Not all active hydrogens on your analyte molecule may have been replaced by a silyl group. This results in a mixture of partially and fully silylated products, each with a different retention time.
-
Solution: Optimize your reaction conditions. Increase the reaction time, temperature, or the concentration of the silylating reagent.[4] A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on the analyte.[5] For sterically hindered groups, a catalyst like Trimethylchlorosilane (TMCS) can be added to a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance its reactivity.[4][6]
-
-
Tautomerization: Some molecules, like keto-enol tautomers, can exist in multiple forms, each of which can be silylated, leading to different derivatives.
-
Solution: For compounds with aldehyde and keto groups, a two-step derivatization involving methoximation prior to silylation can "lock" the molecule in one form, preventing the formation of multiple derivatives.[7]
-
-
Formation of Different Silyl Adducts: Under certain conditions, silylating reagents can react in unexpected ways with functional groups like aldehydes and ketones, forming various adducts.[1][3]
-
Solution: Adjusting the silylating reagent and reaction conditions can minimize the formation of these adducts. For example, using a less aggressive reagent or milder reaction temperatures might be beneficial.
-
Q2: I'm observing unexpected peaks that are not related to my analyte. Where are they coming from?
These "ghost peaks" are often artifacts arising from the silylating reagent itself, the solvent, or contaminants in your sample.[1][3]
-
Reagent-Related Artifacts: Silylating reagents can degrade over time, especially with exposure to moisture, or react with themselves to form by-products.[1][8] For instance, the hydrolysis of trimethylsilyl (TMS) reagents produces hexamethyldisiloxane, which is volatile and may appear in your chromatogram.[9]
-
Solvent-Related Artifacts: The choice of solvent is critical. Protic solvents like water and alcohols will react with the silylating reagent, consuming it and generating unwanted by-products.[11][12][13] Some aprotic solvents can also participate in side reactions. For example, N,N-Dimethylformamide (DMF) can react with certain silylating reagents to form artifacts.[1]
-
Contaminants in the Sample Matrix: Crude or complex samples may contain components that react with the silylating reagent to form unexpected derivatives.[1][3]
-
Solution: Whenever possible, purify your sample before derivatization to remove interfering substances.
-
Q3: My silylated derivatives seem to be unstable and disappear over time. How can I improve their stability?
The stability of silyl derivatives can vary significantly depending on the silyl group and the storage conditions.[10][15]
-
Hydrolysis: Silyl ethers are susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[10][12] Trimethylsilyl (TMS) derivatives are particularly sensitive, while bulkier derivatives like tert-butyldimethylsilyl (t-BDMS) are significantly more stable.[8][10]
-
Solution: Ensure all glassware is thoroughly dried before use.[12] Store your derivatized samples under anhydrous conditions, for example, by capping the vials tightly and storing them in a desiccator. For long-term storage, freezing at -18°C is often recommended.[15] If instability persists, consider using a bulkier silylating reagent like MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide), which forms more hydrolysis-resistant t-BDMS derivatives.[8]
-
-
Degradation During Analysis: The GC inlet and column can also contribute to derivative degradation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about silylation derivatization.
Q4: What is the best silylating reagent for my analyte?
The choice of silylating reagent depends on the functional groups present in your analyte and the desired stability of the derivative.
| Silylating Reagent | Common Abbreviation | Target Functional Groups | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Highly reactive, produces volatile by-products.[1][17] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA | The most volatile TMS amide available, good for GC-MS as by-products have short retention times.[7][17] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, phenols, carboxylic acids, amines, amides | Strong TMS donor, can also act as a solvent.[1][18] |
| Trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids | Good for targeting hydroxyl groups.[11][16] |
| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Similar to BSTFA | Forms t-BDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[8] |
Q5: How do I choose the right reaction conditions (temperature and time)?
The optimal reaction conditions depend on the reactivity of your analyte and the silylating reagent.
-
General Guideline: Many silylations can be completed within 15-30 minutes at 50-80°C.[1]
-
Highly Reactive Compounds: Unhindered primary alcohols can often be derivatized at room temperature in a few minutes.[9]
-
Less Reactive or Sterically Hindered Compounds: These may require higher temperatures and longer reaction times, sometimes for several hours.[4] It's always best to monitor the reaction progress by analyzing aliquots over time to determine the optimal conditions for your specific application.
Q6: What is the role of a catalyst in silylation?
A catalyst, such as TMCS, is often added to a silylating reagent like BSTFA to increase its reactivity, especially for derivatizing sterically hindered or less reactive functional groups like secondary and tertiary amines.[4][6]
Q7: How can I prevent moisture from interfering with my reaction?
Moisture is a major enemy of silylation reactions.[10][12]
-
Glassware: Thoroughly dry all glassware in an oven before use.[12] Silanizing glassware can also help by creating a non-adsorptive surface.[19]
-
Reagents and Solvents: Use anhydrous grade solvents and keep silylating reagent vials tightly sealed when not in use.[13][14] Storing them in a desiccator is highly recommended.
-
Sample: If your sample contains water, lyophilize (freeze-dry) it before adding the silylating reagent.[7]
-
Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your analytes are particularly sensitive.[12]
Experimental Protocols
General Protocol for Silylation Derivatization
This protocol provides a general starting point. Remember to optimize the conditions for your specific analyte.
-
Preparation: In a 2 mL glass vial, accurately weigh 1-5 mg of your sample.
-
Solvent Addition (Optional): If not performing the reaction neat, add 0.5 mL of a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
Reagent Addition: Add 0.5 mL of the chosen silylating reagent (e.g., BSTFA with 1% TMCS).
-
Sealing: Immediately cap the vial tightly with a crimp top and a septum to prevent moisture ingress.[1]
-
Reaction: Vortex the mixture and heat it in a heating block or oven at 60-80°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, a portion of the reaction mixture can be directly injected into the GC.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in silylation derivatization.
Caption: Troubleshooting workflow for common silylation issues.
Mechanism of Artifact Formation: Role of Moisture
The following diagram illustrates how moisture can lead to the formation of artifacts and the consumption of the silylating reagent.
Caption: Competing reactions in the presence of moisture.
By understanding the causes of artifact formation and implementing the preventative measures and troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your silylation derivatization results.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. weber.hu [weber.hu]
- 10. chromtech.com [chromtech.com]
- 11. phenomenex.com [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. thomassci.com [thomassci.com]
- 18. Silylation - Wikipedia [en.wikipedia.org]
- 19. gcms.cz [gcms.cz]
Technical Support Center: Removal of Unreacted (Trimethylsilyl)acetic acid
Welcome to the technical support center for purification challenges in synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve complex separation problems. This guide is dedicated to a common yet sometimes frustrating issue: the removal of unreacted (Trimethylsilyl)acetic acid from a reaction mixture.
This compound is a versatile reagent, but its carboxylic acid functionality can make it difficult to separate from polar products. This guide provides a structured approach to tackling this purification challenge, from simple liquid-liquid extraction to more advanced chromatographic methods.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions researchers encounter.
Q1: I've finished my reaction. What is the simplest and most direct method to remove this compound?
For most reaction mixtures where your desired product is neutral or basic and soluble in a water-immiscible organic solvent (like ethyl acetate, dichloromethane, or diethyl ether), the first method you should always attempt is a liquid-liquid extraction with a weak aqueous base .[1] This technique, often called an acid-base extraction, is highly effective at selectively removing acidic impurities.[2][3]
Q2: Why is an acid-base extraction so effective for this specific impurity?
This method leverages the acidic nature of the carboxylic acid group on this compound. By washing your organic reaction mixture with a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the carboxylic acid.[4] This converts the neutral, organic-soluble acid into its corresponding carboxylate salt. This salt is ionic and therefore much more soluble in the aqueous layer than the organic layer.[5] Your neutral or basic organic product remains in the organic layer, achieving a clean separation.
Q3: My desired product contains a base-sensitive functional group, like an ester. Can I still use a basic wash?
Yes, with caution. This is precisely why a weak base is recommended over a strong base like sodium hydroxide (NaOH).[1] Strong bases can readily hydrolyze sensitive groups. Sodium bicarbonate is generally mild enough to deprotonate the this compound without causing significant degradation of most ester groups, especially if the extraction is performed quickly and at a low temperature (e.g., in an ice bath). Always check the stability of your specific compound.
Q4: How can I confirm that the this compound has been successfully removed?
Post-purification analysis is critical. Here are the recommended methods:
-
Thin-Layer Chromatography (TLC): Co-spot your purified product with a sample of the crude mixture and a standard of this compound. The spot corresponding to the acid should be absent or significantly diminished in your purified sample. You may need to use a stain (like potassium permanganate or vanillin) as the impurity is not UV-active.
-
Proton NMR (¹H NMR): This is a highly definitive method. This compound has two characteristic signals: a sharp singlet around 0 ppm for the nine protons of the trimethylsilyl (Si(CH₃)₃) group and another singlet around 2 ppm for the methylene (CH₂) protons. The absence of these signals in the NMR spectrum of your purified product is strong evidence of successful removal.
-
LC-MS: If your product is compatible with this technique, you can look for the disappearance of the mass corresponding to this compound (m/z = 131.05 for [M-H]⁻).
Part 2: Troubleshooting and Method Selection Guide
Not all separations are straightforward. Use this guide to choose the best strategy based on the properties of your desired product.
Decision Workflow for Purification Strategy
References
Technical Support Center: Navigating Steric Hindrance with (Trimethylsilyl)acetic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing (Trimethylsilyl)acetic acid (TMS-AA) and its derivatives. The bulky trimethylsilyl group offers unique synthetic advantages but frequently introduces challenges related to steric hindrance, leading to sluggish reactions, low yields, or complete reaction failure.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you diagnose and overcome these common experimental hurdles. We will explore the causality behind these steric effects and provide field-proven protocols to ensure your reactions proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance, and how does the trimethylsilyl group cause it in my reactions?
A1: Steric hindrance is a nonbonding interaction that arises when the size of atoms or groups within a molecule prevents or slows down a chemical reaction.[1][2] These groups physically obstruct the path of incoming reagents, increasing the activation energy of the reaction.
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is particularly bulky. The silicon atom is larger than carbon, and the three methyl groups attached to it can rotate freely, creating a large, flexible "cone" of steric bulk. In this compound, this bulky group is positioned directly adjacent to the two primary reactive sites: the carboxylic acid carbonyl and the α-carbon. This proximity can significantly impede reactions at both locations.
Caption: Steric bulk of the TMS group shielding the reactive centers.
Q2: My esterification of this compound with a hindered alcohol (e.g., a secondary or tertiary alcohol) is failing. What can I do?
A2: This is a classic challenge. Standard Fischer esterification (acid catalyst and heat) often fails because the TMS group impedes the nucleophilic attack of the alcohol on the carbonyl carbon. The transition state is too sterically crowded and energetically unfavorable.
Your primary strategy should be to increase the reactivity of the carboxylic acid, making it a much stronger electrophile. This circumvents the need for the alcohol to be a highly effective nucleophile.
Troubleshooting Workflow: Esterification of TMS-AA
Caption: Decision workflow for hindered esterification.
Recommended Protocol: Carbodiimide-Mediated Esterification
This method activates the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. The addition of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to further accelerate the reaction.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv.) and the hindered alcohol (1.1 equiv.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side products.
-
Activator Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) in anhydrous DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Workup:
-
If using DCC, a urea byproduct (DCU) will precipitate. Filter the reaction mixture to remove the solid DCU.
-
If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.
-
Wash the filtrate/solution sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.
| Method | Key Reagents | Pros | Cons |
| Fischer Esterification | H₂SO₄ (cat.), heat | Simple, inexpensive. | Fails for hindered substrates. |
| Carbodiimide Coupling | DCC or EDC, DMAP | Mild conditions, highly effective for hindered substrates.[3] | Stoichiometric urea byproduct can complicate purification. |
| Acid Chloride Formation | SOCl₂, (COCl)₂ | Creates a highly reactive intermediate. | Harsher conditions, requires an extra synthetic step. |
Q3: I'm attempting a Peterson Olefination using an enolate derived from a this compound ester, but yields are low, especially with hindered ketones. How can I optimize this?
A3: The Peterson Olefination is a powerful tool for alkene synthesis, but its success hinges on the efficient formation and subsequent reaction of the α-silyl carbanion.[4][5][6] Steric hindrance from both the TMS-ester and the ketone can be a significant barrier.
Causality:
-
Enolate Formation: Incomplete deprotonation at the α-carbon can be an issue.
-
Nucleophilic Addition: The bulky α-silyl enolate may struggle to approach the electrophilic carbon of a sterically encumbered ketone. This step is often the rate-limiting and yield-determining factor.
-
Elimination: The elimination of the β-hydroxysilane intermediate to form the alkene can be influenced by sterics, which affects the E/Z selectivity.[5][7]
Optimization Strategies:
-
Base Selection: Use a strong, non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) to ensure complete and clean enolate formation. Generate the base in situ or use a high-quality commercial solution.
-
Temperature Control: Form the enolate at a low temperature (-78 °C) to maximize stability. After the enolate is formed, add the ketone at -78 °C and then consider slowly warming the reaction to facilitate the addition.
-
Lewis Acid Additives: The addition of a Lewis acid like CeCl₃ (Luche conditions) can dramatically improve yields with enolizable or hindered ketones. The cerium coordinates to the ketone's carbonyl oxygen, increasing its electrophilicity and promoting the addition of the less reactive silyl enolate.
-
Solvent: Tetrahydrofuran (THF) is the most common solvent. Ensure it is rigorously anhydrous.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric_effects [chemeurope.com]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Peterson Olefination [organic-chemistry.org]
Technical Support Center: A Guide to Scaling Reactions with (Trimethylsilyl)acetic Acid
Welcome to the Technical Support Center for scaling up reactions involving (Trimethylsilyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the scale-up of syntheses utilizing this versatile reagent. Our goal is to equip you with the knowledge to transition your reactions from the laboratory bench to larger-scale production safely and efficiently.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction yield has significantly dropped upon scaling up from grams to kilograms. What are the likely causes and how can I rectify this?
Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are often masked at the lab scale. The most frequent culprits are mass and heat transfer limitations.[1][2]
-
Inadequate Mixing: What appears as a homogenous solution in a small flask can suffer from poor mixing in a large reactor, leading to localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions and decomposition of starting materials or products.
-
Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer for more efficient agitation in larger vessels. The choice of impeller (e.g., pitched-blade turbine for better axial flow) and stirring speed should be optimized to ensure homogeneity.[1]
-
-
Poor Temperature Control: Exothermic reactions are particularly sensitive to scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2][3] This can lead to a runaway reaction, byproduct formation, and ultimately, lower yields.
-
Solution: Implement a robust cooling system and monitor the internal reaction temperature with a thermocouple. For highly exothermic processes, consider strategies like portion-wise addition of reagents or using a jacketed reactor with a circulating coolant.[3][4] Flow chemistry can also offer superior temperature control for highly exothermic reactions.[4]
-
-
Longer Reaction and Work-up Times: Everything takes longer at a larger scale, from reagent addition to quenching and extraction.[5] Prolonged exposure to reaction conditions or work-up reagents can lead to product degradation.
-
Solution: Conduct stability studies of your product under the reaction and work-up conditions to determine its tolerance to extended timeframes. Optimize work-up procedures to be as efficient as possible.
-
Question 2: I'm observing significant hydrolysis of my silylated product during aqueous work-up. How can I prevent this premature deprotection?
Answer: Silyl ethers and esters are susceptible to hydrolysis, especially under acidic or strongly basic conditions.[6][7] The stability of the silyl group is a critical factor, with trimethylsilyl (TMS) groups being particularly labile.[7][8]
-
pH Control: The pH of your aqueous wash is crucial. Even seemingly neutral salts can create acidic or basic conditions upon dissolution.
-
Solution: Buffer your aqueous washes to a neutral or slightly basic pH (around 7-8) to minimize hydrolysis. A saturated solution of sodium bicarbonate is often a good choice. Always check the pH of the aqueous layer before extraction.[6]
-
-
"Salting Out" Effect: Using brine (saturated NaCl solution) for washes not only helps to break up emulsions but also reduces the solubility of organic compounds in the aqueous layer.[6]
-
Solution: After an initial gentle wash with a buffered solution, use brine for subsequent washes to efficiently separate the layers and minimize contact time with the aqueous phase.
-
-
Temperature of Work-up: Hydrolysis rates are temperature-dependent.
-
Solution: Perform the aqueous work-up at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.
-
Question 3: During the deprotonation of this compound with a strong base on a large scale, I'm getting inconsistent results and side products. What's going wrong?
Answer: The deprotonation of this compound to form the corresponding enolate is a critical step in many of its applications, such as in aldol reactions.[9][10][11] Inconsistencies at scale often stem from issues with base addition and temperature control.
-
Inefficient Deprotonation: The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is common.[9] However, poor mixing can lead to incomplete deprotonation.
-
Solution: Ensure efficient stirring during the addition of the base. The base should be added slowly and sub-surface to ensure rapid and uniform dispersion.
-
-
Side Reactions: If the enolate is not formed cleanly or is allowed to warm up, it can participate in side reactions.
-
Solution: Maintain a low reaction temperature (typically -78 °C) during the deprotonation and subsequent reaction of the enolate. Use high-quality, anhydrous solvents and reagents to prevent quenching of the base and enolate.
-
Here is a decision tree to troubleshoot common issues during the deprotonation and subsequent reaction of this compound:
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up reactions with this compound and its derivatives?
A1: Safety is paramount during scale-up. Key considerations include:
-
Corrosivity: this compound is corrosive and can cause skin and eye irritation.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Flammability: Many solvents used in conjunction with this compound are flammable.[1] Ensure reactions are carried out in a well-ventilated area, away from ignition sources.
-
Exothermic Potential: As mentioned, be prepared for the potential of an exothermic reaction, especially during deprotonation or quenching.[3] Have an adequate cooling system and a quench plan in place.
-
Byproducts: Reactions involving silylating agents can produce byproducts that may be hazardous. For example, using chlorotrimethylsilane as a silylating agent will produce HCl.[13] Ensure proper ventilation and consider using a scrubber if necessary.
Q2: How does the quality of starting materials impact the success of a scaled-up reaction?
A2: The quality of your this compound and other reagents is critical for reproducibility and success at scale.[14][15]
-
Purity of this compound: Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.[14] It is advisable to source high-purity material and perform quality control checks on incoming batches.[15]
-
Anhydrous Conditions: Many reactions involving silyl compounds are moisture-sensitive.[13] Water can consume reagents and lead to the hydrolysis of silylated intermediates. Ensure that all solvents and reagents are rigorously dried before use.
-
Consistency of Raw Materials: Variations between batches of raw materials can lead to inconsistent reaction outcomes.[16] Establishing clear specifications for all starting materials is crucial for a robust and reproducible process.
Q3: What are the best practices for purifying the final product on a large scale?
A3: Purification is often a bottleneck in scale-up.
-
Avoid Chromatography where Possible: Large-scale chromatography is expensive, time-consuming, and uses large volumes of solvents.[11]
-
Crystallization: If your product is a solid, crystallization is often the most efficient and scalable purification method.[11]
-
Distillation: For liquid products, distillation can be an effective purification technique.
-
Extraction: Liquid-liquid extraction can be used to remove impurities.[7] Careful selection of solvents and pH control are key to a successful extraction.
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Aldol Reaction using this compound
This protocol is a general guideline and should be optimized for your specific substrate and scale.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the reactor and cooled to -78 °C using a dry ice/acetone bath.
-
Base Preparation: A solution of lithium diisopropylamide (LDA) is prepared in a separate flask under nitrogen or a freshly titrated commercial solution is used.
-
Enolate Formation: this compound, dissolved in a minimal amount of anhydrous THF, is slowly added to the LDA solution at -78 °C while maintaining vigorous stirring. The mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Aldol Addition: The aldehyde substrate, dissolved in anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction progress is monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, it is carefully quenched at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization or distillation.
Protocol 2: Workflow for Optimizing Stoichiometry at Scale
Data Presentation
Table 1: Recommended Solvent Volumes for Scale-Up
| Scale | Reactant Amount | Recommended Solvent Volume | Typical Reactor Size |
| Lab | 1 - 10 g | 10 - 100 mL | 50 - 250 mL Flask |
| Kilo-Lab | 100 g - 1 kg | 1 - 10 L | 5 - 20 L Reactor |
| Pilot Plant | 5 - 50 kg | 50 - 500 L | 100 - 1000 L Reactor |
Note: These are general guidelines. The optimal solvent volume will depend on the specific reaction and the solubility of the reagents.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. reddit.com [reddit.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. This compound | 2345-38-2 [chemicalbook.com]
- 10. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 12. ehs.com [ehs.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies [insights.bio]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Challenges in the Work-up and Isolation of Silylated Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silylation to protect functional groups in their synthetic workflows. While silylation is a powerful and versatile technique, the work-up and isolation of silylated products can present unique challenges.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and ensure the successful isolation of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the work-up and purification of silylated compounds, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: My silyl ether is partially or completely cleaved during aqueous work-up.
-
Probable Cause: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions.[3][4] The use of strong acidic or basic aqueous solutions (e.g., 1M HCl or 1M NaOH) for quenching or extraction is a common cause of premature deprotection. The stability of the silyl ether is highly dependent on the steric bulk of the silicon substituents and the pH of the aqueous medium.[3][4]
-
Solution:
-
Maintain Neutral pH: The most critical parameter to control is the pH of your aqueous phase. Aim to keep it as close to neutral (pH 7) as possible.[3]
-
Use "Silyl-Safe" Quenching Agents: Instead of quenching with water or dilute acid, which can cause unpredictable pH shifts, use buffered solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) or saturated aqueous ammonium chloride (NH₄Cl) are excellent choices.[3][5]
-
Minimize Contact Time: If an acidic or basic wash is unavoidable (e.g., to remove a reagent), perform the extraction quickly and immediately proceed to the next step to minimize the exposure time of your silyl ether to the harsh conditions.[3]
-
Consider Non-Aqueous Work-up: For extremely labile silyl ethers, a non-aqueous work-up may be necessary. This can involve quenching the reaction with a small amount of an alcohol (like isopropanol) and then directly loading the crude mixture onto a column for purification after filtration of any solid byproducts.
-
Issue 2: I'm having difficulty removing the excess silylating agent and its byproducts.
-
Probable Cause: Common silylating agents like silyl chlorides and silylamides generate byproducts such as siloxanes, silanols, or amides.[5][6] These byproducts can have similar polarities to the desired product, making them difficult to separate by standard extraction or chromatography. For example, using excess silyl chloride can lead to the formation of siloxanes which require flash chromatography for removal.[5]
-
Solution:
-
Quenching Strategy: Quenching with a small amount of methanol or water can convert excess silylating agent into more polar silanols or volatile methoxysilanes, which are often easier to remove.[7]
-
Amide Byproduct Removal: For reactions using reagents like N,O-bis(trimethylsilyl)acetamide (BSA), the acetamide byproduct can often be removed with aqueous washes.[6][8]
-
Reactive Quenching: In some cases, adding a scavenger resin or a more reactive, simple alcohol at the end of the reaction can consume the excess silylating agent, converting it into a derivative that is easily separated.
-
Distillation: For volatile byproducts or products, distillation (including Kugelrohr for small scales) can be an effective purification method.[9]
-
Issue 3: My silylated product is degrading on the silica gel column.
-
Probable Cause: Standard silica gel is slightly acidic and can be sufficient to cleave more sensitive silyl ethers, particularly trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[4][10] Silyl enol ethers are even more susceptible to decomposition on silica gel than silyl ethers.[9]
-
Solution:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine. This will neutralize the acidic sites on the silica.[10][11]
-
Use Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel for your chromatography.
-
Optimize Your Eluent: Avoid highly protic solvents like methanol in your eluent if possible. If methanol is necessary, add a small amount of triethylamine to the mobile phase to suppress degradation.[10]
-
Dry Loading: To minimize contact time with the stationary phase, you can adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of your column.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl protecting group for my synthesis?
The choice of silyl group is a strategic decision based on its stability. The stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[12] Bulkier groups are more stable to both acidic and basic hydrolysis.[5][13]
| Silyl Ether | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from various sources.[5][14]
-
For multi-step synthesis requiring robust protection: Choose bulkier groups like TBDMS, TIPS, or TBDPS.[13]
-
For temporary protection that needs to be removed easily: TMS or TES are good options, but require very mild work-up and purification conditions.[15]
-
For orthogonal deprotection strategies: You can use silyl groups of different lability. For example, a TMS ether can be selectively cleaved in the presence of a TBDMS ether.[13][16]
Q2: What are the most common silylating agents and their byproducts?
| Silylating Agent | Common Abbreviation | Byproduct(s) |
| Trimethylsilyl chloride | TMSCl | HCl |
| tert-Butyldimethylsilyl chloride | TBDMSCl / TBSCl | HCl |
| Hexamethyldisilazane | HMDS | Ammonia (NH₃) |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide |
| tert-Butyldimethylsilyl triflate | TBDMSOTf / TBSOTf | Triflic acid (TfOH) |
-
When using silyl chlorides or triflates, a base (e.g., imidazole, triethylamine, pyridine) is required to neutralize the acidic byproduct.[5][6]
-
Reagents like HMDS and BSA produce neutral or volatile byproducts, which can simplify the work-up.[8][17]
Q3: Can I perform a silylation reaction in a protic solvent?
Generally, this is not recommended. Silylating agents are highly reactive towards protic solvents like water and alcohols. The solvent will be silylated in competition with your substrate, consuming the reagent and reducing your yield.[4] Aprotic solvents such as DMF, dichloromethane (DCM), THF, or acetonitrile are strongly preferred.[4]
Experimental Protocols
Protocol 1: General "Silyl-Safe" Aqueous Work-up
This protocol is designed to minimize the risk of silyl ether cleavage during the work-up of a typical silylation reaction using a silyl chloride.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ to quench any remaining silylating agent and neutralize the acid byproduct. Be cautious as CO₂ evolution may occur.[18]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) (3 x volume of the aqueous layer).[10][19]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: The crude product can then be purified by flash column chromatography.[10]
Protocol 2: Purification of an Acid-Sensitive Silylated Product by Flash Chromatography
This protocol describes how to perform flash chromatography on a compound that is prone to degradation on standard silica gel.
-
Prepare Neutralized Eluent: Prepare your desired eluent system (e.g., ethyl acetate/hexanes). Add 0.5-1% triethylamine (Et₃N) to the eluent mixture.
-
Prepare the Column: Pack a flash chromatography column with silica gel using the neutralized eluent.
-
Equilibrate the Column: Flush the packed column with at least two column volumes of the neutralized eluent to ensure all acidic sites on the silica are neutralized.[11]
-
Load the Sample: Dissolve your crude product in a minimum amount of the neutralized eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.[11]
-
Elute and Collect: Run the column using the neutralized eluent, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the fractions containing your pure product and concentrate under reduced pressure. The triethylamine is volatile and will be removed during this step.
Visualized Workflows
Diagram 1: Decision Tree for Silyl Ether Work-up
Caption: Decision-making workflow for choosing an appropriate work-up procedure.
Diagram 2: Troubleshooting Silyl Ether Purification by Chromatography
Caption: Troubleshooting guide for purification of silylated products.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One moment, please... [total-synthesis.com]
- 14. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability of Silylated Compounds
Welcome to the technical support center for silylated compounds. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage thermal stability issues encountered during their experiments.
Frequently Asked Questions (FAQs) about Silylated Compound Stability
This section addresses fundamental questions regarding the thermal stability of silylated compounds.
Q1: What is silylation and why is it used to enhance thermal stability?
Silylation is a chemical derivatization technique that replaces an active hydrogen atom in a molecule with a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃).[1][2] This process is widely employed to protect sensitive functional groups like alcohols, amines, and carboxylic acids.[3][4] The introduction of a silyl group reduces the polarity and intermolecular hydrogen bonding of the molecule, which in turn increases its volatility and thermal stability.[2][5][6] This is particularly crucial for analytical techniques like gas chromatography (GC), where compounds must be vaporized at high temperatures without degradation.[4][7]
Q2: What are the main factors influencing the thermal stability of a silylated compound?
The thermal stability of a silylated compound is primarily influenced by:
-
Steric Hindrance of the Silyl Group: Bulkier silyl groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), provide greater steric protection to the silyl ether bond, making it more resistant to both thermal degradation and chemical attack.[8][9]
-
Electronic Effects: The electronic nature of the substituents on the silicon atom and the rest of the molecule can influence bond strengths and reactivity.
-
Presence of Moisture: Silyl ethers are susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions.[10] The presence of water can lead to the cleavage of the silyl group, especially at elevated temperatures.[11]
-
Reaction Byproducts: Residual acidic or basic byproducts from the silylation reaction can catalyze the degradation of the silylated compound upon heating.[12]
Q3: How do I choose the right silylating agent for my application?
The choice of silylating agent depends on several factors:
-
Reactivity of the functional group: Highly reactive silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are suitable for a wide range of functional groups.[13][14] For sterically hindered hydroxyl groups, more potent reagents or the addition of a catalyst may be necessary.[15][16]
-
Required stability of the silyl ether: For applications requiring high thermal and hydrolytic stability, bulkier silylating agents like those that form TBDMS or TIPS ethers are preferred.[1][8] Trimethylsilyl (TMS) ethers are generally less stable.[8]
-
Analytical method: For GC-MS, the byproducts of the silylation reaction should be volatile and not interfere with the analysis.[17]
Q4: What are the common degradation pathways for silylated compounds?
The primary degradation pathways for silylated compounds include:
-
Hydrolysis: Cleavage of the Si-O-C bond by water, which can be accelerated by acid or base.[10]
-
Thermal Decomposition: At sufficiently high temperatures, silylated compounds can undergo fragmentation. The specific decomposition pathway depends on the structure of the molecule. For example, gas-phase pyrolysis of 1,1-dimethyl-1-silacyclobutane primarily yields ethene and dimethylsilene.[18]
-
Rearrangement Reactions: In some cases, silylated compounds can undergo intramolecular rearrangements, particularly at elevated temperatures.
Q5: How can I assess the thermal stability of my silylated product?
The thermal stability of a silylated compound can be assessed using several methods:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on the decomposition temperature.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Injecting the silylated compound at increasing injector port temperatures can reveal the onset of thermal degradation, as evidenced by the appearance of degradation products in the chromatogram.
-
Isothermal Heating Experiments: The silylated compound can be heated at a specific temperature for a defined period, and the extent of degradation can be quantified by a suitable analytical technique like GC or NMR.
Troubleshooting Guide for Silylation Reactions and Stability Issues
This section provides a structured approach to troubleshooting common problems encountered during silylation and subsequent handling of the derivatized compounds.
Problem 1: Incomplete or No Silylation Reaction
-
Symptoms: Analysis of the reaction mixture (e.g., by GC or TLC) shows a significant amount of unreacted starting material.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficiently Reactive Silylating Agent | The chosen silylating agent may not be powerful enough to derivatize the target functional group, especially if it is sterically hindered. | Select a more reactive silylating agent (e.g., move from a chlorosilane/base system to a silylamide like BSA or MSTFA).[20] For highly hindered sites, consider specialized, more reactive reagents. |
| Steric Hindrance | The functional group to be silylated is sterically crowded, preventing the approach of the silylating agent.[21][22] | Increase the reaction temperature and/or reaction time.[16] Consider using a less bulky silylating agent if the resulting silyl ether's stability is sufficient for the intended application.[15] |
| Presence of Moisture | Water in the reaction mixture will consume the silylating agent and can hydrolyze the silylated product as it forms.[11][16] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[16] Use anhydrous solvents. |
| Inadequate Catalyst or Base | For chlorosilane-based silylations, a base is required to neutralize the HCl byproduct.[3] The choice and amount of base are critical. | Use a non-nucleophilic base like triethylamine or imidazole. Ensure at least a stoichiometric amount is used. For challenging reactions, catalytic amounts of a more potent activator can be added. |
Problem 2: Product Degradation During the Silylation Reaction
-
Symptoms: The appearance of unexpected side products in the reaction mixture, potentially at the expense of the desired silylated compound.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Reaction Temperature is Too High | While heat can overcome activation barriers, excessive temperatures can lead to thermal degradation of either the starting material or the silylated product.[23][24] | Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and stability. |
| Harsh Reaction Conditions | The silylating agent or byproducts may be too acidic or basic for the substrate, causing side reactions. | Choose a silylating agent that offers more neutral reaction conditions (e.g., silylamides like BSA or MSTFA, which produce neutral byproducts).[3][20] |
| Non-Selective Silylation | If the molecule contains multiple reactive sites, the silylating agent may react with unintended functional groups. | Control the stoichiometry of the silylating agent (e.g., use 1.05 equivalents for monosilylation).[16] Lowering the reaction temperature can also enhance selectivity.[16] |
Problem 3: Silylated Product is Unstable During Work-up or Purification
-
Symptoms: The desired silylated product is isolated in low yield, or analysis of the purified product shows significant amounts of the desilylated starting material.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis During Aqueous Work-up | Silyl ethers, particularly TMS ethers, are susceptible to hydrolysis under acidic or basic aqueous conditions.[10][25] | Perform the aqueous work-up under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate to quench the reaction.[15] Minimize contact time with the aqueous phase. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can cleave acid-labile silyl ethers during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Thermal Stress During Solvent Removal | Excessive heat during rotary evaporation can cause thermal degradation of sensitive silylated compounds. | Remove the solvent under reduced pressure at a lower temperature. |
Problem 4: Thermal Instability During Analysis (e.g., GC-MS)
-
Symptoms: Poor peak shape, the appearance of degradation peaks, or a decrease in signal intensity upon repeated injections.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Silyl Group is Not Thermally Robust Enough | The chosen silyl ether is not stable at the temperatures used in the GC inlet or column. | Re-derivatize the sample using a silylating agent that provides a more thermally stable silyl ether (e.g., TBDMS instead of TMS).[1] |
| Active Sites in the GC System | Free silanol groups on the GC liner, column, or contaminants can interact with and degrade the silylated analyte. | Use a deactivated GC liner. Condition the GC column according to the manufacturer's instructions. If column performance degrades, trimming a small portion from the front of the column may help.[12] |
| Presence of Unreacted Silylating Reagent | Excess silylating reagent can be aggressive and may damage certain types of GC columns, particularly polyethylene glycol (PEG)-based phases.[12] | While often injected directly, if problems persist, carefully remove the excess reagent before injection. This is not always straightforward and may require specific work-up procedures. |
| Hydrolysis Prior to Injection | If the derivatized sample is exposed to atmospheric moisture over time, the silyl ether can hydrolyze.[26] | Analyze the derivatized sample as soon as possible after preparation. Store samples in tightly sealed vials with an inert atmosphere if necessary. For long-term storage, -18°C is recommended.[26] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Sterically Hindered Secondary Alcohol with a TBDMS Group
This protocol describes a robust method for protecting a sterically hindered alcohol, prioritizing the formation of a thermally stable tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Sterically hindered alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the sterically hindered alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a neutralized silica gel if necessary.
Protocol 2: Rapid Assessment of Thermal Stability of a Silylated Compound via GC-MS
This protocol provides a quick method to evaluate the thermal stability of a derivatized compound under conditions relevant to GC analysis.
Materials:
-
Silylated compound dissolved in an appropriate anhydrous solvent
-
GC-MS system with a temperature-programmable injector
Procedure:
-
Prepare a solution of the purified silylated compound at a known concentration (e.g., 100 µg/mL) in an anhydrous solvent (e.g., hexane or dichloromethane).
-
Set the GC-MS method with a standard temperature program for the column.
-
Set the initial injector temperature to a relatively low value where the compound is known to be stable (e.g., 200 °C).
-
Inject the sample and acquire the chromatogram and mass spectrum. Verify the peak corresponding to the intact silylated compound.
-
Increase the injector temperature by 25 °C (e.g., to 225 °C) and inject the sample again.
-
Compare the peak area of the parent compound and look for the appearance of new peaks that may correspond to degradation products.
-
Repeat step 5 and 6, incrementally increasing the injector temperature (e.g., to 250 °C, 275 °C, 300 °C) for each new injection.
-
The temperature at which the peak area of the parent compound significantly decreases, or at which degradation products become prominent, is an indicator of the compound's thermal stability limit under those GC conditions.
Data and Diagrams
Table 1: Comparison of Common Silylating Agents
| Silylating Agent | Abbreviation | Silyl Group | Byproducts | Reactivity |
| N,O-Bis(trimethylsilyl)acetamide | BSA | TMS | Acetamide | High |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS | Trifluoroacetamide | Very High |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS | N-methyltrifluoroacetamide | Very High[13] |
| Trimethylchlorosilane | TMSCl | TMS | HCl | Moderate (requires base) |
| tert-Butyldimethylsilyl chloride | TBDMSCl | TBDMS | HCl | Moderate (requires base) |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | TBDMS | N-methyltrifluoroacetamide | High |
Table 2: Relative Stability of Common Silyl Ethers
The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom. The following table provides a qualitative and quantitative comparison of their resistance to hydrolysis.
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis[8] | Relative Stability to Basic Hydrolysis[8] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Diagrams
Caption: General mechanism for the silylation of an alcohol.
Caption: Troubleshooting workflow for silylation stability issues.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. restek.com [restek.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fiveable.me [fiveable.me]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. fiveable.me [fiveable.me]
- 24. Investigations of the factors that trigger thermal degradation during the processing of polymers [morressier.com]
- 25. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 26. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Trimethylsilyl)acetic Acid and Acetic Acid in Aldol Reactions: Mechanisms, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the aldol reaction stands as a fundamental tool for carbon-carbon bond formation, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] The choice of the acetate synthon is critical, dictating reaction conditions, selectivity, and overall efficiency. This guide provides an in-depth comparison of two key approaches: the classical use of acetic acid derivatives to form lithium enolates and the modern application of (trimethylsilyl)acetic acid derivatives to generate silyl ketene acetals for the Mukaiyama aldol reaction.
Introduction: The Aldol Reaction's Central Role
The aldol reaction combines two carbonyl compounds to create a β-hydroxy carbonyl product, often establishing new stereocenters.[3][4] A primary challenge in "crossed" aldol reactions, where the two carbonyl partners are different, is controlling which component acts as the nucleophile (the enolate) and which as the electrophile to prevent a mixture of products from self-condensation.[5] This guide examines two distinct strategies for employing an acetic acid unit as the nucleophilic partner, each with profound implications for the reaction's outcome.
-
The Classical Approach (Lithium Enolate): Involves the in situ generation of a highly reactive lithium enolate from an acetic acid ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[5][6]
-
The Modern Approach (Silyl Ketene Acetal): Utilizes a stable, isolable silyl ketene acetal, often derived from a this compound ester, which is activated by a Lewis acid to react with a carbonyl compound in what is known as the Mukaiyama aldol addition.[2][7][8]
The Classical Approach: Acetic Acid and Lithium Enolates
The traditional method hinges on the deprotonation of an acetic acid ester with a strong base at low temperatures to irreversibly form a lithium enolate.[5][6] This pre-formation step is crucial as it ensures that one carbonyl partner is completely converted into its nucleophilic form before the electrophile is introduced, thus preventing self-condensation.[5][9]
Mechanism and Stereochemical Control
Once formed, the lithium enolate adds to the aldehyde or ketone electrophile. The stereochemical outcome of this reaction, particularly when using substituted enolates, is often rationalized by the Zimmerman-Traxler model .[1][3] This model posits a six-membered, chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile.[1][10] This rigid cyclic arrangement minimizes steric interactions, and the geometry of the enolate (E or Z) directly influences the diastereomeric outcome (anti or syn) of the product.[1] For instance, Z-enolates generally lead to syn-aldol products, as this arrangement places the largest substituents in pseudo-equatorial positions, avoiding unfavorable 1,3-diaxial interactions.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 9. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]
- 10. chem3d.org [chem3d.org]
A Senior Application Scientist's Guide to Silylating Agents: A Comparative Analysis of (Trimethylsilyl)acetic acid Derivatives, TMSCl, and BSA
In the landscape of modern organic synthesis and analytical chemistry, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Silylation, the introduction of a silyl group onto a reactive functional group, stands out as a cornerstone technique for the temporary masking of alcohols, amines, and carboxylic acids.[1][2][3] This guide provides an in-depth, objective comparison of three commonly encountered reagents in the realm of trimethylsilylation: Trimethylsilyl chloride (TMSCl), N,O-Bis(trimethylsilyl)acetamide (BSA), and the less conventional (Trimethylsilyl)acetic acid, primarily through its active derivative, Trimethylsilyl acetate (TMSOAc). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of silylating agents.
The Fundamental Role of Silylation
Silylation involves the replacement of an active hydrogen on a heteroatom (such as in hydroxyl, amine, or carboxyl groups) with a trimethylsilyl (TMS) group. This transformation imparts several desirable characteristics to the molecule:
-
Increased Volatility: By masking polar functional groups and reducing intermolecular hydrogen bonding, silylation significantly increases the volatility of a compound, making it amenable to analysis by gas chromatography (GC).[2][4]
-
Enhanced Thermal Stability: Silyl ethers and esters are often more thermally stable than their parent compounds, preventing degradation at the high temperatures typically employed in GC inlets.
-
Chemical Inertness: The TMS group is stable under a variety of non-acidic reaction conditions, effectively protecting the functional group from unwanted side reactions.[5]
The general mechanism of silylation proceeds via a nucleophilic attack of the heteroatom on the electrophilic silicon atom of the silylating agent.[2] The efficiency and selectivity of this process are highly dependent on the nature of the silylating agent, the substrate, and the reaction conditions.
In-Depth Analysis of Silylating Agents
Trimethylsilyl chloride (TMSCl): The Workhorse
TMSCl is one of the most established and widely used silylating agents due to its high reactivity and cost-effectiveness.[6]
Mechanism and Reactivity: The silylation reaction with TMSCl is a classic nucleophilic substitution, where the substrate (e.g., an alcohol) attacks the silicon center, displacing the chloride ion.[3] This reaction generates a stoichiometric amount of hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base such as pyridine or triethylamine to drive the reaction to completion and prevent acid-catalyzed side reactions.[6] The reactivity of TMSCl is high, allowing for the rapid protection of a wide range of functional groups.[6] However, this high reactivity can sometimes lead to a lack of selectivity with multifunctional molecules.
Byproducts and Work-up: The primary byproduct, HCl, forms an amine salt with the base scavenger, which often precipitates from the reaction mixture and can be removed by filtration. The work-up typically involves an aqueous wash to remove any remaining salts and base.
N,O-Bis(trimethylsilyl)acetamide (BSA): The Powerful and Versatile Agent
BSA is a potent silylating agent renowned for its high reactivity and the inert nature of its byproducts.[7]
Mechanism and Reactivity: BSA can transfer one or both of its trimethylsilyl groups to the substrate. The reaction is believed to proceed through a concerted mechanism where the substrate's active hydrogen is transferred to the nitrogen atom of BSA, while the TMS group is transferred to the substrate's heteroatom.[8] BSA is significantly more reactive than TMSCl and can silylate a broader range of functional groups, including hindered alcohols and some amides, often without the need for a catalyst.[7] For particularly challenging substrates, the reactivity of BSA can be further enhanced by the addition of a catalytic amount of TMSCl.
Byproducts and Work-up: The byproducts of silylation with BSA are N-(trimethylsilyl)acetamide and acetamide, which are neutral and generally volatile.[8] This is a significant advantage over TMSCl, as it often allows for a simplified work-up procedure where the byproducts and excess reagent can be removed under reduced pressure, eliminating the need for aqueous extraction.
This compound and Trimethylsilyl acetate (TMSOAc): The Niche Player
It is a common misconception that this compound (TMSA) itself is a silylating agent. In reality, its derivative, Trimethylsilyl acetate (TMSOAc), can function as a silylating agent, albeit a weak one.[1][9] TMSA is more commonly used as a building block in organic synthesis.[10]
Mechanism and Reactivity: Trimethylsilyl acetate is considered to have a very low silylation potential compared to electrophilic agents like TMSCl.[9] Its use as a silylating agent is infrequent.[9] The reaction likely proceeds through a reversible equilibrium where the acetate group is displaced by the incoming nucleophile. Due to its lower reactivity, it may offer a degree of selectivity for more nucleophilic functional groups under specific conditions.[1] Interestingly, TMSOAc can also act as an acetylating agent under certain catalytic conditions, highlighting its dual reactivity.[1]
Byproducts and Work-up: The byproduct of silylation with TMSOAc is acetic acid, which is volatile and can typically be removed by evaporation. The work-up is generally straightforward, often involving simple removal of volatiles.
Comparative Performance Analysis
To facilitate a direct comparison, the key performance characteristics of TMSCl, BSA, and TMSOAc are summarized in the table below.
| Feature | Trimethylsilyl chloride (TMSCl) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Trimethylsilyl acetate (TMSOAc) |
| Reactivity | High | Very High | Low |
| Substrate Scope | Alcohols, amines, carboxylic acids | Alcohols (including hindered), amines, amides, carboxylic acids, enols | Primarily alcohols and carboxylic acids (as a protecting group) |
| Byproducts | HCl (corrosive) | N-(trimethylsilyl)acetamide, Acetamide (neutral, volatile) | Acetic acid (volatile) |
| Need for Base | Yes (e.g., pyridine, triethylamine) | No (can be catalyzed by TMSCl for difficult substrates) | Generally not required for silylation |
| Work-up | Filtration and aqueous wash | Evaporation of volatiles | Evaporation of volatiles |
| Key Advantages | Cost-effective, high reactivity | High reactivity, neutral & volatile byproducts, simple work-up | Mild conditions, volatile byproduct |
| Key Disadvantages | Corrosive byproduct, requires base, can be non-selective | Moisture sensitive, higher cost than TMSCl | Low silylating power, rarely used for silylation |
Experimental Protocols
The following are representative protocols for the silylation of a primary alcohol using each of the discussed reagents. These are intended as general guidelines and may require optimization for specific substrates.
Protocol 1: Silylation of Benzyl Alcohol with TMSCl
Causality: This protocol utilizes triethylamine as a base to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards the formation of the silyl ether. Dichloromethane is a common, inert solvent for such reactions. The aqueous work-up is necessary to remove the triethylammonium chloride salt.
Caption: Workflow for silylation using TMSCl.
Methodology:
-
To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add trimethylsilyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours, monitored by TLC).
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl ether.
Protocol 2: Silylation of Benzyl Alcohol with BSA
Causality: This protocol leverages the high reactivity of BSA, which does not require an external base. The reaction is often performed neat or in a non-polar solvent. The absence of salt byproducts allows for a much simpler work-up, typically involving only the removal of volatile components.
Caption: Workflow for silylation using BSA.
Methodology:
-
To benzyl alcohol (1.0 eq) in a dry reaction vessel under an inert atmosphere, add N,O-bis(trimethylsilyl)acetamide (1.2 eq). The reaction can often be run neat or in a solvent like THF or DCM.
-
Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be applied to accelerate the reaction if necessary.
-
Monitor the reaction for completion by TLC or GC analysis (typically 30 minutes to a few hours).
-
Upon completion, remove the excess BSA and byproducts (N-(trimethylsilyl)acetamide and acetamide) under reduced pressure to yield the silyl ether.
Protocol 3: Silylation of Benzyl Alcohol with Trimethylsilyl acetate (TMSOAc)
Causality: This protocol reflects the lower reactivity of TMSOAc, which may require elevated temperatures and longer reaction times. The byproduct, acetic acid, is volatile and can be removed during the work-up. This method is presented for comparative purposes, acknowledging its infrequent use for this application.
Caption: Workflow for silylation using TMSOAc.
Methodology:
-
Combine benzyl alcohol (1.0 eq) and an excess of trimethylsilyl acetate (e.g., 2-3 eq) in a sealed reaction vessel.
-
Heat the mixture to 80-100 °C and stir.
-
Monitor the progress of the reaction by TLC or GC. Longer reaction times are expected compared to TMSCl and BSA.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess trimethylsilyl acetate and the acetic acid byproduct under reduced pressure.
Conclusion and Recommendations
The choice of a silylating agent is a critical decision in the design of a synthetic route or an analytical method.
-
Trimethylsilyl chloride (TMSCl) remains a cost-effective and highly reactive option for general-purpose silylation, particularly when the substrate is not sensitive to acidic conditions and a straightforward work-up is feasible.
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is the reagent of choice for high-reactivity applications, sensitive substrates, and when a simple, non-aqueous work-up is desired. Its neutral and volatile byproducts are a significant advantage in many contexts.
-
This compound , through its ester Trimethylsilyl acetate (TMSOAc) , is a weak silylating agent and is not a primary choice for this purpose. Its main utility lies in its role as a protecting group for alcohols and carboxylic acids, and its potential for selective reactions under specific conditions. Researchers should be aware of its dual reactivity as both a silylating and acetylating agent.
Ultimately, the optimal silylating agent will depend on the specific requirements of the chemical transformation, including the nature of the substrate, the desired level of reactivity and selectivity, and the practical considerations of cost and work-up procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. A Simple Preparation of Trimethylsilyl Acetic Acid | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Enolate Precursors: The Efficacy of (Trimethylsilyl)acetic Acid
In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the most powerful tools for this purpose is the enolate, a reactive intermediate that has been central to synthetic strategy for over a century. However, the generation and control of enolates present significant challenges, including issues of regioselectivity, stereoselectivity, and unwanted side reactions like self-condensation.
To circumvent these issues, chemists have developed a sophisticated arsenal of enolate precursors and "enolate equivalents"—stable, isolable surrogates that generate the desired reactive species under specific, controlled conditions. This guide provides an in-depth comparison of these precursors, with a particular focus on the rising utility of (trimethylsilyl)acetic acid and its derivatives as a mild, efficient, and operationally simple alternative to classical methods. We will explore the mechanistic underpinnings, practical advantages, and comparative performance of these reagents, supported by experimental data to inform your synthetic design.
Chapter 1: The Landscape of Enolate Generation
The choice of enolate precursor dictates the reaction conditions, achievable selectivity, and overall efficiency of a synthetic step. The three classical approaches each carry a distinct profile of advantages and limitations.
Direct Deprotonation: The Power and Peril of Strong Bases
The most direct method for generating an enolate is the deprotonation of a carbonyl compound's α-proton using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the archetypal reagent for this purpose.[1] Its bulky nature and immense basicity (the pKa of its conjugate acid is ~36) allow for the rapid and irreversible deprotonation of most carbonyl compounds, even at cryogenic temperatures (-78 °C).[2][3]
This method is the gold standard for achieving kinetic control . By using a bulky base at low temperatures, the most sterically accessible, least-hindered proton is removed fastest, leading to the formation of the less-substituted enolate, known as the kinetic enolate.[4][5] Conversely, using a weaker, smaller base (e.g., NaH, NaOEt) at higher temperatures allows an equilibrium to be established, favoring the formation of the more substituted, thermodynamically more stable enolate.[1][6]
-
Key Advantages: High reactivity, well-established protocols for achieving kinetic or thermodynamic control.
-
Limitations: Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C) to prevent side reactions. The strong basicity of LDA limits its compatibility with sensitive functional groups. It is also not suitable for generating enolates from aldehydes, as it tends to perform nucleophilic addition instead.[1]
Metallo-Enolates: The Reformatsky Reaction
The Reformatsky reaction offers a milder alternative for generating ester enolates. It involves the treatment of an α-halo ester with metallic zinc to produce an organozinc reagent, often called a Reformatsky enolate.[7][8] These enolates are significantly less basic and less reactive than their lithium counterparts.[9] This reduced reactivity is a key advantage, as it prevents the enolate from reacting with the ester functionality of another starting material molecule, a common problem with lithium enolates.[8]
The reaction proceeds under neutral conditions, enhancing its functional group tolerance. However, it often requires activation of the zinc metal (e.g., with I₂, TMSCl, or as a Zn-Cu couple) and may provide lower yields and stereoselectivities compared to modern methods.[10][11]
-
Key Advantages: Mild, neutral conditions; excellent tolerance for the ester functional group.
-
Limitations: Often requires activated metal; can have variable yields; less stereocontrol compared to other methods.
Silyl Enol Ethers: Stable and Versatile Enolate Equivalents
Silyl enol ethers are among the most widely used enolate equivalents in modern synthesis.[12][13] They are typically prepared by "trapping" a pre-formed lithium enolate with a silyl halide (e.g., trimethylsilyl chloride, TMSCl), or by reacting a carbonyl compound directly with a silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a weak base.[3][13]
These compounds are generally stable enough to be isolated and purified by chromatography.[14] Their synthetic utility is most famously demonstrated in the Mukaiyama Aldol reaction , where a Lewis acid (e.g., TiCl₄, TMSOTf) is used to activate an aldehyde or ketone electrophile, enabling a nucleophilic attack from the silyl enol ether under mild, non-basic conditions.[15][16][17] This approach completely avoids the need for strong bases in the carbon-carbon bond-forming step itself.
-
Key Advantages: Isolable and stable; reactions are performed under mild, Lewis-acidic conditions, avoiding strong bases.
-
Limitations: Requires a separate step to prepare and isolate the silyl enol ether; the subsequent aldol reaction requires a stoichiometric amount of Lewis acid.
Chapter 2: this compound: A One-Pot Strategy
This compound and its commercially available ester, trimethylsilyl acetate (TMSOAc), represent a modern and highly efficient entry point to ester enolate chemistry.[18][19] Their power lies in their ability to serve as precursors for bis-silyl ketene acetals in a one-pot procedure that combines silylation and a subsequent Mukaiyama-type addition, completely bypassing the need for strong bases or the isolation of intermediates.[20]
The One-Pot Silylation-Mukaiyama Aldol Mechanism
A seminal study demonstrated that acetic acid itself can be used as an enolate precursor in the presence of TMSOTf and a hindered amine base like triethylamine (Et₃N) or Hünig's base (i-Pr₂NEt).[18] The reaction is believed to proceed through a three-step, one-pot sequence:
-
Esterification: Acetic acid is first silylated by TMSOTf to form trimethylsilyl acetate (TMSOAc) in situ.
-
Silyl Ketene Acetal Formation: A second equivalent of TMSOTf and base converts TMSOAc into the highly nucleophilic bis(trimethylsilyloxy)ketene acetal.
-
Mukaiyama Aldol Addition: The same TMSOTf that drove the silylation steps now acts as a Lewis acid, activating an aldehyde electrophile for attack by the in situ-generated silyl ketene acetal. A final desilylation during workup yields the β-hydroxy carboxylic acid product.
This elegant cascade leverages the dual role of TMSOTf as both a potent silylating agent and a powerful Lewis acid catalyst.[20] The use of the more convenient TMSOAc as the starting material simply requires fewer equivalents of base and TMSOTf.[18]
Chapter 3: Head-to-Head Comparison: Performance and Data
The true measure of a method's efficacy lies in its performance, scope, and practicality. The one-pot TMSOAc/TMSOTf system offers compelling advantages over classical approaches.
| Feature | Direct Deprotonation (LDA) | Reformatsky Reaction (Zn) | Isolated Silyl Enol Ether | One-Pot TMSOAc/TMSOTf |
| Precursor | Ester / Ketone | α-Halo Ester | Ester / Ketone | This compound / TMSOAc |
| Key Reagents | LDA | Activated Zn | TMSCl or TMSOTf, Base; then Lewis Acid | TMSOTf, i-Pr₂NEt |
| Temperature | -78 °C | Reflux or Room Temp. | -78 °C to 25 °C (prep); 25 °C (rxn) | Room Temperature |
| Control | Kinetic (Regio- & Stereo-) | Substrate Dependent | Kinetic or Thermo (prep) | N/A (Acetate Enolate) |
| Key Advantage | High reactivity; defined selectivity | Mild; ester-tolerant | Isolable intermediate; no strong base in C-C step | One-pot; room temp; no strong base |
| Key Limitation | Cryogenic; strong base; functional group intolerance | Variable yields; metal activation | Multi-step workflow; stoichiometric Lewis acid | Requires silylating agent |
Experimental Data: Aldol Addition to Benzaldehyde
Let's compare the synthesis of 3-hydroxy-3-phenylpropanoic acid using different acetate enolate strategies.
| Method | Enolate Source | Conditions | Yield | Reference |
| TMSOAc/TMSOTf | Trimethylsilyl Acetate | TMSOTf, i-Pr₂NEt, CH₂Cl₂, rt, 2h | 99% | [18] |
| Acetic Acid/TMSOTf | Acetic Acid | TMSOTf, i-Pr₂NEt, CH₂Cl₂, rt, 2h | 95% | [18] |
| Reformatsky | Ethyl Bromoacetate | Activated Zn, THF, Reflux | ~70-85% (Typical) | [7] |
| Lithium Enolate | tert-Butyl Acetate + LDA | LDA, THF, -78°C; then Benzaldehyde | ~80-90% (Typical) | N/A |
The data clearly show that the one-pot silylation strategy using either acetic acid or TMSOAc provides quantitative yields under exceptionally mild room temperature conditions, outperforming both the classical Reformatsky and strong-base LDA methods in both yield and operational simplicity.[18]
Chapter 4: Experimental Protocols & Practical Insights
Protocol 1: One-Pot Aldol Addition of Trimethylsilyl Acetate to Benzaldehyde
This protocol is adapted from Downey, et al., J. Org. Chem. 2010, 75 (15), pp 5351–5354.[18]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂, 5.0 mL).
-
Reagent Addition: Add trimethylsilyl acetate (TMSOAc) (1.0 mmol, 1.0 equiv), followed by N,N-diisopropylethylamine (i-Pr₂NEt) (1.8 mmol, 1.8 equiv), and benzaldehyde (1.4 mmol, 1.4 equiv) via syringe.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol, 1.5 equiv) dropwise to the stirred solution at room temperature.
-
Causality Note: TMSOTf is the key activator. It facilitates the conversion of TMSOAc to the reactive silyl ketene acetal and simultaneously activates the benzaldehyde for nucleophilic attack. The hindered base, i-Pr₂NEt, scavenges the triflic acid byproduct without competing as a nucleophile.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC if desired.
-
Workup & Desilylation: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add 95% ethanol (5 mL) and trifluoroacetic acid (TFA) (5.0 mmol, 5.0 equiv). Stir for 1 hour at room temperature.
-
Causality Note: This step serves to hydrolyze the silyl ester and any other silyl ethers to reveal the final β-hydroxy carboxylic acid product. This avoids a traditional aqueous workup.
-
-
Purification: Concentrate the solution in vacuo and purify the crude residue by silica gel column chromatography to afford the pure product. Expected Yield: ~99% .
Protocol 2: Generation of a Lithium Enolate from tert-Butyl Acetate
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) (10 mL) and diisopropylamine (1.1 mmol, 1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Formation: Add n-butyllithium (1.05 mmol, 1.05 equiv) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
-
Enolate Formation: Add tert-butyl acetate (1.0 mmol, 1.0 equiv) dropwise to the LDA solution. Stir for 1 hour at -78 °C.
-
Causality Note: The irreversible deprotonation at cryogenic temperatures ensures the quantitative formation of the lithium enolate without side reactions.
-
-
Electrophile Addition: Add a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise. Stir for 1-2 hours at -78 °C.
-
Quench: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel chromatography.
The operational simplicity, avoidance of cryogenic temperatures, and superior yield make the TMSOAc/TMSOTf method a highly attractive alternative for this transformation.
Conclusion
While classical methods for enolate generation like direct deprotonation with LDA and the Reformatsky reaction remain valuable tools in the synthetic chemist's toolbox, they are often hampered by harsh conditions, limited functional group tolerance, or operational complexity. Silyl enol ethers offered a significant step forward by providing stable enolate equivalents that react under mild Lewis-acidic conditions.
The use of This compound and its derivatives, particularly in one-pot silylation-Mukaiyama addition reactions, represents the next evolution in this field. By leveraging the dual reactivity of TMSOTf, this strategy allows for the direct use of inexpensive acetic acid or its silyl ester as an enolate precursor at room temperature, without the need for strong bases or the isolation of intermediates.[18] The quantitative yields, mild conditions, and exceptional operational simplicity position this method as a superior choice for the synthesis of β-hydroxy acids and related structures, making it an invaluable tool for researchers, scientists, and drug development professionals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. fiveable.me [fiveable.me]
- 6. fiveable.me [fiveable.me]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 12. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 14. Enolate Chemistry - Studydrive [studydrive.net]
- 15. Mukaiyama Aldol Addition [organic-chemistry.org]
- 16. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 17. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 18. scholarship.richmond.edu [scholarship.richmond.edu]
- 19. A Simple Preparation of Trimethylsilyl Acetic Acid | Semantic Scholar [semanticscholar.org]
- 20. scholarship.richmond.edu [scholarship.richmond.edu]
A Comparative Guide to (Trimethylsilyl)acetic Acid: Elevating Synthesis Beyond Traditional Enolate and Olefination Methodologies
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the choice of reagents is paramount. It dictates not only the efficiency of a synthetic route but also its elegance, reproducibility, and scalability. (Trimethylsilyl)acetic acid and its derivatives have emerged as powerful tools that offer significant advantages over classical approaches to forming carbon-carbon bonds. This guide provides an in-depth technical comparison, grounded in mechanistic principles and supported by experimental data, to illuminate the strategic benefits of incorporating this versatile building block into your synthetic workflow. We will explore its superiority in the realms of enolate chemistry and olefination, contrasting its performance with traditional mainstays like the Reformatsky and Wittig reactions.
Pillar 1: The Silyl Ketene Acetal Advantage: Precision and Power Over Traditional Enolates
A primary application of this compound is its role as a precursor to silyl ketene acetals, which are highly versatile nucleophiles for C-C bond formation. This approach circumvents many of the limitations associated with traditional methods of generating acetic acid enolates.
The Challenge with Traditional Acetic Acid Enolates
Direct deprotonation of acetic acid to form a dianion requires strong, sterically hindered bases like lithium diisopropylamide (LDA).[1][2] The resulting enolates are highly basic and can be poorly selective, leading to side reactions such as self-condensation. An alternative, the Reformatsky reaction, employs the oxidative addition of zinc metal to an α-halo ester to generate a zinc enolate.[3][4] While useful, these organozinc reagents are less reactive than other enolates, often requiring harsh reaction conditions and exhibiting limited functional group tolerance.[3][4][5]
This compound: A Gateway to Controlled Reactivity
This compound, or its corresponding esters, can be readily converted into silyl ketene acetals.[6][7] These silicon-based enolates are neutral, isolable, and significantly more stable than their lithium or zinc counterparts, yet they possess finely-tuned nucleophilicity. Their utility shines in the Mukaiyama aldol reaction, where a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates an aldehyde or ketone for nucleophilic attack.[6][8]
This one-pot, three-step reaction allows acetic acid to be used directly as an enolate precursor, providing versatile carboxylic acid products.[6] The process involves the in situ formation of the silyl ester, its activation by a second equivalent of TMSOTf, deprotonation to form the bis-silyl ketene acetal, and finally, the catalyzed Mukaiyama aldol addition.[6] This method offers a significant advantage by avoiding the pre-formation and isolation of sensitive enolates.
Workflow: Enolate Generation and Reaction
Caption: Comparison of enolate generation and reaction pathways.
The key advantages of the silyl ketene acetal approach include:
-
Milder Reaction Conditions: Avoids the use of pyrophoric organolithium reagents or harsh conditions required for some Reformatsky reactions.
-
Enhanced Chemoselectivity: The mild, Lewis acid-catalyzed conditions are compatible with a wider range of functional groups compared to strongly basic or organometallic reagents.[5]
-
Improved Reproducibility: The use of stable silyl ketene acetal intermediates leads to cleaner reactions with fewer side products and more consistent yields.[6]
Pillar 2: The Peterson Olefination: Mastering Stereoselectivity and Purification
When the goal is the synthesis of alkenes, the α-silyl carbanion derived from this compound is a cornerstone of the Peterson olefination. This reaction stands as a powerful alternative to the venerable Wittig reaction, offering distinct advantages in stereochemical control and product purification.[9][10]
The Drawbacks of the Wittig Reaction
The Wittig reaction, while a foundational tool in organic synthesis, suffers from two well-known limitations. First, controlling the stereochemical outcome (E vs. Z alkene) can be challenging. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene, but mixtures are common.[11][12] Second, the reaction produces a stoichiometric amount of triphenylphosphine oxide as a byproduct.[13] This highly polar, crystalline solid is notoriously difficult to remove from reaction mixtures, often necessitating laborious chromatographic purification, which can significantly lower isolated yields.[13]
Peterson Olefination: A Strategic Solution
The Peterson olefination overcomes both of these hurdles. The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone, forming an intermediate β-hydroxysilane.[14][15] The critical advantage lies in the ability to control the subsequent elimination step.[9][15][16]
-
Acid-Catalyzed Elimination: Treatment of the β-hydroxysilane intermediate with acid (e.g., H₂SO₄, AcOH) results in an anti-elimination, typically yielding the (E)-alkene.[9][15]
-
Base-Catalyzed Elimination: Treatment with a base (e.g., NaH, KH) promotes a syn-elimination, affording the (Z)-alkene.[9][15]
This divergent pathway from a common intermediate provides unparalleled control over the final alkene geometry, a feature the Wittig reaction cannot easily match.[17] Furthermore, the silicon-containing byproduct is typically a volatile and water-soluble silanol (e.g., trimethylsilanol), which is easily removed during aqueous workup, dramatically simplifying purification.[13]
Workflow: Olefination Pathways and Byproducts
Caption: Divergent stereochemical control in the Peterson Olefination.
Quantitative Performance Comparison
The theoretical advantages of using this compound-derived reagents translate into tangible improvements in reaction outcomes. The following table provides a comparative overview of key performance metrics.
| Feature | This compound Methods | Traditional Methods (Wittig, Reformatsky) | Advantage |
| Stereocontrol | Excellent & Divergent: Choice of acid or base workup dictates E/Z isomer formation in Peterson olefination.[15][16][17] | Variable & Substrate-Dependent: Often yields E/Z mixtures, especially in the Wittig reaction.[11][12] | Predictable & Controllable Isomer Synthesis |
| Byproducts | Volatile, water-soluble silanols (e.g., (CH₃)₃SiOH).[13] | Triphenylphosphine oxide (Wittig); Metal salts (Reformatsky).[13] | Simplified Purification & Higher Isolated Yields |
| Reagent Handling | Silyl ketene acetals are relatively stable; α-silyl carbanions generated in situ. | Wittig ylides can be unstable; Organozinc reagents are moisture-sensitive.[3][12] | Improved Stability & Operational Simplicity |
| Reaction Conditions | Generally mild, often Lewis acid-catalyzed or requiring non-pyrophoric bases.[6] | Often requires strongly basic (Wittig) or harsh (Reformatsky) conditions. | Greater Functional Group Tolerance |
The following data illustrates the superior performance in a representative olefination reaction.
| Carbonyl Substrate | Olefination Method | Reagent/Ylide | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Peterson Olefination | α-silyl carbanion | Stilbene | High | Controllable[16] |
| Benzaldehyde | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~95 | (E)-selective[16] |
| Benzaldehyde | HWE Reaction | Triethyl phosphonoacetate | Ethyl cinnamate | 95 | >98:2[16] |
While Wittig and HWE reactions can provide high yields and selectivity for (E)-alkenes with stabilized ylides, the Peterson olefination offers the unique flexibility to target either stereoisomer from a single intermediate, a crucial advantage in complex synthesis.[16]
Experimental Protocols
To translate theory into practice, the following are representative, detailed protocols for key transformations.
Protocol 1: One-Pot Mukaiyama Aldol Addition Using Acetic Acid [6]
This procedure demonstrates the direct use of acetic acid as an enolate precursor via in situ silyl ketene acetal formation.
-
To an oven-dried 10-mL round-bottomed flask under a nitrogen atmosphere, add anhydrous dichloromethane (5.0 mL), acetic acid (57 µL, 1.0 mmol), and diisopropylethylamine (435 µL, 2.5 mmol).
-
Add the desired aldehyde (e.g., benzaldehyde, 142 µL, 1.4 mmol).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (400 µL, 2.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours. The solution may turn pale yellow.
-
Quench the reaction by adding the mixture to a flask containing 95% ethanol (10 mL) and 5-10 drops of trifluoroacetic acid to effect desilylation.
-
Remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the β-hydroxy carboxylic acid.
Protocol 2: Peterson Olefination for Alkene Synthesis [9]
This protocol outlines the formation of the β-hydroxysilane and its subsequent elimination.
-
Carbanion Formation & Addition:
-
To a solution of a ketone (3.0 mmol, 1.0 eq) in anhydrous diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methyllithium (1.0 M in hexanes, 4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes to form the β-hydroxysilane adduct.
-
-
Acid-Catalyzed Elimination for (E)-Alkene:
-
To the reaction mixture, add methanol (10 mL) followed by p-toluenesulfonic acid (10.0 eq).
-
Stir the mixture for 2 hours at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the olefin.
-
Conclusion
This compound is more than a mere alternative to traditional reagents; it represents a strategic upgrade for modern organic synthesis. By providing access to stable, yet reactive, silyl ketene acetals and enabling the uniquely controllable Peterson olefination, it empowers chemists with greater precision, efficiency, and flexibility. The advantages are clear: superior stereochemical control, milder reaction conditions compatible with sensitive substrates, and a vastly improved byproduct profile that simplifies purification and maximizes yields. For professionals in drug discovery and development, where efficiency and control are paramount, mastering the application of this compound is an essential step toward cleaner, more effective, and more elegant synthetic solutions.
References
- 1. This compound | 2345-38-2 [chemicalbook.com]
- 2. A Simple Preparation of Trimethylsilyl Acetic Acid | Semantic Scholar [semanticscholar.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. researchgate.net [researchgate.net]
- 9. Peterson Olefination | NROChemistry [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peterson Olefination [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Spectroscopic Validation of (Trimethylsilyl)acetic Acid Reaction Products
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for validating the products of reactions involving (Trimethylsilyl)acetic acid (TMSA). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow. We will compare the spectroscopic signatures of a TMSA-derived product against a classic alternative, offering field-proven insights into structural elucidation.
The Synthetic Utility of this compound
This compound, TMSA, is a versatile C2 building block in organic synthesis. Its primary value lies in the strategic placement of the trimethylsilyl (TMS) group, which facilitates the formation of a key reactive intermediate: a silyl ketene acetal.[1] Unlike traditional enolates that require harshly basic conditions, TMSA can be converted into its corresponding silyl ketene acetal under mild conditions, often mediated by reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered amine base.[2][3] This intermediate then serves as a soft nucleophile in various carbon-carbon bond-forming reactions, most notably in aldol-type additions to carbonyl compounds.
The unique presence of the TMS group in both the reactant and intermediates provides a powerful spectroscopic handle for monitoring reaction progress and validating the final product structure. This guide will focus on the reaction of TMSA with an aldehyde as a case study, comparing its analytical profile to that of a product from a classic Reformatsky reaction.
Core Spectroscopic Validation Workflow
A multi-faceted spectroscopic approach is non-negotiable for unambiguous structure confirmation. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) must be congruent, each providing a unique and complementary piece of the structural puzzle.
Caption: High-level analytical workflow for reaction product validation.
Case Study: TMSA Aldol Addition vs. Reformatsky Reaction
We will compare the spectroscopic data for the products of two reactions with benzaldehyde:
-
Reaction A (TMSA): The TMSOTf-mediated addition of this compound to benzaldehyde, followed by an acidic workup to yield 3-hydroxy-3-phenylpropanoic acid.[4][5]
-
Reaction B (Reformatsky): The reaction of ethyl bromoacetate and zinc with benzaldehyde to yield ethyl 3-hydroxy-3-phenylpropanoate.
Caption: Comparative reaction schemes for the synthesis of β-hydroxy carbonyl compounds.
¹H and ¹³C NMR Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the carbon-hydrogen framework of the molecule. For TMSA reactions, the TMS group offers a uniquely clean signal.
Causality Behind NMR Signatures:
-
TMS Group: The nine protons of the -Si(CH₃)₃ group are chemically and magnetically equivalent, resulting in a sharp, intense singlet in the ¹H NMR spectrum. Its high electron density around the silicon atom shields the protons, shifting the signal far upfield, typically close to 0 ppm, the reference standard set by tetramethylsilane (TMS).[6][7] This makes it an excellent internal marker to confirm the presence of the silyl group in intermediates.
-
Alpha-Protons (α-CH₂): Protons on the carbon adjacent to the carbonyl group are deshielded and typically appear in the 2.0-3.0 ppm range in the ¹H NMR spectrum.[8] The formation of the C-C bond in our case study will change the multiplicity and chemical shift of these protons significantly.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing as a broad singlet far downfield, often >10-12 ppm.[9] Its broadness is due to hydrogen bonding and chemical exchange.
Comparative NMR Data:
| Signal Type | Product A: 3-Hydroxy-3-phenylpropanoic acid | Product B: Ethyl 3-hydroxy-3-phenylpropanoate | Rationale for Difference |
| -COOH / -COOCH₂CH₃ | ~12.0 ppm (s, 1H, broad) | Not Present | Presence of the acidic carboxylic acid proton in Product A. |
| -COOCH₂CH₃ | Not Present | ~4.2 ppm (q, 2H) | Ethyl ester quartet in Product B, deshielded by the adjacent oxygen. |
| -COOCH₂CH₃ | Not Present | ~1.2 ppm (t, 3H) | Ethyl ester triplet in Product B. |
| -CH(OH)- | ~5.1 ppm (dd, 1H) | ~5.1 ppm (dd, 1H) | Similar chemical environment for the benzylic proton bearing the hydroxyl group. |
| -CH₂-COOH | ~2.7 ppm (m, 2H) | ~2.7 ppm (m, 2H) | Similar environment for the α-protons, appearing as a multiplet due to diastereotopicity. |
| -OH | ~3.5 ppm (s, 1H, broad) | ~3.5 ppm (s, 1H, broad) | Hydroxyl proton signal, position is variable and concentration-dependent. |
| Aromatic -CH | ~7.2-7.4 ppm (m, 5H) | ~7.2-7.4 ppm (m, 5H) | Phenyl group protons are identical in both products. |
| ¹³C: C=O | ~175 ppm | ~172 ppm | Carboxylic acid carbonyls are typically slightly more deshielded than ester carbonyls. |
| ¹³C: -COOCH₂CH₃ | Not Present | ~61 ppm | Methylene carbon of the ethyl ester in Product B. |
| ¹³C: -COOCH₂CH₃ | Not Present | ~14 ppm | Methyl carbon of the ethyl ester in Product B. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is exceptionally powerful for identifying the key functional groups involved in the transformation: the carboxylic acid and carbonyl moieties.
Causality Behind IR Absorptions:
-
O-H Stretch (Carboxylic Acid): Carboxylic acids exhibit a uniquely broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[10][11] This extreme broadness is the hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form.
-
C=O Stretch (Carbonyl): The carbonyl group gives rise to a very intense, sharp absorption. Its position is sensitive to its electronic environment. Dimerized carboxylic acids absorb around 1710-1725 cm⁻¹, while esters absorb at a higher frequency, typically 1735-1750 cm⁻¹.[8][11] This difference is a critical diagnostic tool.
-
O-H Stretch (Alcohol): The alcohol O-H stretch appears as a broad band around 3500-3200 cm⁻¹, which is distinct from the much broader carboxylic acid O-H absorption.[10]
Comparative IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Product A: 3-Hydroxy-3-phenylpropanoic acid | Product B: Ethyl 3-hydroxy-3-phenylpropanoate | Rationale for Difference |
| O-H Stretch (Acid) | 3300-2500 | Present (Very Broad) | Absent | Confirms the presence of the -COOH group in Product A. |
| C=O Stretch | 1760-1690 | ~1715 (Strong, Sharp) | ~1735 (Strong, Sharp) | The lower frequency for Product A is characteristic of a carboxylic acid, while the higher frequency for B indicates an ester.[8][12] |
| O-H Stretch (Alcohol) | 3500-3200 | Present (Broad) | Present (Broad) | Both products contain a secondary alcohol. This band will be superimposed on the acid O-H in Product A's spectrum. |
| C-O Stretch | 1320-1210 | Present | Present | Both molecules have C-O single bonds. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight and crucial fragmentation data that can confirm the identity of a compound. Trimethylsilylated compounds are particularly well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to their increased volatility.[6]
Causality Behind MS Fragmentation:
-
Trimethylsilyl Group Fragmentation: TMS-containing molecules exhibit characteristic fragmentation patterns. The trimethylsilyl cation, [Si(CH₃)₃]⁺, gives a prominent peak at m/z 73.[13][14] Another common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ peak.[15] These ions are diagnostic for the presence of a TMS group in intermediates.
-
Acylium Ion: Cleavage of the bond adjacent to the carbonyl group is common for carboxylic acid derivatives, often forming a stable acylium ion (R-CO⁺).[8]
-
McLafferty Rearrangement: For esters like Product B, a characteristic fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available.
Comparative MS Data (Electron Ionization):
| Ion Type | Product A: 3-Hydroxy-3-phenylpropanoic acid (MW: 166.17) | Product B: Ethyl 3-hydroxy-3-phenylpropanoate (MW: 194.23) | Rationale for Difference |
| Molecular Ion (M⁺) | m/z 166 (May be weak or absent) | m/z 194 (May be weak) | Confirms the molecular weight of each distinct product. |
| [M - H₂O]⁺ | m/z 148 | m/z 176 | Loss of water is a common fragmentation for alcohols. |
| [M - COOH]⁺ | m/z 121 | Not expected | Loss of the carboxyl group from Product A. |
| [M - OCH₂CH₃]⁺ | Not expected | m/z 149 | Loss of the ethoxy radical from the ester in Product B. |
| Benzylic Cleavage | m/z 107 ([C₆H₅CHOH]⁺) | m/z 107 ([C₆H₅CHOH]⁺) | A common and often strong peak for both, resulting from cleavage of the Cα-Cβ bond. |
Experimental Protocols
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For Product A, DMSO-d₆ is preferable to ensure the acidic and hydroxyl protons are observable.
-
Internal Standard: If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum first, followed by a ¹³C spectrum. Standard parameters are usually sufficient, but optimization of relaxation delays may be needed for quantitative ¹³C NMR.
-
D₂O Shake (Optional): To confirm the -OH and -COOH peaks, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The exchangeable proton signals should disappear or significantly diminish.[9]
Protocol 4.2: IR Sample Preparation and Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the purified solid or liquid product directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Protocol 4.3: GC-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization (for intermediates/polar products): If analyzing polar intermediates containing free -OH or -COOH groups, derivatization may be necessary to improve volatility. Use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) according to standard procedures.[16]
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Method: Use a suitable temperature program to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-500) using Electron Ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak of interest. Compare the fragmentation pattern to known databases and theoretical fragmentation pathways.
Conclusion
The successful synthesis of molecules using this compound hinges on a rigorous and multi-pronged approach to structural validation. The characteristic signals of the TMS group in NMR and MS provide an invaluable tool for tracking its incorporation and removal through the reaction sequence. By comparing the complete spectroscopic dataset—¹H NMR, ¹³C NMR, IR, and MS—against that of products from alternative synthetic routes, such as the Reformatsky reaction, researchers can build an unassailable case for the identity and purity of their target compound. This comparative methodology, grounded in the fundamental principles of spectroscopy, ensures the scientific integrity of the results and accelerates the pace of research and development.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. "Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluor" by C. Wade Downey, Miles W. Johnson et al. [scholarship.richmond.edu]
- 5. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Silyl Ketene Acetal Formation: A Comparative Study
In the landscape of modern organic synthesis, the precise construction of carbon-carbon bonds with high stereocontrol is paramount. Among the arsenal of reactive intermediates available to chemists, silyl ketene acetals (SKAs) stand out for their versatility and reliability, particularly as pivotal precursors in the stereoselective Ireland-Claisen rearrangement.[1] The geometry of the silyl ketene acetal—specifically, the (E) or (Z) configuration of the double bond—directly dictates the stereochemical outcome of the subsequent rearrangement, making its controlled formation a critical strategic consideration.[2][3]
This guide provides an in-depth comparison of the primary methods for generating silyl ketene acetals from esters. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles that govern selectivity, offer field-proven experimental procedures, and present comparative data to empower researchers in selecting the optimal conditions for their specific synthetic challenges.
The Decisive Factor: Kinetic vs. Thermodynamic Control
The stereochemical fate of a silyl ketene acetal is determined at the moment of enolate formation. The deprotonation of an ester bearing an α-hydrogen can lead to two geometrically distinct enolates, (E) and (Z). The ratio of these enolates is governed by the principles of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control: This regime favors the product that is formed fastest. The kinetic enolate is generated by removing the most sterically accessible α-proton, leading to the less thermodynamically stable intermediate. These conditions are typically achieved using a strong, sterically hindered base at very low temperatures, which renders the deprotonation essentially irreversible.[5][6]
-
Thermodynamic Control: This pathway favors the most stable product. The thermodynamic enolate is the more stable of the two geometric isomers, typically featuring the more substituted enolate moiety. These conditions are achieved when the deprotonation is reversible, allowing the initially formed mixture of enolates to equilibrate to the lowest energy state. This is often facilitated by using slightly higher temperatures or longer reaction times.[5]
Caption: Energy profile illustrating kinetic vs. thermodynamic enolate formation.
Method 1: Kinetic Control for (E)-Silyl Ketene Acetal Formation
This is the most widely employed strategy for generating (E)-silyl ketene acetals, which subsequently lead to anti products in the Ireland-Claisen rearrangement. The key is to create an irreversible deprotonation that traps the kinetically favored enolate.
Causality Behind Experimental Choices:
-
Base: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk disfavors chelation with the ester carbonyl and favors abstraction of the less hindered α-proton.
-
Solvent: Tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the lithium cation.
-
Temperature: Reactions are conducted at -78 °C (dry ice/acetone bath) to prevent enolate equilibration and ensure the reaction remains under kinetic control.
-
Silylating Agent: Trimethylsilyl chloride (TMSCl) is a highly reactive and common trapping agent.
The generally accepted model for this selectivity involves a six-membered, chair-like transition state where the bulky isopropyl groups of LDA preferentially abstract the proton that minimizes steric interactions with the ester's R' group, leading to the (E)-enolate.
Detailed Experimental Protocol (Kinetic Conditions)
Caption: Step-by-step workflow for kinetic silyl ketene acetal synthesis.
-
Apparatus: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
LDA Preparation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF, add n-butyllithium (1.05 eq) dropwise at -78 °C. Stir the resulting solution for 30 minutes.
-
Enolate Formation: Slowly add a solution of the allyl ester (1.0 eq) in THF to the freshly prepared LDA solution at -78 °C. Maintain this temperature and stir for 45 minutes.
-
Silyl Trapping: Add neat trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the enolate solution.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl ketene acetal is often used immediately in the subsequent rearrangement.
Method 2: Thermodynamic Control for (Z)-Silyl Ketene Acetal Formation
To access the thermodynamically favored (Z)-enolate, which provides syn products in the Ireland-Claisen rearrangement, reaction conditions must allow for equilibration.[2] This is achieved by altering the solvent system to favor a more stable, chelated transition state.
Causality Behind Experimental Choices:
-
Base & Silylating Agent: LDA and TMSCl are still commonly used.
-
Solvent System: The critical difference is the use of a solvent mixture, typically THF with a strongly coordinating polar additive like hexamethylphosphoramide (HMPA) or DMPU.[2][7] These additives break up lithium enolate aggregates and promote equilibration. The (Z)-enolate is stabilized through a chelated six-membered ring involving the lithium cation, the enolate oxygen, and the ester carbonyl oxygen.
-
Temperature: While still performed at low temperatures (-78 °C), the presence of HMPA facilitates the equilibration to the more stable (Z)-enolate.
Detailed Experimental Protocol (Thermodynamic Conditions)
-
Apparatus Setup: Use the same flame-dried setup as described for the kinetic protocol.
-
LDA Preparation: Prepare LDA in THF as previously described.
-
Enolate Formation & Equilibration: Add a solution of the allyl ester (1.0 eq) in THF to the LDA solution at -78 °C. After stirring for 15 minutes, add anhydrous HMPA (typically 23% v/v with THF) and continue stirring for 1-2 hours at -78 °C to allow for complete equilibration to the (Z)-enolate.
-
Silyl Trapping: Add neat TMSCl (1.2 eq) dropwise.
-
Reaction Completion & Workup: Follow the same procedure for warming and aqueous workup as outlined in the kinetic method.
Method 3: Silylation with Silyl Triflates
An alternative to the strong base-mediated methods involves the use of highly electrophilic silylating agents, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a tertiary amine base like triethylamine (Et₃N).[8][9]
Causality Behind Experimental Choices:
-
Silylating Agent: Silyl triflates are much more reactive than silyl chlorides, enabling the silylation of even weakly formed enolates.
-
Base: A hindered tertiary amine base (e.g., Et₃N, Hünig's base) is used. It is strong enough to facilitate enolization but not strong enough to cause irreversible deprotonation, often favoring the thermodynamic product.[8]
-
Mechanism: This method is believed to proceed through a neutral enol, which is then silylated. The amine base promotes enol formation, and the highly reactive TMSOTf traps it. The silyl triflate can act as a Lewis acid to activate the carbonyl group, facilitating the process.[9] This one-pot procedure can be advantageous as it avoids the pre-formation of a strong base.[9]
Detailed Experimental Protocol (Silyl Triflate Method)
-
Apparatus Setup: A standard flame-dried flask under a nitrogen atmosphere is sufficient.
-
Reaction Mixture: To a solution of the ester (1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or acetonitrile at 0 °C, add trimethylsilyl trifluoromethanesulfonate (1.3 eq) dropwise.
-
Reaction Completion: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate, extract with an organic solvent, wash with brine, dry, and concentrate.
Comparative Performance Data
The choice of method has a profound impact on the geometric purity of the silyl ketene acetal and, consequently, the diastereoselectivity of the Ireland-Claisen rearrangement.
| Method | Typical Conditions | Control Type | Predominant SKA Isomer | Typical E:Z Ratio | Key Advantage | Key Disadvantage |
| 1. LDA/THF | LDA, THF, -78 °C | Kinetic | (E) | >95:5 | High (E)-selectivity, reliable | Requires cryogenic temps, strong base |
| 2. LDA/THF/HMPA | LDA, THF, HMPA, -78 °C | Thermodynamic | (Z) | >5:95 | High (Z)-selectivity for syn products | HMPA is a known carcinogen |
| 3. Et₃N/TMSOTf | Et₃N, TMSOTf, CH₂Cl₂, RT | Thermodynamic | (E) or (Z) | Variable, often favors thermodynamic | Milder conditions, one-pot | Selectivity can be substrate-dependent |
Note: The stereochemical outcomes for the Et₃N/TMSOTf method can be highly dependent on the substrate and specific reaction conditions.
Conclusion and Recommendations
The synthesis of silyl ketene acetals is a well-established yet nuanced field where precise control of reaction parameters is essential for achieving desired stereochemical outcomes.
-
For the synthesis of (E)-silyl ketene acetals to obtain anti diastereomers in subsequent rearrangements, the kinetic protocol using LDA in pure THF at -78 °C remains the gold standard for its high fidelity and reliability.[7]
-
For the synthesis of (Z)-silyl ketene acetals to generate syn diastereomers, the use of LDA in a THF/HMPA solvent system is highly effective, though researchers should handle HMPA with extreme caution and consider less toxic alternatives like DMPU where possible.[2][7]
-
The silyl triflate method offers a milder, operationally simpler alternative that avoids cryogenic temperatures and pyrophoric bases.[9] However, its stereoselectivity can be less predictable and may require optimization for new substrates. It is an excellent starting point for exploratory work or when substrate sensitivity precludes the use of strong bases.
Ultimately, the choice of method requires a careful consideration of the desired stereochemical outcome, the nature of the substrate, and the practical constraints of the laboratory. This guide provides the foundational knowledge and practical protocols to make that choice an informed one.
References
- 1. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
A Comparative Guide to the Reactivity of (Trimethylsilyl)acetic Acid and Propionic Acid
Introduction
In the landscape of organic synthesis, the choice of a carboxylic acid building block can define the accessible chemical space and the efficiency of a synthetic route. While structurally similar at first glance, (Trimethylsilyl)acetic acid (TMSA) and propionic acid (PA) exhibit profoundly different chemical behaviors. Propionic acid serves as a quintessential short-chain aliphatic carboxylic acid, undergoing reactions typical of its class. In contrast, this compound, by virtue of the α-trimethylsilyl (TMS) group, possesses a unique reactivity profile that opens avenues to distinct synthetic transformations.
This guide provides an in-depth comparison of these two reagents, moving beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their reactivity. We will examine key transformations—deprotonation, nucleophilic acyl substitution, and α-carbon functionalization—supported by experimental data and detailed protocols to inform your selection for research and development.
Fundamental Structural and Physicochemical Properties
The divergent reactivity of TMSA and PA originates from the fundamental differences between an α-trimethylsilyl group and an ethyl group. These differences manifest in both steric and electronic effects.
-
Steric Hindrance: The most apparent difference is the steric bulk. The trimethylsilyl group, with its three methyl groups radiating from a central silicon atom, presents a significantly larger steric profile than the ethyl group.[1] This bulkiness directly impacts the accessibility of the adjacent carbonyl group to incoming nucleophiles.
-
Electronic Effects: The ethyl group in propionic acid is a classic electron-donating group (+I effect), which slightly destabilizes the conjugate base (propanoate) and decreases acidity compared to formic acid. The electronic nature of the α-TMS group is more complex. Silicon is more electropositive than carbon, leading to an inductive electron-donating effect that can decrease the acidity of the carboxylic acid. However, silicon's ability to stabilize an adjacent carbanion through hyperconjugation and the involvement of d-orbitals is a dominant factor in the chemistry of its α-anion.
A summary of their core properties is presented below.
| Property | This compound (TMSA) | Propionic Acid (PA) |
| Structure | (CH₃)₃SiCH₂COOH | CH₃CH₂COOH |
| Molecular Weight | 132.23 g/mol [2] | 74.08 g/mol |
| pKa | ~5.2 (Estimated) | 4.87 |
| Key Feature | Bulky, α-carbanion stabilizing TMS group | Simple, electron-donating ethyl group |
Comparative Reactivity Analysis
Acidity and Deprotonation
Propionic acid behaves as a typical weak carboxylic acid, with a pKa of 4.87. It is readily deprotonated by common bases like sodium hydroxide or sodium bicarbonate.
The reactivity of this compound, however, is a tale of two acidic protons. The carboxylic acid proton is the most acidic and is removed first. The α-protons, adjacent to the silicon atom, are significantly more acidic than the α-protons of propionic acid. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a stable α-silyl carbanion.[3] This enhanced acidity is a cornerstone of TMSA's unique utility, enabling chemistry that is inaccessible to propionic acid under similar conditions.
Nucleophilic Acyl Substitution: The Case of Fischer Esterification
The Fischer esterification is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.
The primary factor differentiating the two substrates in this reaction is sterics .
-
Propionic Acid: The relatively unhindered carbonyl carbon of propionic acid allows for efficient attack by primary and secondary alcohols, leading to good yields of the corresponding ester, often within a few hours of reflux.[5][6]
-
This compound: The bulky TMS group significantly shields the electrophilic carbonyl carbon.[7] This steric hindrance impedes the approach of the alcohol nucleophile, resulting in a substantially slower reaction rate compared to propionic acid under identical conditions. Achieving high conversion may require longer reaction times, higher temperatures, or the use of a more potent esterification method.
Caption: Mechanism of the Fischer Esterification.
α-Carbon Reactivity: The Peterson Olefination
The most significant divergence in reactivity lies at the α-carbon. While the enolate of propionic acid can be used in classic reactions like aldol condensations, the α-silyl carbanion generated from TMSA is the linchpin of the Peterson Olefination .[8]
This powerful reaction involves the addition of the α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to stereoselectively furnish an alkene.[9]
-
Basic conditions lead to a syn-elimination.
-
Acidic conditions lead to an anti-elimination.
This stereochemical control makes the Peterson olefination a highly valuable tool for alkene synthesis, a capability entirely absent in the chemistry of propionic acid.
Caption: Divergent synthetic pathways of TMSA and Propionic Acid.
Experimental Protocols
To provide a practical context, the following section details representative protocols for the Fischer esterification of both acids.
Protocol: Fischer Esterification of Propionic Acid to Ethyl Propionate
Materials:
-
Propionic Acid (20 mL, ~0.27 mol)
-
Anhydrous Ethanol (50 mL, ~0.85 mol)
-
Concentrated Sulfuric Acid (1 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add propionic acid (20 mL) followed by anhydrous ethanol (50 mL).[5]
-
Catalyst Addition: While gently swirling the flask, carefully add concentrated sulfuric acid (1 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 1-2 hours.[5]
-
Workup - Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 100-150 mL of cold water. The ethyl propionate will form a separate, less dense organic layer.[5]
-
Workup - Neutralization: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) and then 50 mL of brine.
-
Scientist's Note: The bicarbonate wash neutralizes the sulfuric acid catalyst and any unreacted propionic acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (excess ethanol) and product via simple or fractional distillation. Ethyl propionate has a boiling point of 99 °C.
Protocol: Fischer Esterification of this compound
This protocol is analogous, but adjustments for the expected lower reactivity are noted.
Procedure:
-
Reaction Setup: Follow step 1 as above, using equimolar amounts of TMSA and the desired alcohol (e.g., ethanol).
-
Catalyst Addition: Follow step 2 as above.
-
Reflux: Heat the mixture to reflux. The reaction should be monitored by TLC or GC. It is anticipated that a significantly longer reflux time (e.g., 8-24 hours) will be required to achieve comparable conversion to the propionic acid reaction due to steric hindrance.[7]
-
Workup and Isolation: The workup procedure (steps 4-6) is identical to that for ethyl propionate.
Caption: Standard workflow for the purification of an ester.
Summary and Conclusion
The choice between this compound and propionic acid is a choice between classical and specialized reactivity.
| Reaction Type | Propionic Acid | This compound | Key Differentiating Factor |
| Deprotonation (Acidity) | pKa = 4.87, typical weak acid. | Weaker carboxylic acid, but α-protons are activated. | α-proton acidity. |
| Esterification | Relatively fast reaction. | Significantly slower reaction. | Steric hindrance from the TMS group. |
| α-Carbon Chemistry | Forms standard enolates for aldol-type reactions. | Forms α-silyl carbanion for Peterson Olefination. | Silicon-stabilized carbanion. |
| Primary Synthetic Utility | A simple C3 building block. | Precursor for stereoselective alkene synthesis. | Unique reactivity of the TMS group. |
This compound , conversely, should be viewed as a specialized reagent. While its carboxyl group is sterically hindered and less reactive in traditional transformations like esterification, its true value lies in the unique chemistry of its α-carbon. The ability to generate a stable α-silyl carbanion makes it an invaluable precursor for the Peterson olefination, providing controlled access to a wide range of alkenes. For the synthetic chemist, TMSA is not merely a C2-synthon with a bulky protecting group; it is a gateway to powerful carbon-carbon bond-forming methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. Peterson Olefination | NROChemistry [nrochemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
A Researcher's Guide to Validating Stereoselectivity in Reactions with Silylated Nucleophiles
For researchers, scientists, and professionals in drug development, mastering stereocontrol is not merely an academic exercise—it is a critical determinant of molecular function and therapeutic efficacy. Silylated nucleophiles, such as silyl enol ethers and allylsilanes, have become indispensable tools for forging carbon-carbon bonds. Their true power, however, is unlocked through the precise control of stereochemistry. This guide provides an in-depth comparison of key stereoselective reactions involving these reagents, grounding theoretical models with practical, data-driven insights to help you validate and optimize your synthetic strategies.
The Bedrock of Stereocontrol: Mechanistic Principles
The stereochemical outcome of reactions involving silylated nucleophiles is fundamentally dictated by the geometry of the transition state. Unlike their more reactive lithium or boron enolate counterparts, silylated nucleophiles are generally less basic and require activation by a Lewis acid or other catalyst. This catalytic activation is the primary lever for exerting stereocontrol.
The core principle involves the Lewis acid coordinating to the electrophile (typically an aldehyde or ketone), which lowers its LUMO energy and enhances its reactivity. The silylated nucleophile then attacks the activated carbonyl. The facial selectivity of this attack—whether it occurs from the Re or Si face of the electrophile and/or the nucleophile—determines the stereochemistry of the product.[1][2] Two key reaction classes exemplify the strategies used to control this process: the Mukaiyama aldol reaction and the Hosomi-Sakurai allylation.
Visualizing the Workflow: From Reaction to Validation
A systematic approach is essential for validating stereoselectivity. The general workflow involves careful execution of the reaction followed by rigorous analysis to determine the diastereomeric ratio (d.r.) and/or enantiomeric excess (e.e.).
Caption: General experimental workflow for stereoselective reactions.
The Mukaiyama Aldol Reaction: A Playground for Stereocontrol
First reported by Teruaki Mukaiyama in 1973, this reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound.[3][4] It has become a cornerstone of organic synthesis due to its reliability and the multiple avenues it offers for controlling stereochemistry.[5][6]
Diastereoselectivity: The Role of Lewis Acids and Transition States
In its simplest form, the reaction between an achiral silyl enol ether and an achiral aldehyde can generate two new stereocenters, leading to syn and anti diastereomers. The observed diastereoselectivity is highly dependent on the choice of Lewis acid and the geometry of the silyl enol ether.
Unlike traditional metal enolate aldol reactions that often follow the predictable, chair-like Zimmerman-Traxler model , the Mukaiyama aldol reaction is generally believed to proceed through an open or extended transition state.[4][7][8] In this scenario, steric interactions between the substituents on the nucleophile and the electrophile primarily dictate the stereochemical outcome.
-
Chelating vs. Non-Chelating Lewis Acids: Strong Lewis acids like TiCl₄ or SnCl₄ can enforce a high degree of order. For aldehydes with an α- or β-alkoxy group, these Lewis acids can act as chelating agents, creating a more rigid, cyclic-like transition state that often favors the syn aldol product, regardless of the enolate geometry.[9] In contrast, monodentate Lewis acids like BF₃·OEt₂ typically lead to products predicted by an open transition state model, where the enolate geometry plays a more significant role.[9]
Caption: Influence of enolate geometry and Lewis acid on diastereoselectivity.
Enantioselectivity: The Rise of Chiral Catalysts
The true elegance of the Mukaiyama aldol reaction lies in its capacity for catalytic, enantioselective transformations using chiral Lewis acids.[9] This approach avoids the need for stoichiometric chiral auxiliaries.[9] Numerous catalyst systems have been developed, each with its own substrate scope and efficiency.
Comparative Data on Catalytic Asymmetric Mukaiyama Aldol Reactions
| Entry | Aldehyde | Silyl Ketene Acetal | Catalyst (mol%) | Temp (°C) | d.r. (syn:anti) | e.e. (%) | Reference |
| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | TiCl₂(TADDOL) (10) | -30 | >95:5 (syn) | 98 | [10] (hypothetical data based on cited concepts) |
| 2 | Isobutyraldehyde | Silyl ketene acetal of methyl acetate | Cu(II)-Box (10) | -78 | - | 95 | [5] (hypothetical data based on cited concepts) |
| 3 | Benzaldehyde | Silyl enol ether of propiophenone | Sn(II)-(S)-BINAP (10) | -78 | 85:15 (syn) | 85 | [5] (hypothetical data based on cited concepts) |
| 4 | 3-Phenylpropanal | Silyl ketene acetal of methyl isobutyrate | Chiral Oxazaborolidinium Ion (5) | -78 | - | 96 | [10] |
Note: Data is illustrative of typical results reported in the literature. Actual results are substrate and condition dependent.
The Hosomi-Sakurai Allylation: Stereoselective C-C Bond Formation
Recent advancements have focused on developing catalytic asymmetric versions, which often employ chiral Lewis acids or, more recently, dual catalytic systems combining photoredox and chromium catalysis to achieve complementary diastereoselectivity (favoring anti products) compared to traditional Lewis acid conditions.[16]
Comparison of Hosomi-Sakurai Methodologies
| Entry | Method | Catalyst | Key Feature | Typical Selectivity | Reference |
| 1 | Standard Lewis Acid | TiCl₄, BF₃·OEt₂ | Simple, reliable | Substrate-dependent diastereoselectivity | [11][13] |
| 2 | Chiral Lewis Acid | Chiral Ti(IV) or Cu(II) complexes | Enantioselective | High e.e. for specific substrates | [11][17] |
| 3 | Dual Photoredox/Cr Catalysis | Ir photocatalyst + CrCl₂ | Access to anti-diastereomers | High anti-selectivity, complementary to LA methods | [16] |
Experimental Validation: Protocols and Analysis
Trustworthy validation of any stereoselective method rests on a robust experimental protocol and accurate analytical techniques.
Protocol: Diastereoselective Mukaiyama Aldol Addition
This protocol provides a general procedure for the TiCl₄-mediated addition of a silyl enol ether to an aldehyde.
Materials:
-
Anhydrous dichloromethane (DCM)
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM (5 mL per 1 mmol of aldehyde).[18]
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise. The mixture will likely turn yellow or orange. Stir for 15 minutes.[18]
-
Add a solution of the silyl enol ether (1.2 equiv) in anhydrous DCM dropwise over 20 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.[18]
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Methods for Stereochemical Determination
-
Diastereomeric Ratio (d.r.): The d.r. is most commonly determined by ¹H NMR spectroscopy of the crude or purified product.[19] The relative integration of well-resolved, characteristic signals for each diastereomer provides a quantitative measure.
-
Enantiomeric Excess (e.e.): The e.e. is determined by separating the enantiomers using a chiral stationary phase.[20] Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.[19][21] The sample is compared against a racemic standard to confirm peak identity.
Conclusion
Validating the stereoselectivity of reactions with silylated nucleophiles requires a synthesis of mechanistic understanding and rigorous experimental practice. For the Mukaiyama aldol reaction, the choice between chelating and non-chelating Lewis acids is a key determinant of diastereoselectivity, while chiral catalysts open the door to high enantioselectivity. The Hosomi-Sakurai reaction offers a reliable method for allylation, with modern variants providing access to complementary stereochemical outcomes. By carefully selecting reaction conditions based on established stereochemical models and meticulously verifying the results with appropriate analytical techniques, researchers can confidently employ these powerful reactions to construct complex, stereodefined molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 12. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 13. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 20. Determination of enantiomeric excess [ch.ic.ac.uk]
- 21. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
A Mechanistic Comparison of Silylation Protocols in Organic Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic protection and derivatization of functional groups are paramount to achieving complex molecular architectures. Among the arsenal of techniques available, sylation—the introduction of a silyl group (R₃Si)—stands out for its versatility and robustness.[1][2] This guide provides an in-depth mechanistic comparison of common silylation protocols, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed experimental choices.
The Fundamental Importance of Silylation
Silylation is a cornerstone of protective group chemistry, primarily targeting hydroxyl, amino, and carboxyl groups to prevent unwanted side reactions during subsequent synthetic steps.[2] The resulting silyl ethers, silyl amines, and silyl esters exhibit enhanced stability, particularly in basic media, and can be selectively deprotected under mild conditions.[1] Beyond protection, silylation is instrumental in trapping reactive intermediates like enolates, modifying compound volatility for analytical techniques such as gas chromatography, and influencing the electronic and steric properties of molecules.[1][3]
Mechanistic Pathways of Silylation
The introduction of a silyl group onto a heteroatom is predominantly a nucleophilic substitution at the silicon center. The specific mechanism, however, is highly dependent on the reaction conditions and the nature of the silylating agent. Understanding these nuances is critical for optimizing reaction outcomes.
Base-Catalyzed Silylation: The Workhorse Protocol
The most prevalent method for silylating alcohols and amines involves the use of a silyl halide, typically a chloride, in the presence of a base.[1] This protocol generally proceeds through an Sₙ2-type mechanism.
Mechanism:
-
Deprotonation: A base, commonly a tertiary amine like triethylamine (NEt₃) or a more potent catalyst like 4-(dimethylamino)pyridine (DMAP), deprotonates the substrate (e.g., an alcohol) to generate a more nucleophilic alkoxide.[1][4][5]
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of the silyl halide.
-
Leaving Group Departure: The halide ion departs, yielding the silyl ether and the protonated base.[1]
Figure 1: Base-Catalyzed Silylation of an Alcohol.
Causality Behind Experimental Choices:
-
Choice of Base: While stoichiometric amounts of bases like triethylamine are often required to drive the reaction to completion, catalytic amounts of stronger Lewis bases like DMAP or 4-pyrrolidinopyridine (PPY) can significantly accelerate the reaction, especially in non-polar solvents.[4][5]
-
Solvent Effects: Lewis basic solvents such as dimethylformamide (DMF) can accelerate the reaction by stabilizing the charged intermediates and potentially acting as a catalyst themselves.[4][5][6] In contrast, reactions in apolar solvents like dichloromethane (DCM) are more reliant on the added base catalyst.[4][5]
-
Silylating Agent: The reactivity of the silyl halide is influenced by both steric and electronic factors. Sterically bulkier silyl groups (e.g., tert-butyldimethylsilyl - TBDMS, triisopropylsilyl - TIPS) are less reactive and require more forcing conditions for introduction.[1] This steric hindrance, however, imparts greater stability to the resulting silyl ether.[1][7]
Acid-Catalyzed Silylation
While less common for simple alcohol protection, acid catalysis finds utility in specific applications, such as the silylation of hindered alcohols or when using less reactive silylating agents like alkoxysilanes.
Mechanism:
-
Protonation of the Silylating Agent: A Brønsted or Lewis acid activates the silylating agent, making the silicon atom more electrophilic. For example, with an alkoxysilane, the alkoxy group is protonated.
-
Nucleophilic Attack: The neutral alcohol attacks the activated silicon center.
-
Deprotonation: A proton is lost from the intermediate to yield the silyl ether.
Figure 2: Acid-Catalyzed Silylation using an Alkoxysilane.
Causality Behind Experimental Choices:
-
Catalyst Selection: Strong Brønsted acids or Lewis acids like B(C₆F₅)₃ can be employed.[8] The choice of acid can influence the selectivity of the reaction.
-
Substrate Scope: This method can be advantageous for substrates that are sensitive to basic conditions.
Fluoride-Activated Silylation
The high affinity of silicon for fluoride is exploited in fluoride-activated silylation protocols. The strong Si-F bond (bond energy ~565 kcal/mol) provides a powerful thermodynamic driving force.[9] This method is particularly useful for the silylation of sensitive substrates under neutral conditions.
Mechanism:
The exact mechanism can vary, but a key feature is the formation of a hypervalent silicon intermediate.
-
Fluoride Attack: A fluoride source (e.g., tetrabutylammonium fluoride - TBAF) attacks the silicon atom of the silylating agent, forming a pentacoordinate silicate.
-
Enhanced Electrophilicity: This hypervalent intermediate is highly electrophilic.
-
Nucleophilic Displacement: The alcohol or other nucleophile attacks the hypervalent silicon, displacing another ligand (e.g., a halide or another fluoride ion).
Figure 3: Fluoride-Activated Silylation.
Causality Behind Experimental Choices:
-
Fluoride Source: TBAF is a common choice due to its solubility in organic solvents.[1]
-
Applications: This method is often employed for the removal of silyl protecting groups (desilylation), but it can also be used for silylation under very mild conditions.[1][10] The kinetics of desilylation can be influenced by the steric bulk of the silyl group and the solvent.[10]
Silylation of Enolates
The trapping of enolates as silyl enol ethers is a powerful strategy in organic synthesis, allowing for the isolation and subsequent reaction of these key intermediates.[1] The regioselectivity of this process can often be controlled by the reaction conditions.
Mechanism:
The reaction of an enolate with a silyl halide is a classic example of O-silylation being favored over C-alkylation due to the high thermodynamic stability of the Si-O bond.[11][12]
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of a carbonyl compound, generating the enolate.
-
O-Silylation: The oxygen atom of the enolate acts as the nucleophile, attacking the electrophilic silicon of the silyl halide to form the silyl enol ether.[11]
Figure 4: Silylation of a Ketone Enolate.
Kinetic vs. Thermodynamic Control:
The regioselectivity of enolate formation, and thus the resulting silyl enol ether, can be controlled by the reaction conditions.[13][14][15]
-
Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperatures favors the rapid deprotonation of the less sterically hindered α-proton, leading to the kinetic enolate.[13]
-
Thermodynamic Control: At higher temperatures, or with a weaker base that allows for equilibration, the more substituted and thermodynamically more stable enolate is formed.[13]
Comparative Analysis of Silylating Agents
The choice of silylating agent is a critical parameter that dictates the reactivity, selectivity, and stability of the resulting silylated product.
| Silylating Agent | Common Abbreviation | Relative Reactivity | Stability of Silyl Ether | Key Mechanistic Considerations |
| Trimethylsilyl Chloride | TMS-Cl | High | Low | Very reactive, often used for derivatization for GC analysis. The resulting TMS ethers are sensitive to hydrolysis. |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl | Moderate | High | Offers a good balance of reactivity and stability. The bulky tert-butyl group provides steric protection.[1][7] |
| Triisopropylsilyl Chloride | TIPS-Cl | Low | Very High | Very sterically hindered, leading to high stability. Often used to selectively protect primary alcohols over secondary ones.[1] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | High | Low | A powerful silylating agent that produces neutral byproducts (acetamide), simplifying workup.[1][2] |
| Trimethylsilylimidazole | TMSI | Very High | Low | Extremely reactive, particularly for silylating hydroxyl groups.[16] |
Experimental Protocols
General Procedure for Base-Catalyzed Silylation of a Primary Alcohol with TBDMS-Cl
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M).
-
Add imidazole (2.5 equiv) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for the Formation of a Silyl Enol Ether under Kinetic Control
-
To a solution of diisopropylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add trimethylsilyl chloride (TMS-Cl, 1.2 equiv) neat to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude silyl enol ether is often used in the next step without further purification.
Conclusion
The selection of a silylation protocol is a nuanced decision that requires a thorough understanding of the underlying reaction mechanisms. By considering the interplay of the silylating agent, catalyst, solvent, and substrate, researchers can exert fine control over the outcome of their synthetic transformations. This guide has provided a mechanistic framework for the most common silylation methods, aiming to empower scientists to make rational and effective choices in their experimental design. The continued development of novel silylating agents and catalytic systems promises to further expand the synthetic utility of this indispensable chemical transformation.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Defluorosilylation of fluoroarenes and fluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Encumbrance in desilylation triggered fluorogenic detection of the fluoride ion – a kinetic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Trimethylsilyl)acetic Acid
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the synthesis and analysis within our experiments to the final, critical step: the responsible management and disposal of chemical waste. (Trimethylsilyl)acetic acid (TMSAA) is a versatile organosilicon reagent, but its unique properties demand a structured and informed disposal plan. This guide provides the essential logistical and safety information necessary to handle its disposal, grounded in the principles of chemical causality and regulatory compliance.
Understanding the Hazard Profile of this compound
Before outlining disposal procedures, it is crucial to understand the inherent hazards of TMSAA. This knowledge forms the basis of our safety protocols and disposal choices. The primary risks are not extreme, but they are significant enough to demand respect and proper handling.
The key vulnerability of TMSAA is its moisture sensitivity. The silicon-carbon bond is susceptible to hydrolysis, especially under acidic or basic conditions, which will cleave the molecule into trimethylsilanol (which can then form hexamethyldisiloxane) and acetic acid.[1][2] This reactivity informs both storage and disposal protocols.
| Hazard Characteristic | Description | Implication for Disposal |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] | Requires the use of comprehensive Personal Protective Equipment (PPE) at all times during handling and disposal. |
| Reactivity | Moisture-sensitive.[1][2][4] Incompatible with strong acids, strong bases, and strong oxidizing agents.[1][4] | Waste must be stored in tightly sealed, dry containers. Segregation from incompatible chemical waste streams is mandatory to prevent uncontrolled reactions.[1][4] |
| Flammability | Combustible solid/liquid with a flash point of approximately 95°C (203°F).[3][5] | Keep waste away from ignition sources. Use non-sparking tools when handling containers.[2][6][7] |
| Environmental | Not formally classified as a persistent, bioaccumulative, or toxic (PBT) substance.[1] However, large or frequent spills can be harmful to the environment.[8] | Disposal must prevent release into drains, soil, or waterways.[1][8] |
Part 1: Immediate Spill Response Protocol
An accidental spill is the most immediate disposal challenge. The primary objective is to contain, neutralize, and collect the material safely without creating additional hazards.
Step-by-Step Spill Cleanup:
-
Ensure Safety & Alert Others: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene are preferred for direct cleanup), a lab coat, and chemical safety goggles with a face shield.[1][9]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][2][6]
-
Contain the Spill: For liquid spills, create a dike around the spill using a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[1][8] Do not use combustible materials like paper towels for the initial absorption.
-
Absorb and Collect: Cover and absorb the spilled material with the non-combustible absorbent. Once fully absorbed, carefully scoop the mixture using non-sparking tools into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. All cleaning materials must also be placed into the hazardous waste container.
-
Dispose of Waste: Seal the container, label it clearly as "this compound Spill Debris," and manage it according to the bulk disposal procedures outlined in Part 2.
Part 2: Routine Waste Disposal Procedures
The disposal of routine waste, whether it's residual material from a reaction vessel or expired stock, must follow a compliant and safe pathway. The choice of pathway depends on the quantity of waste and institutional policies.
Disposal Workflow Decision Guide
The following diagram illustrates the decision-making process for selecting the appropriate disposal route.
Caption: Decision workflow for this compound disposal.
Pathway A: Direct Disposal (The Standard Protocol)
This is the most common and recommended procedure for all quantities of this compound waste. It ensures maximum safety and regulatory compliance by entrusting the final treatment to a specialized facility.
-
Containerization:
-
Keep the this compound waste in its original container if possible.[1]
-
If transferring is necessary, use a clean, dry, chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of cracks or deterioration.[10]
-
Causality: Using a dry container is critical to prevent premature hydrolysis, which could build pressure (if sealed) or change the waste's composition.
-
-
Waste Segregation:
-
Labeling:
-
Label the container clearly. Most institutions use a standardized hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
Associated hazards (e.g., "Corrosive," "Combustible")
-
-
-
Storage and Pickup:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[1][10]
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office, which will coordinate with a licensed hazardous waste disposal company.[1][2][6][8][9]
-
Pathway B: Lab-Scale Pre-treatment (Small Quantities Only)
Note: This procedure should only be performed if explicitly permitted by your institution's safety protocols and if you have the appropriate facilities (i.e., a certified chemical fume hood) and expertise. The goal is to hydrolyze the compound into less hazardous components.
Principle: The Si-C bond in this compound can be cleaved by water to form trimethylsilanol (which is unstable and dimerizes to the inert hexamethyldisiloxane) and acetic acid. The resulting acetic acid can then be neutralized.
Experimental Protocol:
-
Preparation: Place a stir bar in a beaker containing a dilute solution of sodium bicarbonate (e.g., 5-10% in water). The volume should be sufficient to neutralize the expected amount of acetic acid produced. Place the beaker in an ice bath on a stir plate within a chemical fume hood.
-
Addition: Slowly and dropwise, add the this compound waste to the stirring, cold bicarbonate solution.
-
Causality: The slow addition and cooling are essential to control the exothermic reaction and the rate of CO₂ evolution from the neutralization of acetic acid.
-
-
Reaction: Allow the mixture to stir until all the TMSAA has been added and gas evolution has ceased. Let the mixture slowly warm to room temperature.
-
Final Disposal: The resulting aqueous solution, containing sodium acetate and hexamethyldisiloxane, should be collected in an aqueous hazardous waste container for final disposal via your EH&S office. While pre-treated, it is not suitable for drain disposal.
Part 3: Regulatory and Compliance Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
-
This compound is not explicitly listed as a hazardous waste on the F, K, P, or U lists. [7][11]
-
Therefore, its classification as hazardous is based on its characteristics . While its flash point is above the 60°C threshold for Ignitability (D001) and it is not dangerously reactive (D003), its acidic and irritant nature makes it a hazardous chemical that must be managed through the federal hazardous waste system.[7][12]
-
As a generator of this waste, your laboratory is legally obligated to ensure its proper management from "cradle to grave," which is fulfilled by using a licensed disposal service.[3][4]
By adhering to these protocols, you ensure not only the safety of yourself and your colleagues but also maintain the scientific integrity and regulatory compliance of your laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy | MDPI [mdpi.com]
- 6. Harmless process of organic matter in organosilicon waste residue by fluidization-like DDBD reactor: Temperature action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actenviro.com [actenviro.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling (Trimethylsilyl)acetic acid
A Researcher's Guide to Safely Handling (Trimethylsilyl)acetic acid
This compound is a valuable reagent in organic synthesis, prized for its role in introducing the carboxymethyl group. However, its utility in the lab is matched by potential hazards that demand rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe handling. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
While some related compounds are flammable, this compound itself is a combustible solid with a relatively high flash point of 95 °C (203 °F) in a closed cup, meaning it does not ignite easily at ambient temperatures.[3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[4] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and airborne particles that could cause serious eye irritation.[4][5] |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | To prevent inhalation of the solid particles, which can cause respiratory irritation.[3] Use only in a well-ventilated area. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills and contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe environment.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1]
-
Dispensing: When weighing or transferring the solid, avoid creating dust. Use appropriate tools and techniques to minimize airborne particles.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the handling area.[2]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1]
The following diagram outlines the logical flow for responding to a spill of this compound.
Caption: A step-by-step workflow for the safe management of a this compound spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and qualified waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[7]
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound 99 2345-38-2 [sigmaaldrich.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
